(S)-3-Hydroxybutyryl-CoA
Description
Properties
Molecular Formula |
C25H42N7O18P3S |
|---|---|
Molecular Weight |
853.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |
InChI Key |
QHHKKMYHDBRONY-VKBDFPRVSA-N |
SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-3-Hydroxybutyryl-CoA: A Metabolic Nexus Interfacing Fermentation and Beta-Oxidation with Bacterial Fatty Acid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxybutyryl-Coenzyme A ((S)-3HB-CoA) is a pivotal chiral intermediate in several core bacterial metabolic pathways. While not a direct participant in the canonical Type II fatty acid synthesis (FASII) elongation cycle, its metabolic context is deeply intertwined with the initiation of fatty acid chains. This technical guide elucidates the primary roles of (S)-3HB-CoA in butyrate fermentation and the beta-oxidation of fatty acids. It further details the enzymatic reactions governing its synthesis and degradation, provides quantitative kinetic data for key enzymes, and outlines comprehensive experimental protocols for its study. A central focus is the indirect but significant role of (S)-3HB-CoA metabolism in providing short-chain acyl-CoA primers, such as butyryl-CoA, for the FASII system, thereby linking cellular energy and carbon status to membrane biogenesis.
Introduction: Delineating the Role of (S)-3-Hydroxybutyryl-CoA
Bacterial fatty acid synthesis is a critical process for building cellular membranes and serves as a major target for antimicrobial drug development. The canonical FASII pathway utilizes acyl-carrier protein (ACP) thioesters in a repeating four-step elongation cycle. The intermediate analogous to this compound in this pathway is (R)-3-hydroxybutyryl-ACP. In contrast, this compound, a coenzyme A thioester, primarily functions in two distinct, well-characterized pathways:
-
Butyrate Fermentation: In anaerobic bacteria, particularly Clostridia, the formation and subsequent conversion of (S)-3HB-CoA is a key step in the production of butyrate, a short-chain fatty acid (SCFA) crucial for the organism's energy metabolism.
-
Beta-Oxidation: During the catabolism of fatty acids, the hydration of crotonyl-CoA by crotonase (enoyl-CoA hydratase) yields (S)-3HB-CoA, which is then oxidized to acetoacetyl-CoA.
The significance of (S)-3HB-CoA to fatty acid synthesis is indirect but vital. The product of its metabolic pathway, butyryl-CoA, can be utilized by 3-ketoacyl-ACP synthase III (FabH) to prime the FASII cycle, thereby initiating the synthesis of straight, even-numbered fatty acids. This creates a metabolic nexus where byproducts of fermentation or fatty acid degradation can be channeled back into lipid biosynthesis.
Core Metabolic Pathways Involving this compound
The metabolism of (S)-3HB-CoA is governed by a set of reversible enzymatic reactions that connect acetyl-CoA to butyryl-CoA.
Butyrate Fermentation Pathway
In many anaerobic bacteria, such as Clostridium acetobutylicum, (S)-3HB-CoA is an essential intermediate in the conversion of acetyl-CoA to butyrate. This pathway serves as a critical electron sink and a means of ATP generation.
Beta-Oxidation Pathway
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA. (S)-3HB-CoA is an intermediate in the degradation of even-numbered fatty acids.
Quantitative Data: Enzyme Kinetics
The enzymatic reactions involving (S)-3HB-CoA are catalyzed by this compound dehydrogenase (Hbd) and Crotonase (Crt). The kinetic parameters of these enzymes are critical for understanding the metabolic flux through these pathways.
Table 1: Kinetic Parameters of this compound Dehydrogenase (Hbd)
Reaction: Acetoacetyl-CoA + NAD(P)H ↔ this compound + NAD(P)⁺
| Bacterial Species | Substrate | Km (µM) | Vmax (U/mg) or kcat (s⁻¹) | Optimal pH | Cofactor | Reference |
| Clostridium beijerinckii NRRL B593 | Acetoacetyl-CoA | 14 | 540 U/mg | ~6.5 | NADH | [1] |
| NADH | 8.6 | 540 U/mg | ~6.5 | NADH | [1] | |
| Clostridium acetobutylicum | Acetoacetyl-CoA | 40 | 129 s⁻¹ | 6.5 | NADH | [2] |
| NADH | 20 | 129 s⁻¹ | 6.5 | NADH | [2] | |
| Nitrosopumilus maritimus SCM1 | (S)-3HB-CoA | 14 | 69.6 U/mg | 9.0 | NAD⁺ | [2][3] |
| Acetoacetyl-CoA | 12 | - | 7.0-7.8 | NADH | [2][3] | |
| Metallosphaera sedula (Msed_1423) | (S)-3HB-CoA | 5 | 14,947 s⁻¹ (kcat/Km) | - | NAD⁺ |
Table 2: Kinetic Parameters of Crotonase (Enoyl-CoA Hydratase)
Reaction: Crotonyl-CoA + H₂O ↔ this compound
| Bacterial Species | Substrate | Km (mM) | Notes | Reference |
| Clostridium acetobutylicum | Crotonyl-CoA | - | Exhibits an extremely high turnover number. Specific for C4-C6 chain lengths. | [4] |
| Escherichia coli | Crotonyl-ACP | 0.025 | Note: This is for the ACP-bound substrate in FASII, not the CoA ester. | |
| Metallosphaera sedula (Msed_0399) | Crotonyl-CoA | 0.1 | Bifunctional enzyme with dehydrogenase activity. |
Experimental Protocols
Accurate investigation of (S)-3HB-CoA requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.
Synthesis of this compound
Principle: this compound can be synthesized from its free acid using the mixed anhydride method.[3]
Materials:
-
(S)-3-Hydroxybutyric acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A (lithium or sodium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
HPLC system for purification
Protocol:
-
Dissolve (S)-3-hydroxybutyric acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of TEA, followed by the dropwise addition of an equimolar amount of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.
-
In a separate vessel, dissolve Coenzyme A in a cold aqueous bicarbonate solution (pH ~8).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the pH at ~8 with dilute NaOH.
-
Stir the reaction for 1-2 hours at 4°C.
-
Purify the resulting this compound using reverse-phase HPLC on a C18 column.
-
Lyophilize the collected fractions to obtain the purified product. Confirm identity and purity via mass spectrometry.
Assay of this compound Dehydrogenase (Hbd) Activity
Principle: The activity of Hbd is measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ or the reduction of NAD⁺ to NADH.[1][2]
Workflow Diagram:
Materials:
-
Spectrophotometer capable of reading at 340 nm with temperature control.
-
Quartz cuvettes (1 cm path length).
-
Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH adjusted for the desired reaction direction (e.g., pH 7.8 for oxidation, pH 6.5 for reduction).
-
Substrate: Acetoacetyl-CoA (for reductive direction) or this compound (for oxidative direction).
-
Cofactor: NADH or NAD⁺.
-
Purified Hbd enzyme or cell-free extract.
Protocol (Reductive Direction):
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer (to a final volume of 1 mL).
-
NADH to a final concentration of 0.1-0.2 mM.
-
Acetoacetyl-CoA to a final concentration of 0.1 mM (for standard assay) or varying concentrations for kinetic analysis.
-
-
Incubate the mixture in the spectrophotometer at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to equilibrate.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.
-
Enzyme activity (in U/mL) is calculated as: (ΔA₃₄₀/min * Total Volume) / (ε_NADH * Path Length * Enzyme Volume), where ε_NADH is the molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
Extraction and Quantification of Intracellular Acyl-CoAs
Principle: Due to their low abundance and instability, acyl-CoAs must be rapidly extracted from bacterial cells, typically using a cold organic solvent mixture to quench metabolism and precipitate proteins. Quantification is then achieved by a sensitive method like LC-MS/MS.[5][6]
Materials:
-
Bacterial cell culture.
-
Quenching/Extraction Solution: Acetonitrile/Methanol/Water (40:40:20) or similar, pre-chilled to -20°C or colder.
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Centrifuge capable of high speed at 4°C.
-
Vacuum concentrator or nitrogen evaporator.
-
LC-MS/MS system with a C18 reverse-phase column.
Protocol:
-
Quenching and Harvesting: Rapidly harvest a known quantity of bacterial cells (e.g., from 10-50 mL of culture) by centrifugation at 4°C. Quickly discard the supernatant.
-
Extraction: Immediately resuspend the cell pellet in 1-2 mL of ice-cold extraction solution containing internal standards. For robust lysis, bead beating or sonication on ice can be performed.
-
Protein Precipitation: Incubate the mixture at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Analysis: Analyze the sample using an LC-MS/MS method optimized for short-chain acyl-CoAs. Quantification is performed by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.
Conclusion and Future Directions
This compound stands at a metabolic crossroads, fundamentally linking the catabolic and fermentative pathways of bacteria with the anabolic process of fatty acid synthesis. While it does not participate directly in the FASII elongation cycle, the pathways in which it is a central intermediate are primary sources of butyryl-CoA, a key primer for initiating the synthesis of even-chain fatty acids. This relationship underscores a sophisticated metabolic network that allows bacteria to adapt their membrane composition based on available carbon sources and their energetic state.
For drug development professionals, the enzymes that metabolize (S)-3HB-CoA, particularly in pathogenic anaerobes, represent potential therapeutic targets. Inhibiting Hbd or Crt could disrupt butyrate fermentation, crippling the energy metabolism of these organisms. For researchers and scientists, further exploration into the regulation of flux between beta-oxidation, fermentation, and FASII priming will illuminate novel aspects of bacterial metabolic control. Understanding how bacteria prioritize the fate of the four-carbon unit as either an energy source, a fermentation product, or a building block for membranes remains a compelling area of future investigation.
References
- 1. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG ENZYME: 4.2.1.150 [genome.jp]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
(S)-3-Hydroxybutyryl-CoA in Mammals: A Technical Guide to its Core Biological Functions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxybutyryl-CoA is a pivotal intermediate in mammalian metabolism, primarily recognized for its role in fatty acid β-oxidation and the metabolism of lysine and tryptophan. Beyond its metabolic functions, it serves as the direct precursor for the post-translational modification, lysine β-hydroxybutyrylation (Kbhb), a key epigenetic and regulatory mechanism. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, its role as a signaling molecule through Kbhb, and its implications in health and disease, particularly in cancer and neurodegenerative disorders. This document includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a valuable resource for the scientific community.
Introduction
This compound is the L-enantiomer of 3-hydroxybutyryl-CoA and a fundamental molecule in cellular metabolism.[1] It is an essential intermediate in the breakdown of even-numbered, straight-chain saturated fatty acids through the β-oxidation pathway.[1] Its concentration and metabolism are intrinsically linked to the energy status of the cell. In recent years, the discovery of this compound as the donor for lysine β-hydroxybutyrylation has expanded its known biological significance from a mere metabolic intermediate to a critical regulator of protein function and gene expression.[2] This guide will delve into the multifaceted roles of this compound in mammalian systems.
Metabolic Functions of this compound
The primary metabolic roles of this compound are centered around the catabolism of fatty acids and certain amino acids.
Fatty Acid β-Oxidation
This compound is the substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) in the mitochondrial fatty acid β-oxidation spiral. HADH catalyzes the NAD+-dependent oxidation of this compound to acetoacetyl-CoA.[3] This reaction is a critical step in the sequential shortening of fatty acyl chains, ultimately leading to the production of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for ATP production.
Amino Acid Metabolism
This compound is also an intermediate in the catabolism of the amino acids lysine and tryptophan, as well as in the fermentation of butyric acid.[1] These pathways converge on the formation of crotonyl-CoA, which is subsequently hydrated to form this compound.
This compound as a Signaling Molecule: Lysine β-Hydroxybutyrylation (Kbhb)
The discovery of lysine β-hydroxybutyrylation (Kbhb) has unveiled a crucial signaling role for this compound. Kbhb is a post-translational modification where a β-hydroxybutyryl group is transferred from β-hydroxybutyryl-CoA to the ε-amino group of a lysine residue on a protein.[2] This modification is dynamically regulated and influences a wide range of cellular processes.
The Kbhb Machinery: Writers and Erasers
Writers: The primary "writers" of Kbhb are lysine acetyltransferases (KATs) with broad substrate specificity, such as p300/CBP.[4] These enzymes can utilize β-hydroxybutyryl-CoA as a substrate to catalyze the β-hydroxybutyrylation of histones and other proteins.[4][5]
Erasers: The removal of Kbhb is carried out by histone deacetylases (HDACs), particularly HDAC1 and HDAC2, which exhibit de-β-hydroxybutyrylase activity.[4] Sirtuins, such as SIRT3, have also been implicated in this process.[5]
Histone β-Hydroxybutyrylation and Gene Regulation
Histone proteins are major targets of Kbhb. The β-hydroxybutyrylation of histone lysine residues, such as H3K9bhb, is associated with active gene transcription.[2] This modification appears to be particularly important in regulating the expression of genes involved in metabolic pathways, especially in response to fasting.[6] During periods of fasting, increased fatty acid oxidation leads to elevated levels of this compound, which in turn promotes histone Kbhb and the transcription of genes necessary for metabolic adaptation.[7]
Role in Disease
Dysregulation of this compound metabolism and Kbhb signaling has been implicated in several diseases.
Cancer
In the context of cancer, Kbhb has been shown to modify key regulatory proteins, including the tumor suppressor p53. β-hydroxybutyrylation of p53 can attenuate its activity by reducing its acetylation, thereby impacting cell cycle arrest and apoptosis.[8][9] This suggests that the metabolic state of a cancer cell, which influences this compound levels, can directly impact the function of crucial tumor suppressors.
Neurodegenerative Diseases
Emerging evidence suggests a link between mitochondrial dysfunction and neurodegenerative diseases like Alzheimer's disease.[10][11][12][13] The ketone body β-hydroxybutyrate, a precursor to this compound, has shown neuroprotective effects.[3] While the direct role of this compound is still under investigation, its influence on mitochondrial metabolism and histone modifications suggests a potential role in modulating neuronal health and resilience to stress.
Quantitative Data
Precise quantification of this compound and the kinetics of its metabolizing enzymes are crucial for understanding its biological roles.
| Parameter | Value | Organism/Tissue | Condition | Reference |
| This compound Dehydrogenase (Nmar_1028) | ||||
| Km for this compound | 19 µM | Nitrosopumilus maritimus | In vitro | [13] |
| Vmax | 98.6 U/mg | Nitrosopumilus maritimus | In vitro | [13] |
| β-hydroxybutyrate Concentration | ||||
| Pre-ischemia | 0.2 nmol/mg tissue | Rat Heart | Aerobic perfusion | [14] |
| Ischemia | 23.9 nmol/mg tissue | Rat Heart | Low-flow ischemia | [14] |
| Reperfusion | 0.7 nmol/mg tissue | Rat Heart | Reperfusion | [14] |
| Serum β-OH butyrate | ||||
| Fed | ~0.1 mM | Mouse | Fed | [7] |
| 16h Fasted | ~1.5 mM | Mouse | Fasted | [7] |
Note: Data on the absolute concentration of this compound and kinetic parameters for mammalian enzymes are limited in the current literature. The provided data for β-hydroxybutyrate serves as a proxy for conditions where this compound levels are likely altered.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of short-chain acyl-CoAs, which can be adapted for this compound.
6.1.1. Acyl-CoA Extraction from Tissues or Cells [15][16][17]
-
Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen sample in a pre-chilled extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).[15]
-
Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) in the extraction buffer for accurate quantification.
-
Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.[16]
-
Collect the supernatant containing the acyl-CoAs.
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.[16]
-
Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid).
6.1.2. LC-MS/MS Analysis [1][15][18]
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.
Proteomics Workflow for Identification of β-Hydroxybutyrylated Proteins[20][21][22][23][24]
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme such as trypsin.
-
Enrichment of β-Hydroxybutyrylated Peptides: Use an antibody specific for β-hydroxybutyryl-lysine to immunoprecipitate and enrich for peptides containing this modification.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by high-resolution tandem mass spectrometry.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the β-hydroxybutyrylated peptides and the specific sites of modification.
In Vitro Histone β-Hydroxybutyrylation Assay[5]
-
Incubate recombinant histone proteins or octamers with the acyltransferase p300.
-
Add β-hydroxybutyryl-CoA as the donor substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody specific for β-hydroxybutyryl-lysine.
Dot Blot Assay for Detection of β-Hydroxybutyrylation[4][25][26]
-
Spot serial dilutions of β-hydroxybutyrylated peptides or proteins onto a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a pan-specific anti-Kbhb antibody.[19]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. The intensity of the dot is proportional to the amount of β-hydroxybutyrylated substrate.
Conclusion and Future Directions
This compound stands at the crossroads of metabolism and cellular regulation. While its role in fatty acid oxidation is well-established, its function as a precursor for lysine β-hydroxybutyrylation has opened new avenues of research into its signaling capabilities. The intricate interplay between cellular energy status, this compound levels, and the regulation of protein function through Kbhb is a rapidly evolving field.
Future research should focus on several key areas. Firstly, the development of robust and sensitive methods for the absolute quantification of this compound in various tissues and cellular compartments under different physiological and pathological conditions is essential. Secondly, a comprehensive characterization of the kinetic parameters of mammalian enzymes that produce and consume this compound is needed. Finally, further elucidation of the downstream signaling pathways affected by this compound-dependent β-hydroxybutyrylation will be critical for understanding its role in health and disease and for identifying potential therapeutic targets within these pathways. The continued exploration of this multifaceted molecule holds great promise for advancing our understanding of cellular metabolism and regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyrate methyl ester as a potential drug against Alzheimer's disease via mitochondria protection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic adaptations to maintain metabolic homeostasis in response to fasting and refeeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53 β-hydroxybutyrylation attenuates p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial dysfunction in Alzheimer's disease: Role in pathogenesis and novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondria dysfunction in the pathogenesis of Alzheimer’s disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Dysfunction in Alzheimer's Disease: A Biomarker of the Future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brain histone beta-hydroxybutyrylation couples metabolism with gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Node Attributes | Graphviz [graphviz.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 18. journals.plos.org [journals.plos.org]
- 19. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
The (S)-3-Hydroxybutyryl-CoA Pathway: A Journey from Metabolic Intermediate to Epigenetic Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxybutyryl-CoA is a pivotal molecule at the crossroads of primary metabolism and cellular regulation. Historically recognized as a key intermediate in fatty acid metabolism and ketone body synthesis, its role has expanded in modern biochemistry to encompass that of a critical signaling molecule with profound effects on gene expression and cellular homeostasis. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical principles of the this compound pathway, tailored for professionals in research and drug development.
Discovery and History: Unraveling a Central Metabolic Hub
The journey to understanding the this compound pathway is intertwined with the broader history of fatty acid metabolism and ketogenesis. The ketogenic diet, first developed in the 1920s for the treatment of epilepsy, provided early clinical evidence of the profound physiological effects of ketone bodies, including 3-hydroxybutyrate (3-HB), the downstream product of this compound.[1][2] Foundational enzymatic studies in the mid-20th century began to piece together the biochemical steps of fatty acid oxidation and ketone body formation. Landmark papers in the 1950s by researchers like Stern, del Campillo, Lehninger, and Wakil laid the groundwork by identifying and characterizing key enzymes such as 3-hydroxybutyryl-CoA epimerase and D(-)-beta-Hydroxybutyryl CoA dehydrogenase, which are central to the interconversion of stereoisomers and the oxidation of fatty acids.[3]
Initially, the pathway was primarily viewed through the lens of energy metabolism, where this compound is an intermediate in the beta-oxidation of fatty acids, leading to the production of acetyl-CoA. In animals, under conditions of low glucose availability, such as fasting or prolonged exercise, the liver synthesizes ketone bodies, with 3-HB being a major component, from acetyl-CoA.[1][4][5][6][7] This process provides a crucial alternative energy source for extrahepatic tissues, including the brain.[5][6]
A paradigm shift occurred with the discovery of 3-HB's role as a signaling molecule. Research, notably by Shimazu et al., revealed that 3-HB is an endogenous inhibitor of histone deacetylases (HDACs).[1] This finding elevated this compound and its derivatives from mere metabolites to key regulators of the epigenome, linking cellular metabolism directly to the control of gene expression.[1][4][8] Subsequent research has further elucidated the intricate signaling roles of 3-HB, including its interaction with specific G-protein-coupled receptors and its influence on inflammation and oxidative stress.[2][9][10]
The Core Pathway: Biosynthesis and Metabolism
The synthesis of this compound is a fundamental process that occurs in the mitochondria of various organisms, including animals, bacteria, and plants.[1] The canonical pathway in animals begins with the condensation of two molecules of acetyl-CoA.
Key Enzymatic Steps:
-
β-Ketothiolase (Thiolase): This enzyme catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
This compound Dehydrogenase (HBD): Acetoacetyl-CoA is then reduced to this compound in an NADH-dependent reaction catalyzed by HBD.[11][12] This step is stereospecific, yielding the (S)-enantiomer.
-
Enoyl-CoA Hydratase (Crotonase): In the reverse reaction (beta-oxidation), crotonyl-CoA is hydrated to form this compound.
-
3-Hydroxybutyryl-CoA Epimerase: This enzyme can interconvert the (S) and (R) stereoisomers of 3-hydroxybutyryl-CoA, playing a role in pathways that utilize both forms.[3]
From this compound, the pathway can diverge. In ketogenesis, it is a precursor to the formation of acetoacetate and subsequently 3-hydroxybutyrate. In fatty acid oxidation, it is an intermediate that is further processed to generate acetyl-CoA.
Quantitative Data on Key Enzymes
Understanding the kinetics of the enzymes in the this compound pathway is crucial for modeling metabolic flux and for designing therapeutic interventions. The following table summarizes key kinetic parameters for this compound Dehydrogenase (HBD) from different organisms.
| Enzyme | Organism | Substrate | Km (μM) | Vmax or kcat | Reference |
| This compound Dehydrogenase | Clostridium acetobutylicum | Acetoacetyl-CoA | Slightly lower than wild type for H138A mutant | Significantly lower than wild type for H138A mutant | [12] |
| This compound Dehydrogenase | Clostridium butyricum | Acetoacetyl-CoA | - | Triple mutant (K50A/K54A/L232Y) showed ~5-fold higher activity than wild-type | [11] |
| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | This compound | 75 | 34 μmol min−1 mg−1 | [13] |
| This compound Dehydrogenase | Nitrosopumilus maritimus | This compound | - | - | [14][15] |
Signaling Role of the Pathway: Beyond a Simple Metabolite
The discovery that β-hydroxybutyrate (3-HB), a downstream product of the pathway, acts as a signaling molecule has opened new avenues for research and therapeutic development.
Histone Deacetylase (HDAC) Inhibition
3-HB is a direct inhibitor of class I histone deacetylases (HDACs).[1][4] By inhibiting HDACs, 3-HB promotes the hyperacetylation of histones, which is generally associated with a more open chromatin structure and increased gene transcription.[1] This epigenetic regulation has been shown to impact a wide range of cellular processes, including resistance to oxidative stress through the upregulation of genes like FOXO3A and MT2.[1][16]
Caption: Inhibition of HDACs by 3-Hydroxybutyrate.
Histone β-hydroxybutyrylation
More recently, a novel post-translational modification, histone lysine β-hydroxybutyrylation (Kbhb), has been identified.[17] This modification is directly driven by β-hydroxybutyrate and appears to be distinct from histone acetylation, suggesting another layer of epigenetic control linked to cellular metabolism.[17][18] The enzymes responsible for adding and removing this mark ("writers" and "erasers") are an active area of investigation, with p300/CBP identified as potential writers and HDAC1-3 and SIRT1-3 as potential erasers.[18]
Caption: Histone Lysine β-hydroxybutyrylation (Kbhb) Pathway.
Experimental Protocols
Measurement of this compound Dehydrogenase Activity
Objective: To determine the enzymatic activity of this compound Dehydrogenase (HBD).
Principle: The activity of HBD is measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ (or the reverse reaction).
Materials:
-
Purified HBD enzyme
-
100 mM Tris-HCl buffer (pH 7.8)
-
0.5 mM NADH (or NAD+)
-
0.2 mM Acetoacetyl-CoA (or this compound)
-
Spectrophotometer capable of reading at 340 nm
Procedure (Reduction of Acetoacetyl-CoA):
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 7.8) and 0.5 mM NADH.
-
Add the purified HBD enzyme to the cuvette and mix gently.
-
Initiate the reaction by adding 0.2 mM acetoacetyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the enzyme activity.
Procedure (Oxidation of this compound):
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 7.8) and 0.5 mM NAD+.
-
Add the purified HBD enzyme.
-
Initiate the reaction by adding 0.2 mM this compound.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NAD+ reduction is proportional to the enzyme activity.
For Km determination, the concentration of the substrate (acetoacetyl-CoA or this compound) is varied while keeping the other components constant. [14][15]
Immunoblotting for Histone Modifications
Objective: To detect changes in histone acetylation or β-hydroxybutyrylation in response to treatment with 3-HB or other compounds.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293, L6 myotubes) to the desired confluency. Treat cells with Na-R-β-hydroxybutyrate (or other HDAC inhibitors) for a specified time (e.g., 18 hours).
-
Histone Extraction: Harvest the cells and perform acid extraction of histones.
-
SDS-PAGE and Western Blotting: Separate the extracted histones by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the modification of interest (e.g., anti-H3K9/14Ac, anti-H3K9bhb) and a loading control (e.g., anti-total H3).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate (e.g., chemiluminescence).[18]
-
Caption: Workflow for Immunoblotting of Histone Modifications.
Variations of the Pathway in Nature
The core this compound pathway is conserved, but variations exist, particularly in autotrophic organisms. For instance, in some archaea like Metallosphaera sedula and the ammonia-oxidizing thaumarchaeon Nitrosopumilus maritimus, this compound dehydrogenase is a key enzyme in the 3-hydroxypropionate/4-hydroxybutyrate cycle, an autotrophic carbon fixation pathway.[13][14][19] In these organisms, the enzyme functions as part of a larger metabolic network for growth on inorganic carbon.
Conclusion and Future Directions
The this compound pathway has evolved from a textbook example of intermediary metabolism to a central node linking energy status to epigenetic control. For researchers and drug development professionals, this pathway offers a wealth of potential therapeutic targets. The ability of its downstream product, 3-HB, to modulate HDAC activity and histone β-hydroxybutyrylation has implications for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[9][10][20]
Future research will likely focus on several key areas:
-
Elucidating the full complement of "writers," "readers," and "erasers" of histone β-hydroxybutyrylation.
-
Developing specific inhibitors or activators of key enzymes in the pathway for therapeutic purposes.
-
Understanding the tissue-specific roles of the this compound pathway and its signaling outputs.
-
Exploring the crosstalk between histone acetylation and β-hydroxybutyrylation in regulating gene expression.
A deeper understanding of this multifaceted pathway will undoubtedly continue to yield novel insights into cellular physiology and provide new opportunities for therapeutic intervention.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxybutyryl-CoA epimerase - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 6. 3-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Function and mechanism of histone β-hydroxybutyrylation in health and disease [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of (S)-3-Hydroxybutyryl-CoA in Clostridium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxybutyryl-CoA stands as a critical intermediate in the central metabolism of various Clostridium species, anaerobic, Gram-positive bacteria renowned for their diverse metabolic capabilities. The fate of this molecule dictates the production of key industrial chemicals and potential bioplastics, including butyrate, butanol, and poly-3-hydroxybutyrate (PHB). Understanding the intricate enzymatic pathways and their regulation is paramount for metabolic engineering efforts aimed at optimizing the production of these valuable compounds. This technical guide provides an in-depth exploration of the metabolic pathways diverging from this compound in Clostridium, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Metabolic Pathways
The metabolic fate of this compound in Clostridium is primarily determined by a set of core enzymatic reactions that channel it towards either acidogenesis (butyrate formation), solventogenesis (butanol production), or storage as polyhydroxybutyrate (PHB).
The Butyrate Fermentation Pathway
In the classic butyrate fermentation pathway, this compound is converted to butyryl-CoA through a two-step process. This pathway is central to the acidogenic phase of clostridial growth.[1][2]
-
Dehydration to Crotonyl-CoA: The enzyme crotonase (EC 4.2.1.55) , also known as 3-hydroxybutyryl-CoA dehydratase, catalyzes the reversible dehydration of this compound to crotonyl-CoA.[3][4]
-
Reduction to Butyryl-CoA: Subsequently, butyryl-CoA dehydrogenase (BCD, EC 1.3.8.1) , an enzyme complex often involving an electron-transferring flavoprotein (Etf), reduces crotonyl-CoA to butyryl-CoA using NADH as the reducing equivalent.[2]
From butyryl-CoA, butyrate is typically formed via two final enzymatic steps catalyzed by phosphotransbutyrylase (Ptb) and butyrate kinase (Buk).[5]
The Butanol Production Pathway
Under conditions that trigger solventogenesis, typically a drop in pH and an accumulation of acids, the metabolic flux can be redirected from butyrate to butanol production. This pathway utilizes the same initial steps as butyrate formation to produce butyryl-CoA. The key differentiating step is the reduction of butyryl-CoA to butanol.
-
Reduction to Butyraldehyde: Butyryl-CoA is reduced to butyraldehyde by a butyraldehyde dehydrogenase (EC 1.2.1.10) .
-
Reduction to Butanol: Finally, butyraldehyde is reduced to n-butanol by a butanol dehydrogenase (EC 1.1.1.n3) .[6]
Poly-3-hydroxybutyrate (PHB) Synthesis
As a mechanism for carbon and energy storage, some Clostridium species can polymerize (R)-3-hydroxybutyryl-CoA into poly-3-hydroxybutyrate (PHB), a biodegradable polyester.[7][8] While the primary intermediate in the butyrate pathway is the (S)-enantiomer, the synthesis of PHB proceeds via the (R)-enantiomer. The production of (R)-3-hydroxybutyryl-CoA from acetoacetyl-CoA is catalyzed by an acetoacetyl-CoA reductase (EC 1.1.1.36) . Subsequently, PHB synthase (EC 2.3.1.-) polymerizes the (R)-3-hydroxybutyryl-CoA monomers.[9] Recombinant Clostridium strains have been engineered to produce PHB by introducing the necessary genes.[10]
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in the metabolism of this compound are crucial for understanding and modeling the metabolic flux. The following tables summarize available quantitative data for key enzymes in different Clostridium species.
| Enzyme | Clostridium Species | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Cofactor | Reference |
| 3-Hydroxybutyryl-CoA Dehydrogenase (HBD) | C. acetobutylicum | Acetoacetyl-CoA | - | - | NAD(H) | [1] |
| C. beijerinckii | Acetoacetyl-CoA | 14 | 540 | NAD(H) | [11][12] | |
| NADH | 8.6 | [11][12] | ||||
| C. butyricum | Acetoacetyl-CoA | - | - | NAD(H) | [10][13] | |
| C. kluyveri | Acetoacetyl-CoA | - | - | NAD(P)(H) | [14] | |
| Crotonase (Crt) | C. acetobutylicum | Crotonyl-CoA | 30 | - | - | [15] |
| Hexenoyl-CoA | 130 | - | - | [15] | ||
| Butyryl-CoA Dehydrogenase (BCD) | C. acetobutylicum | Butyryl-CoA | - | - | NAD(H) | [16] |
Metabolic Flux Analysis
Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through the metabolic network. In Clostridium acetobutylicum, the flux distribution between the butyrate and butanol pathways is tightly regulated and dependent on the physiological state of the cell.
| Condition | Flux towards Butyrate (mmol gDCW-1 h-1) | Flux towards Butanol (mmol gDCW-1 h-1) | Clostridium Species | Reference |
| Acidogenic Phase | High | Low | C. acetobutylicum | [1][13] |
| Solventogenic Phase | Low (or net uptake) | High | C. acetobutylicum | [1][13] |
| Butyrate Supplementation (2 g/L) | 5.7 g/L (final conc.) | 14.2 g/L (final conc.) | C. acetobutylicum | [17] |
| Butyrate Supplementation (5 g/L) | 3.8 g/L (final conc.) | 12.7 g/L (final conc.) | C. acetobutylicum | [17] |
Experimental Protocols
Preparation of Cell-Free Extracts
A general protocol for preparing cell-free extracts from Clostridium species for enzyme assays is as follows:
-
Cell Harvesting: Grow Clostridium cells under anaerobic conditions to the desired growth phase (e.g., mid-exponential or stationary phase). Harvest the cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with a suitable anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol [DTT]) to remove residual medium components. Repeat the washing step.
-
Cell Lysis: Resuspend the washed cell pellet in the same anaerobic buffer. Lyse the cells using a method such as sonication on ice or by passing through a French press. The process should be carried out under a stream of anaerobic gas (e.g., nitrogen or argon) to maintain anoxia.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris.
-
Collection: Carefully collect the supernatant, which is the cell-free extract, under anaerobic conditions. This extract can be used immediately for enzyme assays or stored at -80°C for future use.[18]
Enzyme Assays
Enzyme activities are typically determined spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm. All assays should be performed under strictly anaerobic conditions in sealed cuvettes.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.2 mM NADH
-
Cell-free extract
-
-
Initiation: Start the reaction by adding the substrate, acetoacetyl-CoA, to a final concentration of approximately 0.1 mM.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
Cell-free extract
-
-
Initiation: Start the reaction by adding the substrate, crotonyl-CoA, to a final concentration of approximately 0.1 mM.
-
Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of crotonyl-CoA.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of crotonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
0.2 mM NADH
-
Cell-free extract
-
-
Initiation: Start the reaction by adding the substrate, crotonyl-CoA, to a final concentration of approximately 0.1 mM.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.
-
Calculation: Calculate the enzyme activity as described for the HBD assay.
Quantification of CoA Thioesters by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of intracellular CoA thioesters.[3][19][20][21]
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolism of a known quantity of cells by adding a cold solvent mixture (e.g., 60% methanol at -20°C).
-
Centrifuge the cell suspension at low temperature to pellet the cells.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Include an internal standard, such as a 13C-labeled CoA ester, for accurate quantification.
-
-
Sample Preparation:
-
Lyse the cells in the extraction solvent using methods like bead beating or sonication.
-
Centrifuge to remove cell debris.
-
The supernatant containing the CoA thioesters can be directly analyzed or further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Separate the CoA thioesters using reverse-phase liquid chromatography (LC).
-
Detect and quantify the compounds using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for each CoA ester to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the concentration of each CoA thioester by comparing its peak area to that of the internal standard and a standard curve of known concentrations.
-
Visualizations of Metabolic Pathways and Workflows
Metabolic Pathways
Caption: Metabolic fates of this compound in Clostridium species.
Experimental Workflow for CoA Thioester Analysis
References
- 1. Metabolic flux analysis elucidates the importance of the acid-formation pathways in regulating solvent production by Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Structural insights into substrate specificity of crotonase from the n-butanol producing bacterium Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence and arrangement of two genes of the butyrate-synthesis pathway of Clostridium acetobutylicum ATCC 824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Butyrate Production in Clostridium saccharoperbutylacetonicum from Lignocellulose-Derived Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaerobic Production of Poly(3-hydroxybutyrate) and Its Precursor 3-Hydroxybutyrate from Synthesis Gas by Autotrophic Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel labeling experiments validate Clostridium acetobutylicum metabolic network model for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. uniprot.org [uniprot.org]
- 16. NAD-independent lactate and butyryl-CoA dehydrogenases of Clostridium acetobutylicum P262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of butyrate supplementation on butanol production and metabolic behavior in Clostridium acetobutylicum ATCC 824 (pCD07239) -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 18. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of (S)-3-Hydroxybutyryl-CoA in Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxybutyryl-CoA is a pivotal intermediate in the metabolism of numerous microorganisms, playing a central role in carbon storage, energy metabolism, and the biosynthesis of valuable biopolymers. This technical guide provides a comprehensive overview of the natural occurrence of this compound across diverse microbial taxa, delves into the intricate metabolic pathways governing its synthesis and utilization, and offers detailed experimental protocols for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development, facilitating a deeper understanding and exploration of this key metabolite.
Natural Occurrence and Metabolic Significance
This compound is not a universally distributed metabolite but is found in a wide array of microorganisms, where it primarily functions as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics.[1][2] It also plays a role in specific carbon fixation pathways in certain archaea.[3]
Role in Polyhydroxyalkanoate (PHA) Biosynthesis
The most well-documented role of this compound is as a precursor for the synthesis of poly(3-hydroxybutyrate) (PHB), the most common type of PHA.[2][4] Microorganisms accumulate PHAs as intracellular carbon and energy storage granules, often in response to nutrient limitation (e.g., nitrogen or phosphorus) in the presence of an excess carbon source.[5][6]
Key microorganisms known to produce PHB via this compound include:
-
Cupriavidus necator (formerly Ralstonia eutropha): A model organism for PHA production, capable of accumulating PHB up to 80% of its cell dry weight.[2][4]
-
Pseudomonas putida : Known for producing medium-chain-length PHAs, but also capable of synthesizing short-chain-length PHAs like PHB.[5][7][8]
-
Bacillus megaterium : One of the first bacteria in which PHB was identified.
-
Escherichia coli (recombinant): Wild-type E. coli does not naturally produce PHAs, but it is a common host for the heterologous expression of PHA biosynthesis genes for industrial production.[9][10]
Involvement in Archaeal Carbon Fixation
In certain autotrophic archaea, this compound is an intermediate in unique carbon fixation cycles. For instance, in the 3-hydroxypropionate/4-hydroxybutyrate cycle of ammonia-oxidizing archaea like Nitrosopumilus maritimus, this compound dehydrogenase catalyzes the oxidation of this compound to acetoacetyl-CoA.[3]
Biosynthetic and Metabolic Pathways
The formation and consumption of this compound are governed by specific enzymatic reactions integrated into the central metabolism of the microorganism.
Biosynthesis of this compound
The primary pathway for the synthesis of this compound involves the condensation of two acetyl-CoA molecules, followed by a reduction step:
-
Thiolase (PhaA) : Catalyzes the reversible condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
This compound Dehydrogenase (PhaB) : An NADPH-dependent reductase that stereospecifically reduces acetoacetyl-CoA to this compound.[4]
This pathway is the initial stage of PHB synthesis.
Utilization of this compound
The primary fate of this compound in PHA-accumulating bacteria is its polymerization into PHB, a reaction catalyzed by PHA synthase (PhaC) .[2] This enzyme links the (S)-3-hydroxybutyryl monomers via ester bonds to form the polymer chain.
In archaeal carbon fixation, this compound is further metabolized. The enzyme This compound dehydrogenase can also catalyze the reverse reaction, oxidizing this compound to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA by a thiolase.[3]
Quantitative Data on Intracellular Concentrations
The intracellular concentration of this compound can vary significantly depending on the microbial species, growth conditions, and the induction of specific metabolic pathways. The following tables summarize available quantitative data.
| Microorganism | Growth Condition | Intracellular Concentration of β-Hydroxybutyryl-CoA (nmol/g dry weight) | Reference |
| Streptomyces albus | Mannitol-based minimal medium | ~0.3 | [11][12] |
| Pseudomonas putida KT2440 Δgcd | Glucose | Decreased 0.6-fold compared to wild-type | [11] |
Note: The data for β-hydroxybutyryl-CoA may not distinguish between the (R) and (S) enantiomers. Further stereospecific analysis would be required for precise quantification of this compound.
| Microorganism | Growth Condition | Intracellular Acyl-CoA Concentrations (nmol/mg dry weight) | Reference |
| Escherichia coli K12 | Aerobic, glucose, exponential phase | Acetyl-CoA: 0.05-1.5 | [13] |
| Escherichia coli K12 | Aerobic, glucose, exponential phase | Malonyl-CoA: 0.01-0.23 | [13] |
Experimental Protocols
Accurate quantification of this compound is crucial for studying its metabolic roles. Below are detailed methodologies for its extraction and measurement.
Extraction of Short-Chain Acyl-CoA Esters from Microbial Cells
This protocol is adapted from established methods for the extraction of CoA esters from bacteria.[11][14][15]
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile/2-propanol (3:1, v/v), pre-chilled to -20°C
-
0.1 M Potassium phosphate buffer, pH 6.7
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Rapidly quench metabolic activity by adding a known volume of microbial culture to 2 volumes of ice-cold quenching solution.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with the quenching solution to remove extracellular metabolites. Repeat the centrifugation.
-
Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. Vortex vigorously for 1 minute.
-
Phase Separation: Add the potassium phosphate buffer and vortex again. Centrifuge at high speed for 5 minutes at 4°C to separate the phases and pellet cell debris.
-
Collection: Carefully collect the supernatant containing the acyl-CoA esters.
-
Drying: Dry the extract using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for analysis (e.g., 50 mM potassium phosphate buffer, pH 7.0).
Quantification by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 4.5
-
Mobile Phase B: Acetonitrile
Procedure:
-
Standard Curve: Prepare a series of dilutions of a known concentration of this compound standard to generate a standard curve.
-
Injection: Inject the reconstituted sample extract and the standards onto the HPLC column.
-
Gradient Elution: Use a suitable gradient of Mobile Phase B to separate the acyl-CoA esters.
-
Mass Spectrometry: Detect and quantify this compound using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined based on the instrument.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Spectrophotometric Enzymatic Assay
This assay is based on the oxidation of this compound by a specific dehydrogenase and the concomitant reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.[3][16]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ solution (10 mM)
-
This compound dehydrogenase (purified)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD+ solution.
-
Sample Addition: Add the sample extract containing this compound.
-
Initiation: Start the reaction by adding a specific amount of this compound dehydrogenase.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculation: The rate of NAD+ reduction is directly proportional to the concentration of this compound in the sample. Calculate the concentration using a standard curve prepared with known concentrations of this compound.
Synthesis of this compound Standard
A standard of this compound is essential for accurate quantification. It can be synthesized from (S)-3-hydroxybutyric acid and Coenzyme A using the mixed anhydride method.[3]
Visualizations of Pathways and Workflows
Metabolic Pathway: Biosynthesis of PHB from Acetyl-CoA
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PhaD regulator controls the simultaneous expression of the pha genes involved in polyhydroxyalkanoate metabolism and turnover in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced production of D-(-)-3-hydroxybutyric acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 14. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
An In-depth Technical Guide on the Regulation of (S)-3-Hydroxybutyryl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxybutyryl-CoA dehydrogenase (HBD), also known as BHBD, is a key oxidoreductase enzyme (EC 1.1.1.157) that plays a pivotal role in various metabolic pathways across different organisms.[1][2] It catalyzes the reversible reduction of acetoacetyl-CoA to this compound, utilizing NAD(P)H as a cofactor.[1] This reaction is a critical step in butanoate metabolism, the biosynthesis of biofuels like n-butanol, and carbon fixation cycles in some autotrophs.[3][4][5][6] Given its central metabolic position, the precise regulation of HBD activity is crucial for cellular homeostasis and has significant implications for biotechnological applications and drug development. This guide provides a comprehensive overview of the current understanding of HBD regulation, focusing on kinetic properties, regulatory mechanisms, and the experimental protocols used for its study.
Enzymatic Reaction and Kinetic Properties
HBD catalyzes the following reversible reaction:
(S)-3-hydroxybutanoyl-CoA + NAD(P)+ ⇌ acetoacetyl-CoA + NAD(P)H + H+[1]
The enzyme's activity is influenced by substrate and cofactor concentrations, pH, and temperature. A summary of the kinetic parameters for HBD from various organisms is presented in the tables below.
Data Presentation: Kinetic Parameters of this compound Dehydrogenase
Table 1: Michaelis-Menten Constants (Km) for Substrates and Cofactors
| Organism | Substrate/Cofactor | Km (µM) | Reference |
| Nitrosopumilus maritimus | This compound | 19 | [7] |
| Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | [7] |
| Nitrosopumilus maritimus | NAD+ | - | - |
| Nitrosopumilus maritimus | NADH | - | - |
| Metallosphaera sedula | This compound | 5 | [7] |
| Clostridium beijerinckii | Acetoacetyl-CoA | 14 | |
| Clostridium beijerinckii | NADH | 8.6 |
Table 2: Maximum Velocity (Vmax) and Catalytic Efficiency (kcat/Km)
| Organism | Vmax (U/mg protein) | kcat/Km (s-1mM-1) | Reference |
| Nitrosopumilus maritimus (monomeric) | 98.6 (this compound oxidation) | - | [7] |
| Nitrosopumilus maritimus (monomeric) | 144.8 (Acetoacetyl-CoA reduction) | 5271 (for NADH) | [7] |
| Metallosphaera sedula | 96 | - | [7] |
| Clostridium beijerinckii | 540 (Acetoacetyl-CoA reduction) | - |
Regulation of HBD Activity
The activity of HBD is regulated at multiple levels, including allosteric regulation, transcriptional control, and potentially through post-translational modifications, although direct evidence for the latter in HBD is still emerging.
Allosteric Regulation
While specific allosteric inhibitors or activators for this compound dehydrogenase have not been extensively documented, studies on the related enzyme, D-β-hydroxybutyrate dehydrogenase, have revealed a crucial role for phospholipids in modulating its activity. Specifically, lecithin (phosphatidylcholine) has been identified as an essential allosteric activator.[8][9][10][11] Lecithin binding to an allosteric site on the enzyme enhances its affinity for the coenzyme NAD(H), thereby increasing catalytic efficiency.[8][9] This suggests a potential mechanism for regulating HBD activity within the context of the cell membrane, where the lipid environment could influence its function.
References
- 1. 3-Hydroxybutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. NAD(H) in mitochondrial energy transduction: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of butanol formation in Clostridium acetobutylicum by transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 8. Cooperativity in lipid activation of 3-hydroxybutyrate dehydrogenase: role of lecithin as an essential allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coenzyme binding by 3-hydroxybutyrate dehydrogenase, a lipid-requiring enzyme: lecithin acts as an allosteric modulator to enhance the affinity for coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coenzyme binding by 3-hydroxybutyrate dehydrogenase, a lipid-requiring enzyme: lecithin acts as an allosteric modulator to enhance the affinity for coenzyme. | BioGRID [thebiogrid.org]
- 11. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Stereochemistry: A Deep Dive into 3-Hydroxybutyryl-CoA in Metabolic Crossroads
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the critical role of 3-hydroxybutyryl-CoA stereochemistry in key metabolic pathways. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the distinct roles of (S)- and (R)-3-hydroxybutyryl-CoA in fatty acid β-oxidation, ketogenesis, and polyhydroxybutyrate (PHB) synthesis. The guide emphasizes the stereospecificity of the enzymes governing these pathways, presenting a valuable resource for understanding metabolic regulation and identifying potential therapeutic targets.
The guide meticulously details the metabolic fates of the two stereoisomers of 3-hydroxybutyryl-CoA. In mitochondrial β-oxidation, the hydration of trans-2-enoyl-CoA, catalyzed by enoyl-CoA hydratase (crotonase), stereospecifically yields (S)-3-hydroxybutyryl-CoA.[1][2] This S-enantiomer is the exclusive substrate for the subsequent NAD+-dependent oxidation by (S)-3-hydroxyacyl-CoA dehydrogenase to form acetoacetyl-CoA, a central molecule that can either enter the Krebs cycle for energy production or be used in ketogenesis.[3][4][5]
Conversely, the (R)-enantiomer of 3-hydroxybutyryl-CoA is a key intermediate in the biosynthesis of polyhydroxybutyrate (PHB), a biodegradable polymer synthesized by various microorganisms.[6][7] The synthesis of (R)-3-hydroxybutyryl-CoA is typically achieved through the NADPH-dependent reduction of acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA reductase (PhaB).[6][8] The strict stereospecificity of PHA synthase (PhaC) for the R-isomer ensures the formation of the correct polymer structure.[6]
The interconversion between the (S) and (R) enantiomers is catalyzed by 3-hydroxybutyryl-CoA epimerase, an enzyme that plays a crucial role in connecting these distinct metabolic pathways.[9][10][11] This enzymatic racemization allows for the channeling of intermediates between fatty acid degradation and biopolymer synthesis, highlighting a fascinating aspect of metabolic flexibility.
This technical guide provides a thorough examination of the experimental methodologies used to elucidate the stereochemistry of these reactions, alongside a compilation of key quantitative data on enzyme kinetics.
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters of pivotal enzymes involved in 3-hydroxybutyryl-CoA metabolism, offering a comparative overview for researchers.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Coenzyme | Reference |
| This compound Dehydrogenase | Nitrosopumilus maritimus | This compound | 19 | 98.6 | NAD+ | [3][4] |
| This compound Dehydrogenase | Nitrosopumilus maritimus | Acetoacetyl-CoA | - | - | NADH | [3][4] |
| 3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 540 | NADH | [12] |
| 3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | NADH | 8.6 | - | - | [12] |
Table 1: Kinetic parameters of 3-hydroxybutyryl-CoA dehydrogenases.
| Enzyme | Mutant | Relative Enzyme Activity (%) |
| CbHBD | Wild Type | 100 |
| CbHBD | K50A/K54A/L232Y Triple Mutant | ~500 |
Table 2: Relative enzyme activity of Clostridium butyricum 3-hydroxybutyryl-CoA dehydrogenase (CbHBD) and its mutant.[13][14]
Visualizing the Metabolic Pathways
To further clarify the complex interplay of these molecules, the following diagrams, generated using the DOT language, illustrate the core metabolic pathways and experimental workflows.
Caption: Metabolic pathways involving (S)- and (R)-3-hydroxybutyryl-CoA.
Experimental Protocols
A cornerstone of this guide is the detailed presentation of experimental methodologies, providing researchers with actionable protocols for their own investigations.
Synthesis of (S)- and (R)-3-Hydroxybutyryl-CoA
The stereoisomers of 3-hydroxybutyryl-CoA can be synthesized from their corresponding free acids using the mixed anhydride method.[3][4]
Materials:
-
(S)-3-hydroxybutyric acid or (R)-3-hydroxybutyric acid
-
Ethyl chloroformate
-
Triethylamine
-
Coenzyme A (lithium salt)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Dissolve the respective 3-hydroxybutyric acid enantiomer in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A lithium salt in water and adjust the pH to 7.5-8.0 with a suitable base.
-
Slowly add the aqueous CoA solution to the mixed anhydride solution at 0°C with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the desired 3-hydroxybutyryl-CoA stereoisomer using reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Enzyme Assay for this compound Dehydrogenase
The activity of this compound dehydrogenase can be determined spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm.[3][4]
Materials:
-
Purified this compound dehydrogenase
-
This compound or Acetoacetyl-CoA
-
NAD+ or NADH (or NADP+/NADPH)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8 for oxidation; can be varied to determine pH optimum)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol for Oxidation of this compound:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD(P)+, and the enzyme solution.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.
-
Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).
Protocol for Reduction of Acetoacetyl-CoA:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD(P)H, and the enzyme solution.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H.
-
Calculate the enzyme activity from the initial rate of absorbance change.
For K_m_ Determination:
-
Vary the concentration of one substrate while keeping the concentration of the coenzyme constant (and saturating).
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the K_m_ value.
Caption: General experimental workflows for synthesis and enzyme assays.
This in-depth guide serves as a critical resource for understanding the nuanced roles of 3-hydroxybutyryl-CoA stereoisomers. By providing detailed data, protocols, and visual aids, it aims to facilitate further research and innovation in the fields of metabolic engineering, drug development, and biodegradable polymer production. The precise control of stereochemistry in these pathways underscores the elegance and complexity of cellular metabolism, offering numerous avenues for future scientific exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Enzyme-catalyzed poly(3-hydroxybutyrate) synthesis from acetate with CoA recycling and NADPH regeneration in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-3-Hydroxybutanoyl-CoA|High-Purity|For Research [benchchem.com]
- 8. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-hydroxybutyryl-CoA epimerase - Wikipedia [en.wikipedia.org]
- 10. 3-hydroxybutyryl-CoA epimerase - Creative Biogene [microbialtec.com]
- 11. EC 5.1.2.3 [iubmb.qmul.ac.uk]
- 12. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of this compound dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Thermodynamic Properties of the (S)-3-Hydroxybutyryl-CoA Dehydrogenase Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of the reaction catalyzed by (S)-3-Hydroxybutyryl-CoA dehydrogenase. This enzyme plays a crucial role in several key metabolic pathways, including fatty acid β-oxidation and ketone body metabolism. A thorough understanding of the thermodynamics of this reaction is essential for researchers in metabolic diseases, drug development professionals targeting these pathways, and scientists working on bioenergetics. This document summarizes the available quantitative data, presents detailed experimental protocols for determining the thermodynamic parameters, and visualizes the relevant metabolic pathways.
Introduction
This compound dehydrogenase (EC 1.1.1.157) is an oxidoreductase that catalyzes the reversible oxidation of this compound to acetoacetyl-CoA, with the concomitant reduction of a nicotinamide nucleotide cofactor (NAD⁺ or NADP⁺).[1] The reaction is a critical step in the β-oxidation of fatty acids, a major pathway for energy production in many organisms.[2][3] It is also a key component of the 3-hydroxypropionate/4-hydroxybutyrate cycle, an autotrophic carbon fixation pathway found in some archaea.[4] Given its central role in metabolism, the thermodynamic properties of this reaction are of significant interest for understanding the flow of energy and metabolites in biological systems.
The reaction catalyzed by this compound dehydrogenase is as follows:
This compound + NAD(P)⁺ ⇌ Acetoacetyl-CoA + NAD(P)H + H⁺ [1]
This guide will delve into the Gibbs free energy change (ΔG), enthalpy change (ΔH), entropy change (ΔS), and the equilibrium constant (Keq) of this reaction.
Thermodynamic Data
Gibbs Free Energy Change (ΔG)
The change in Gibbs free energy (ΔG) is a measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction in the forward direction, a positive ΔG indicates a non-spontaneous reaction (spontaneous in the reverse direction), and a ΔG of zero signifies that the reaction is at equilibrium.[5]
A reported value for the Gibbs free energy change for the NADPH-dependent reaction in mitochondria is:
-
ΔG = -4.19 ± 0.3 kcal/mol [6]
This negative value indicates that the reduction of acetoacetyl-CoA to this compound is a spontaneous process under the conditions of the study.
Equilibrium Constant (Keq)
The equilibrium constant (Keq) is the ratio of the concentrations of products to reactants at equilibrium. It is related to the standard Gibbs free energy change (ΔG°) by the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.[7][8][9] A Keq greater than 1 indicates that the products are favored at equilibrium, while a Keq less than 1 indicates that the reactants are favored.[7]
Specific Keq values for the this compound dehydrogenase reaction are not widely reported in the literature. However, the directionality of the reaction in different metabolic pathways suggests that the equilibrium position can be influenced by the concentrations of substrates and products. For example, in fatty acid oxidation, the continuous removal of acetoacetyl-CoA drives the reaction in the forward direction.
Enthalpy (ΔH) and Entropy (ΔS) Changes
The enthalpy change (ΔH) represents the heat absorbed or released during a reaction at constant pressure, while the entropy change (ΔS) is a measure of the change in disorder of the system. These parameters are related to the Gibbs free energy change by the equation:
ΔG = ΔH - TΔS [5]
Table 1: Summary of Thermodynamic Parameters for the this compound Dehydrogenase Reaction
| Thermodynamic Parameter | Value | Cofactor | Conditions | Reference |
| Gibbs Free Energy Change (ΔG) | -4.19 ± 0.3 kcal/mol | NADPH | Mitochondrial | [6] |
| Equilibrium Constant (Keq) | Not explicitly reported | NAD⁺/NADP⁺ | - | - |
| Enthalpy Change (ΔH) | Not explicitly reported | NAD⁺/NADP⁺ | - | - |
| Entropy Change (ΔS) | Not explicitly reported | NAD⁺/NADP⁺ | - | - |
Experimental Protocols
The determination of the thermodynamic properties of the this compound dehydrogenase reaction requires precise experimental methodologies. The following sections provide detailed protocols for key experiments.
Spectrophotometric Assay for Enzyme Activity and Equilibrium Constant
This method is used to determine the kinetic parameters of the enzyme and can be adapted to determine the equilibrium constant. The assay is based on the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.[10]
Materials:
-
Purified this compound dehydrogenase
-
This compound
-
Acetoacetyl-CoA
-
NAD⁺ or NADP⁺
-
NADH or NADPH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure for Forward Reaction (Oxidation of this compound):
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD(P)⁺, and the enzyme.
-
Incubate the mixture at a constant temperature (e.g., 30°C).[10]
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NAD(P)H.[10]
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Procedure for Reverse Reaction (Reduction of Acetoacetyl-CoA):
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD(P)H, and the enzyme.
-
Incubate the mixture at a constant temperature.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NAD(P)H.[10]
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Determination of the Equilibrium Constant (Keq):
-
Set up reaction mixtures with varying initial concentrations of substrates and products.
-
Allow the reactions to reach equilibrium, which is indicated by no further change in absorbance at 340 nm.
-
Measure the final concentrations of all reactants and products using their molar extinction coefficients.
-
Calculate the Keq using the equilibrium concentrations.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
ITC is a powerful technique that directly measures the heat changes associated with a biochemical reaction, allowing for the determination of ΔH, Keq, and consequently ΔG and ΔS.[11]
Materials:
-
Isothermal titration calorimeter
-
Purified this compound dehydrogenase
-
This compound
-
Acetoacetyl-CoA
-
NAD(P)⁺ or NAD(P)H
-
Reaction buffer (with a known and low enthalpy of ionization)
Procedure:
-
Prepare the enzyme solution in the reaction cell of the calorimeter.
-
Prepare the substrate solution (this compound or acetoacetyl-CoA) in the injection syringe.
-
Equilibrate the system to the desired temperature.
-
Perform a series of injections of the substrate into the enzyme solution.
-
The heat released or absorbed during the reaction is measured after each injection.
-
The data is fitted to a suitable binding model to determine the enthalpy change (ΔH) and the equilibrium constant (Keq).
-
The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the relationships ΔG = -RT ln(Keq) and ΔG = ΔH - TΔS.
Visualization of Metabolic Pathways
This compound dehydrogenase is a key enzyme in several metabolic pathways. The following diagrams, created using the DOT language for Graphviz, illustrate its role in these pathways.
Fatty Acid β-Oxidation Pathway
This pathway breaks down fatty acids into acetyl-CoA, generating ATP. This compound dehydrogenase catalyzes the third step of the cycle.
3-Hydroxypropionate/4-Hydroxybutyrate Cycle
This is a carbon fixation pathway found in some archaea. This compound dehydrogenase is involved in the regeneration of acetyl-CoA.[4]
References
- 1. 3-Hydroxybutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ModelSEED [modelseed.org]
- 7. flexbooks.ck12.org [flexbooks.ck12.org]
- 8. savemyexams.com [savemyexams.com]
- 9. quora.com [quora.com]
- 10. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 11. Calorimetric determination of thermodynamic parameters of reaction reveals different enthalpic compensations of the yeast hexokinase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of (S)-3-Hydroxybutyryl-CoA in Hepatic Ketogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketogenesis is a critical metabolic pathway that provides an alternative energy source for extrahepatic tissues during periods of glucose scarcity, such as fasting or prolonged exercise. This process, occurring primarily within the mitochondria of hepatocytes, converts acetyl-CoA derived from fatty acid β-oxidation into water-soluble ketone bodies. A pivotal, yet often overlooked, intermediate in this pathway is (S)-3-Hydroxybutyryl-CoA. This technical guide provides an in-depth examination of the precise role of this compound in the ketogenic process, detailing the enzymatic reactions it undergoes, its stereospecific importance, and the broader regulatory context of its metabolism. This document consolidates key quantitative data and experimental methodologies to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction to Ketogenesis
Ketogenesis is the metabolic process of producing ketone bodies—acetoacetate, D-β-hydroxybutyrate, and acetone—from acetyl-CoA.[1] Under conditions of low carbohydrate availability, such as fasting, starvation, or a ketogenic diet, the influx of fatty acids to the liver is enhanced. The subsequent β-oxidation of these fatty acids generates a large volume of acetyl-CoA, which exceeds the processing capacity of the citric acid cycle.[2][3] This surplus acetyl-CoA is shunted into the ketogenesis pathway, providing a crucial, transportable energy source for vital organs, most notably the brain, which cannot directly utilize fatty acids for fuel.[1][4] The entire process unfolds within the mitochondrial matrix of liver cells.[1][2]
The Ketogenesis Pathway and the Position of this compound
The synthesis of ketone bodies from acetyl-CoA is a multi-step process. While the initial steps involving the formation of HMG-CoA are widely recognized as the committed steps, the subsequent conversion of crotonyl-CoA to acetoacetyl-CoA is where this compound plays its essential role.
The established pathway is as follows:
-
Thiolysis: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase).[2][3]
-
HMG-CoA Synthesis: A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase, which is the rate-limiting enzyme in ketogenesis.[2][5]
-
HMG-CoA Cleavage: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and one molecule of acetyl-CoA.[2][3]
However, an integral part of mitochondrial fatty acid β-oxidation and related metabolism involves the interconversion of crotonyl-CoA and acetoacetyl-CoA, which proceeds via this compound.[6] This sequence is particularly relevant for the complete oxidation of fatty acids and is mechanistically the reverse of the final steps of β-oxidation.
The conversion of crotonyl-CoA to acetoacetyl-CoA involves these key steps:
-
Hydration: Crotonyl-CoA is hydrated to form This compound . This reaction is catalyzed by an enoyl-CoA hydratase.
-
Oxidation: This compound is then oxidized to acetoacetyl-CoA. This crucial step is catalyzed by the NAD⁺-dependent enzyme This compound dehydrogenase .[6]
-
Thiolytic Cleavage: The resulting acetoacetyl-CoA can then be cleaved by thiolase into two molecules of acetyl-CoA, which can re-enter the citric acid cycle or be used for further ketone body synthesis.[6]
It is the stereospecific (S)-enantiomer, also known as L-3-hydroxybutyryl-CoA, that is the specific intermediate in this pathway.[7][8] This is distinct from the (R)-enantiomer, which is primarily involved in the synthesis of polyhydroxybutyrate (PHB) in bacteria.[9]
The Key Enzyme: this compound Dehydrogenase
The primary enzyme responsible for the metabolism of this compound within the ketogenic pathway is this compound dehydrogenase (EC 1.1.1.157).[8] This oxidoreductase catalyzes the reversible NAD⁺-dependent oxidation of (S)-3-hydroxybutanoyl-CoA to acetoacetyl-CoA and NADH.[6][8]
Reaction: (S)-3-hydroxybutanoyl-CoA + NAD⁺ <=> acetoacetyl-CoA + NADH + H⁺
This enzyme is essential for linking fatty acid oxidation and ketone body metabolism. In the context of ketogenesis, it facilitates the production of acetoacetyl-CoA from intermediates of β-oxidation. The activity of this enzyme is influenced by the mitochondrial NAD⁺/NADH ratio, which couples the rate of ketogenesis to the overall redox state of the cell.
Quantitative Data
The biochemical properties of this compound dehydrogenase have been characterized in various organisms. The following table summarizes kinetic data for the enzyme from the archaeon Nitrosopumilus maritimus, which is involved in a similar metabolic conversion.[6]
| Parameter | Value | Substrate | Organism |
| Specific Activity | 69.6 ± 1.0 U/mg | This compound | N. maritimus |
| Km | 0.012 ± 0.001 mM | This compound | N. maritimus |
| Km | 0.046 ± 0.003 mM | NAD⁺ | N. maritimus |
| Km | 0.013 ± 0.001 mM | Acetoacetyl-CoA | N. maritimus |
| Km | 0.011 ± 0.001 mM | NADH | N. maritimus |
Data sourced from a study on the 3-hydroxypropionate/4-hydroxybutyrate cycle.[6]
Experimental Protocols
Synthesis of this compound
Precise quantification of enzyme kinetics requires pure substrate. This compound can be synthesized from its corresponding free acid using the mixed anhydride method.[6]
Methodology:
-
Activation: (S)-3-hydroxybutyric acid is reacted with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature (e.g., 0°C) to form a mixed anhydride.
-
Thioesterification: Coenzyme A (in its free thiol form) is added to the reaction mixture. The thiol group of CoA attacks the carbonyl carbon of the activated acid, displacing the ethyl carbonate group to form the this compound thioester.
-
Purification: The final product is purified from the reaction mixture using high-performance liquid chromatography (HPLC) to ensure high purity for use in enzymatic assays.[6]
Enzyme Assay for this compound Dehydrogenase
The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.
Protocol for Oxidation Reaction (Forward Direction):
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing 0.5 mM NAD⁺.[6]
-
Enzyme Addition: Add a known amount of purified enzyme or cell lysate to the reaction mixture in a quartz cuvette.
-
Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 0.2 mM.[6] For Km determination, the substrate concentration is varied (e.g., from 0.005 to 0.2 mM).[6]
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[6]
Conclusion
While often overshadowed by the rate-limiting steps of ketogenesis, this compound is a crucial metabolic intermediate that connects the pathways of fatty acid β-oxidation and ketone body synthesis. Its stereospecific conversion to acetoacetyl-CoA, catalyzed by this compound dehydrogenase, is an indispensable reaction for the complete processing of acetyl-CoA units into a usable energy form for the body during metabolic stress. A thorough understanding of the enzymes and pathways involving this compound is vital for researchers and professionals aiming to modulate ketogenic flux for therapeutic purposes, from managing metabolic disorders to developing novel treatments for neurodegenerative diseases.
References
- 1. KETOGENESIS [uh.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Ketogenesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Hydroxybutyryl-CoA - Wikipedia [en.wikipedia.org]
- 8. 3-Hydroxybutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of (S)-3-Hydroxybutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (S)-3-Hydroxybutyryl-CoA, a key intermediate in fatty acid metabolism. The methods described herein are essential for researchers investigating metabolic disorders, drug effects on lipid metabolism, and cellular bioenergetics.
Introduction
This compound is a crucial metabolic intermediate in the beta-oxidation of fatty acids and the synthesis of ketone bodies.[1][2][3][4][5] Accurate quantification of this molecule is vital for understanding the regulation of these pathways and for the development of therapeutics targeting metabolic diseases. This application note details three common analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assay, and High-Performance Liquid Chromatography (HPLC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices. This section provides a comprehensive protocol for sample preparation and analysis.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Mammalian Tissue)
-
Materials:
-
Frozen tissue sample (~50 mg)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) in water
-
Internal Standard (IS): [¹³C₄]-Butyryl-CoA or other suitable stable isotope-labeled acyl-CoA
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Mobile phase for reconstitution
-
-
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 10% TCA or 5% SSA and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
(Optional but recommended) Perform Solid-Phase Extraction (SPE) for sample cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 2% B
-
12.1-17 min: 2% B
-
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety.[6][7][8]
-
This compound (Precursor Ion > Product Ion): m/z 854.2 > 347.1 (This is a predicted transition and should be optimized by direct infusion of a standard).
-
Internal Standard (e.g., [¹³C₄]-Butyryl-CoA): m/z 842.2 > 335.1 (Example, to be optimized).
-
-
Collision Energy (CE): To be optimized for each transition (typically 20-40 eV).
-
Declustering Potential (DP): To be optimized.
-
Data Presentation: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1-10 fmol | [9] |
| Limit of Quantification (LOQ) | 5-50 fmol | [9] |
| Linearity (R²) | > 0.99 | [6] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (% Recovery) | 85-115% | [7] |
| Note: These are typical values for acyl-CoA analysis and should be validated specifically for this compound. |
Enzymatic Assay
This method relies on the enzymatic conversion of this compound to acetoacetyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Experimental Workflow for Enzymatic Assay
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Ketogenesis - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Chemoenzymatic Synthesis of Enantiomerically Pure (S)-3-Hydroxybutyryl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of enantiomerically pure (S)-3-Hydroxybutyryl-CoA. This important chiral molecule is a key intermediate in various metabolic pathways and serves as a crucial building block in the synthesis of pharmaceuticals and biodegradable polymers. The chemoenzymatic approach described herein combines a chemical synthesis step for the precursor, acetoacetyl-CoA, with a highly selective enzymatic reduction to yield the desired (S)-enantiomer with high purity. This method offers significant advantages over purely chemical or biological production systems, providing excellent stereocontrol and high yields.
Introduction
This compound is a central metabolite in fatty acid metabolism and ketone body utilization. Its enantiomeric purity is critical for its biological function and for its application as a chiral synthon in the development of therapeutic agents. Traditional chemical synthesis routes often result in racemic mixtures, necessitating challenging and costly chiral resolution steps. In contrast, enzymatic synthesis offers exquisite stereoselectivity. This protocol focuses on a robust chemoenzymatic strategy that leverages the specificity of this compound dehydrogenase (Hbd) for the asymmetric reduction of acetoacetyl-CoA.
Principle
The chemoenzymatic synthesis of this compound is a two-step process. The first step involves the chemical synthesis of the substrate, acetoacetyl-CoA, from diketene. The second, key step is the enzymatic reduction of the acetoacetyl-CoA to this compound, catalyzed by the NADH-dependent enzyme this compound dehydrogenase.
Signaling Pathway and Experimental Workflow
The overall workflow for the chemoenzymatic synthesis is depicted below, starting from the chemical synthesis of the precursor to the final enzymatic conversion.
Caption: Chemoenzymatic synthesis workflow for this compound.
Data Presentation
Table 1: Kinetic Parameters of this compound Dehydrogenase from Various Microbial Sources
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Optimal pH (Reduction) | Reference |
| Clostridium beijerinckii NRRL B593 | Acetoacetyl-CoA | 14 | 540 | Not specified | [1] |
| Clostridium beijerinckii NRRL B593 | NADH | 8.6 | 540 | Not specified | [1] |
| Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | 144.8 | 7.0 - 7.8 | [2] |
| Nitrosopumilus maritimus | This compound | 19 | 98.6 | 9.0 (Oxidation) | [2] |
Table 2: Yields of Chemoenzymatically Synthesized Acyl-CoAs
| Acyl-CoA Product | Synthesis Method | Yield (%) | Reference |
| This compound | CDI-mediated | 57 | [3] |
| (R)-3-Hydroxybutyryl-CoA | CDI-mediated | 54 | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Acetoacetyl-CoA from Diketene
This protocol is based on the method described by Simon and Shemin (1953).[2]
Materials:
-
Diketene
-
Coenzyme A (CoA) lithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice-acetone bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Coenzyme A lithium salt in anhydrous THF under an inert atmosphere.
-
Cool the solution in a dry ice-acetone bath to -78 °C.
-
Slowly add a solution of diketene in anhydrous THF to the cooled CoA solution with constant stirring.
-
Allow the reaction to proceed at -78 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2 hours.
-
The resulting solution contains acetoacetyl-CoA. The product can be purified by high-performance liquid chromatography (HPLC).
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the enzymatic reduction of acetoacetyl-CoA using this compound dehydrogenase.
Materials:
-
Acetoacetyl-CoA solution (from Protocol 1 or commercially available)
-
This compound dehydrogenase (Hbd) from a suitable source (e.g., Clostridium species or recombinant expression)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Tris-HCl buffer (100 mM, pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a spectrophotometer cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
0.2 mM Acetoacetyl-CoA
-
0.5 mM NADH
-
-
Initiate the reaction by adding a purified this compound dehydrogenase enzyme solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
The reaction is complete when the absorbance at 340 nm stabilizes.
-
The final product, this compound, can be purified from the reaction mixture using techniques such as HPLC.
Protocol 3: Assay for this compound Dehydrogenase Activity
This spectrophotometric assay is used to determine the activity of the Hbd enzyme.[2][4]
Principle: The enzymatic activity is measured by monitoring the rate of NADH oxidation (decrease in absorbance at 340 nm) as acetoacetyl-CoA is reduced to this compound.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Substrate Solution: 10 mM Acetoacetyl-CoA in water
-
Cofactor Solution: 10 mM NADH in water
-
Enzyme Solution: Purified this compound dehydrogenase diluted in assay buffer
Procedure:
-
In a 1 mL cuvette, add the following:
-
950 µL of Assay Buffer
-
20 µL of 10 mM Acetoacetyl-CoA solution (final concentration 0.2 mM)
-
20 µL of 10 mM NADH solution (final concentration 0.2 mM)
-
-
Mix gently by inversion and incubate at 30 °C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
Calculation of Enzyme Activity:
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (εNADH * Enzyme volume (mL))
Where:
-
εNADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM-1 cm-1
Logical Relationships in Synthesis and Analysis
The following diagram illustrates the logical flow from substrate preparation to product analysis.
Caption: Logical flow of the chemoenzymatic synthesis and analysis process.
Conclusion
The chemoenzymatic synthesis of enantiomerically pure this compound is a powerful and efficient method for producing this valuable chiral intermediate. The combination of a straightforward chemical synthesis for the precursor and a highly stereoselective enzymatic reduction provides a reliable route to the desired product in high yield and enantiomeric excess. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the fields of biotechnology, organic synthesis, and drug development.
References
- 1. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase [frontiersin.org]
Application Notes and Protocols for the Enzymatic Assay of (S)-3-Hydroxybutyryl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic assay of (S)-3-Hydroxybutyryl-CoA dehydrogenase (HBD), an enzyme that plays a crucial role in butanoate metabolism and fatty acid degradation.[1][2] The provided protocols are designed for accurate and reproducible measurements of HBD activity, making them suitable for research, and drug development applications.
This compound dehydrogenase catalyzes the reversible oxidation of this compound to acetoacetyl-CoA, utilizing NAD⁺ as a cofactor.[1] The enzyme is a key component in the biosynthesis of n-butanol and is involved in the degradation of (S)-3-hydroxybutyrate in some anaerobic bacteria.[3][4] Understanding the kinetics and regulation of this enzyme is vital for metabolic engineering and the development of therapeutics targeting metabolic pathways.
The assay described here is a continuous spectrophotometric rate determination method, which monitors the change in absorbance resulting from the reduction of NAD⁺ to NADH or the oxidation of NADH to NAD⁺.[5][6]
Principle of the Assay
The enzymatic activity of this compound dehydrogenase can be measured in both the forward and reverse directions.
Forward Reaction (Oxidation of this compound):
The enzyme catalyzes the oxidation of this compound to acetoacetyl-CoA with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the enzyme activity.
This compound + NAD⁺ ⇌ Acetoacetyl-CoA + NADH + H⁺
Reverse Reaction (Reduction of Acetoacetyl-CoA):
In the reverse direction, the enzyme catalyzes the reduction of acetoacetyl-CoA to this compound, coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, due to the consumption of NADH, is monitored to determine the enzyme activity.[6]
Acetoacetyl-CoA + NADH + H⁺ ⇌ this compound + NAD⁺
Alternatively, a colorimetric assay can be employed where the product of the enzymatic reaction reacts with a probe to produce a colored product, with absorbance measured at 450 nm.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving this compound dehydrogenase and the general workflow for the enzymatic assay.
Caption: Metabolic pathway of butanoate synthesis.
Caption: General workflow for the enzymatic assay.
Caption: Logical relationship of the enzymatic reaction.
Experimental Protocols
Materials and Reagents
-
This compound or Acetoacetyl-CoA (substrate)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺) or reduced form (NADH)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8) or Potassium Phosphate buffer (e.g., 100 mM, pH 7.3)
-
Purified this compound dehydrogenase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
-
Pipettes and tips
-
Deionized water
Reagent Preparation
-
Buffer Solution: Prepare 100 mM Tris-HCl buffer and adjust the pH to 7.8 at room temperature, or prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.3 at 37°C.[6][9][10]
-
Substrate Solution: Prepare a stock solution of this compound or acetoacetyl-CoA in the chosen buffer. The final concentration in the assay will typically range from 0.005 mM to 0.2 mM.[9][10]
-
Cofactor Solution: Prepare a fresh stock solution of NAD⁺ or NADH in the chosen buffer. A typical final concentration is 0.5 mM for NAD(P)⁺/NAD(P)H.[9][10]
-
Enzyme Solution: Dilute the purified enzyme in cold buffer immediately before use to a concentration that provides a linear rate of absorbance change.
Assay Procedure (Forward Reaction)
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 37°C).[6]
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Mix by inversion and incubate for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for several minutes.
-
Record the linear rate of absorbance change (ΔA340/min).
Assay Procedure (Reverse Reaction)
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 37°C).[6]
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Mix by inversion and incubate for a few minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm.[6]
-
Record the linear rate of absorbance change (ΔA340/min).
Data Analysis
The enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Enzyme Activity (U/ml) = (ΔA340 / min) * (Total reaction volume) / (6.22 * millimolar extinction coefficient * Light path (cm) * Enzyme volume)
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Dehydrogenase
| Organism | Substrate | K_m (µM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| Nitrosopumilus maritimus | This compound | 26 | 144.8 | - | 5271 | [9] |
| Nitrosopumilus maritimus | Acetoacetyl-CoA | - | - | - | - | [9] |
| Clostridium acetobutylicum | Acetoacetyl-CoA | 11.5 (WT) | - | 1300 (WT) | - | [11] |
| Clostridium acetobutylicum | Acetoacetyl-CoA | 7.9 (H138A mutant) | - | 18 (H138A mutant) | - | [11] |
| Clostridium butyricum | - | - | ~5-fold higher activity in triple mutant | - | - | [3][12] |
Note: '-' indicates data not available in the cited sources.
Table 2: Summary of Assay Conditions
| Parameter | Condition | Reference |
| pH (Forward Reaction) | 7.8 | [9][10] |
| pH (Reverse Reaction) | 7.3 - 7.8 | [6][9][10] |
| Temperature | 37°C | [6] |
| Buffer | 100 mM Tris-HCl or 100 mM Potassium Phosphate | [6][9][10] |
| Substrate Concentration | 0.005 - 0.2 mM | [9][10] |
| Cofactor Concentration | 0.5 mM NAD(P)⁺/NAD(P)H | [9][10] |
| Wavelength | 340 nm (NADH) or 450 nm (Colorimetric) | [5][7][8] |
Troubleshooting
-
No or low activity:
-
Check enzyme integrity and concentration.
-
Verify the freshness and concentration of substrate and cofactor solutions.
-
Ensure the buffer pH and temperature are optimal.
-
-
High background absorbance:
-
Check for contamination in reagents.
-
Ensure the substrate is not degrading spontaneously.
-
-
Non-linear reaction rate:
-
Enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme.
-
Inhibitors may be present in the sample.
-
These application notes and protocols provide a comprehensive guide for establishing a reliable enzymatic assay for this compound dehydrogenase. Adherence to these guidelines will facilitate accurate and consistent measurement of enzyme activity for various research and development purposes.
References
- 1. 3-Hydroxybutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. cbioc.com [cbioc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 8. abcam.com [abcam.com]
- 9. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 10. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of this compound dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Engineering E. coli for (S)-3-Hydroxybutyryl-CoA Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxybutyryl-CoA is a chiral molecule and a key intermediate in various biosynthetic pathways, including the production of (S)-3-hydroxybutyrate, a valuable platform chemical for the synthesis of biodegradable polymers, pharmaceuticals, and other specialty chemicals. Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce this compound from simple carbon sources like glucose. The core strategy involves the heterologous expression of a synthetic pathway that converts the central metabolite acetyl-CoA into the desired product.
Metabolic Pathway Engineering
The production of this compound in E. coli is achieved by introducing a three-step enzymatic pathway that channels acetyl-CoA from central metabolism towards the target molecule.
Core Biosynthetic Pathway
The heterologous pathway consists of two key enzymes that convert acetyl-CoA to acetoacetyl-CoA and then to this compound.
-
β-ketothiolase (PhaA/Thl/BktB): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. Several orthologs have been successfully used, including phaA from Cupriavidus necator (formerly Ralstonia eutropha).[1][2]
-
This compound dehydrogenase (Hbd): This enzyme stereoselectively reduces acetoacetyl-CoA to this compound. The NADH-dependent hbd gene from Clostridium acetobutylicum is commonly used for this purpose.[1][3][4]
For the production of the downstream product, (S)-3-hydroxybutyrate, a third enzyme is required:
-
Thioesterase (TesB/YciA): This enzyme hydrolyzes the thioester bond of this compound to release coenzyme A and form (S)-3-hydroxybutyrate. The native E. coli thioesterase II (tesB) or YciA can be overexpressed for this purpose.[1]
Caption: Biosynthetic pathway for this compound production in E. coli.
Host Strain Modifications for Enhanced Production
To maximize the carbon flux towards this compound, several modifications to the host genome are recommended to reduce competing pathways and enhance the supply of precursors and cofactors.
-
Deletion of Acetate Production Pathways (pta-ackA, poxB): The conversion of acetyl-CoA to acetate is a major competing pathway. Deleting the genes for phosphate acetyltransferase (pta) and acetate kinase (ackA), as well as pyruvate oxidase (poxB), can significantly reduce acetate formation and increase the availability of acetyl-CoA for the production pathway.[5]
-
Deletion of Lactate Production Pathway (ldhA): Under certain conditions, lactate dehydrogenase (ldhA) can divert pyruvate away from acetyl-CoA. Deleting this gene can further channel carbon towards the desired product.[5]
Caption: Strategy to reduce byproduct formation and enhance precursor availability.
Quantitative Data Summary
The following table summarizes the production of (S)-3-hydroxybutyrate, the direct downstream product of this compound, in engineered E. coli.
| Strain Background | Key Genes Expressed | Genetic Modifications | Cultivation Method | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| MG1655(DE3) | bktB, hbd, tesB | - | Shake Flask | 2.08 | - | - | [1][2] |
| BL21Star(DE3) | bktB, hbd, tesB | - | Shake Flask | ~1.5 | - | - | [1][2] |
| E. coli XL1-Blue | phaA, phaB, phaC | Filamentation-suppressed | Fed-batch | 149 (PHB) | 0.38 (PHB) | 3.4 (PHB) | [6] |
| E. coli BWapld | phaA, phaB, phaC | ΔackA-pta, ΔpoxB, ΔldhA, ΔadhE | Batch Fermentation | 5.00 (PHB) | 0.30 (PHB) | 0.21 (PHB) | [5] |
Note: Data for PHB (poly(3-hydroxybutyrate)) are included to demonstrate the potential of the upstream pathway under optimized fermentation conditions. The production of the free acid or polymer is indicative of the flux through the this compound intermediate.
Experimental Protocols
Plasmid Construction for Pathway Expression
This protocol describes the construction of an expression plasmid co-expressing β-ketothiolase (bktB or phaA) and this compound dehydrogenase (hbd).
-
Gene Amplification:
-
Amplify the bktB gene from the genomic DNA of Cupriavidus necator and the hbd gene from the genomic DNA of Clostridium acetobutylicum using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).[7]
-
-
Vector Preparation:
-
Digest a suitable expression vector (e.g., pET-28b(+)) with the corresponding restriction enzymes.
-
-
Ligation:
-
Ligate the amplified and digested bktB and hbd gene fragments into the prepared vector. To express both genes from the same plasmid, they can be cloned into a vector with two multiple cloning sites or assembled as an operon under the control of a single promoter.
-
-
Transformation:
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
-
-
Verification:
-
Verify the correct insertion and sequence of the genes by colony PCR, restriction digestion, and Sanger sequencing.
-
Caption: Workflow for the construction of the (S)-3-HB-CoA pathway expression plasmid.
Host Strain Engineering via Lambda Red Recombineering
This protocol outlines the deletion of the pta-ackA operon in E. coli using the Lambda Red system.[8][9][10]
-
Preparation of the Knockout Cassette:
-
Amplify a linear DNA fragment containing an antibiotic resistance gene (e.g., kanamycin resistance) flanked by 40-50 bp homology arms corresponding to the regions upstream and downstream of the pta-ackA operon. The template for this PCR is a plasmid carrying the resistance cassette, such as pKD3.[8]
-
-
Preparation of Electrocompetent Cells:
-
Transform the target E. coli strain (e.g., MG1655) with the temperature-sensitive plasmid pKD46, which carries the Lambda Red recombinase genes under the control of an arabinose-inducible promoter. Grow the cells at 30°C on LB agar with ampicillin.
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
-
The next day, dilute the overnight culture 1:100 into 50 mL of LB broth with ampicillin and 1 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6 to induce the expression of the recombinase.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation:
-
Electroporate the purified knockout cassette (100-200 ng) into the electrocompetent cells expressing the Lambda Red system.
-
-
Selection and Verification of Mutants:
-
Plate the electroporated cells on LB agar containing kanamycin and incubate at 37°C. The higher temperature ensures the loss of the temperature-sensitive pKD46 plasmid.
-
Verify the correct gene replacement in the kanamycin-resistant colonies by colony PCR using primers flanking the pta-ackA locus.
-
Fed-Batch Fermentation for (S)-3-Hydroxybutyrate Production
This protocol is for a high-density fed-batch fermentation to maximize product titer.[6][11][12]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
-
Bioreactor Setup:
-
Prepare a bioreactor with a defined minimal medium containing glucose (e.g., 20 g/L), a nitrogen source (e.g., (NH4)2SO4), phosphate, and trace metals.[13]
-
Inoculate the bioreactor with the overnight culture to an initial OD600 of ~0.1.
-
-
Batch Phase:
-
Run the fermentation at 37°C, maintaining the pH at 7.0 with the addition of NH4OH. Keep the dissolved oxygen (DO) level above 20% by controlling agitation and aeration.
-
-
Fed-Batch Phase:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a highly concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the reactor.
-
At an appropriate cell density (e.g., OD600 of ~50), induce the expression of the pathway genes by adding IPTG (e.g., to a final concentration of 0.1-1 mM).
-
Continue the fed-batch cultivation, monitoring cell growth and product formation. The fermentation can be run for 48-72 hours.
-
Quantification of this compound via LC-MS/MS
Direct quantification of intracellular acyl-CoA species requires rapid quenching of metabolism, efficient extraction, and sensitive detection by LC-MS/MS.[14][15]
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolism of a known amount of bacterial cells by mixing the culture with a cold solvent (e.g., -20°C 60% methanol).
-
Centrifuge the quenched cells at a low temperature.
-
Extract the intracellular metabolites by resuspending the cell pellet in a buffered extraction solvent (e.g., a mixture of acetonitrile, methanol, and water with a buffer).
-
Lyse the cells by methods such as bead beating or sonication.
-
Clarify the extract by centrifugation to remove cell debris.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile with formic acid).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-hydroxybutyryl-CoA. The precursor ion will be the [M+H]+ adduct. A common product ion for CoA esters results from the fragmentation of the phosphopantetheine moiety.
-
-
-
Quantification:
-
Generate a standard curve using authentic this compound of known concentrations.
-
Normalize the results to the initial cell mass (e.g., cell dry weight) to report the intracellular concentration. An internal standard (e.g., a commercially available labeled acyl-CoA) should be used to account for extraction losses and matrix effects.
-
References
- 1. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Cloning, sequencing, and expression of clustered genes encoding {beta}-hydroxybutyryl-coenzyme A (CoA) dehydrogenase, crotonase, and butyryl-CoA dehydrogenase from Clostridium acetobutylicum ATCC 824 (Journal Article) | OSTI.GOV [osti.gov]
- 4. uniprot.org [uniprot.org]
- 5. Metabolic Engineering of Escherichia coli for Poly(3-hydroxybutyrate) Production under Microaerobic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. static.igem.org [static.igem.org]
- 10. High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (S)- and (R)-3-Hydroxybutyryl-CoA using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)- and (R)-3-Hydroxybutyryl-CoA. The distinct metabolic roles of these stereoisomers necessitate their accurate quantification, which is crucial for research in metabolic pathways, drug development, and diagnostics. This protocol provides a comprehensive guide, from sample preparation to data analysis, utilizing a chiral stationary phase for effective separation.
Introduction
(S)- and (R)-3-Hydroxybutyryl-CoA are key metabolic intermediates. The (S)-enantiomer is a standard intermediate in the beta-oxidation of fatty acids, while the (R)-enantiomer is involved in pathways such as ketone body metabolism and the synthesis of polyhydroxybutyrate (PHB), a biodegradable polymer.[1][2] Given their distinct metabolic fates and potential as biomarkers or therapeutic targets, a reliable method for their chiral separation and quantification is essential.
Standard reversed-phase HPLC columns, such as C18, are not capable of separating enantiomers.[3] Therefore, this protocol employs a chiral stationary phase (CSP), which allows for the differential interaction with each enantiomer, leading to their separation.[4] Polysaccharide-based chiral columns are widely used for their broad applicability in separating various chiral compounds.[4]
Metabolic Pathways of (S)- and (R)-3-Hydroxybutyryl-CoA
The diagram below illustrates the distinct metabolic pathways involving the (S) and (R) enantiomers of 3-Hydroxybutyryl-CoA.
Experimental Protocol
This protocol is a recommended starting point based on methods for similar compounds, such as ethyl 3-hydroxybutyrate, and may require optimization for specific sample matrices.[5]
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
(R)-3-Hydroxybutyryl-CoA standard (Sigma-Aldrich or equivalent)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)[3]
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis or Diode Array Detector (DAD)
-
Column oven
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed) |
Standard and Sample Preparation
-
Standard Preparation:
-
Prepare individual stock solutions of (S)- and (R)-3-Hydroxybutyryl-CoA at 1 mg/mL in methanol.
-
Create a mixed standard solution containing both enantiomers at a final concentration of 0.1 mg/mL each by diluting the stock solutions in the mobile phase.
-
-
Sample Preparation (from biological matrix):
-
For cellular or tissue samples, perform a suitable extraction method (e.g., protein precipitation with a cold organic solvent, followed by solid-phase extraction) to isolate the CoA esters.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection to prevent column clogging.
-
Experimental Workflow
The following diagram outlines the key steps in the HPLC analysis workflow.
Data Presentation and Analysis
The primary quantitative data from this analysis will be the retention time and peak area for each enantiomer. A calibration curve should be generated using the mixed standard at various concentrations to ensure accurate quantification.
Expected Results
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor |
| This compound | ~ 8.0 | > 1.5 | < 1.5 |
| (R)-3-Hydroxybutyryl-CoA | ~ 9.5 | > 1.5 | < 1.5 |
Note: Retention times are estimates and will vary based on the specific column, system, and mobile phase composition.
Method Optimization
-
Poor Resolution: If the resolution between the enantiomer peaks is less than 1.5, consider adjusting the mobile phase composition.[3] Decreasing the percentage of isopropanol may increase retention times and improve separation. Lowering the flow rate can also enhance resolution.[3]
-
Peak Tailing: If peak tailing is observed, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape.[3]
-
Temperature: Running the analysis at a lower temperature can sometimes increase enantioselectivity.[3]
Conclusion
This application note provides a detailed protocol for the chiral separation of (S)- and (R)-3-Hydroxybutyryl-CoA by HPLC. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the enantiomers, allowing for their accurate identification and quantification in various sample matrices. This protocol serves as a valuable tool for researchers in metabolism, biotechnology, and pharmaceutical development.
References
Application Notes & Protocols for the In Vitro Reconstitution of the (S)-3-Hydroxybutyryl-CoA Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-3-Hydroxybutyryl-CoA is a key chiral intermediate in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics.[1] Its synthesis is also of significant interest for the production of fine chemicals and biofuels.[1] The in vitro reconstitution of its synthesis pathway allows for detailed enzymatic studies, pathway optimization, and the development of cell-free production systems. This document provides detailed protocols and application notes for the enzymatic synthesis of this compound from acetyl-CoA.
The pathway consists of two key enzymatic steps:
-
Thiolase (Acetyl-CoA C-acetyltransferase, EC 2.3.1.9): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[2][3]
-
This compound Dehydrogenase (EC 1.1.1.157) or Acetoacetyl-CoA Reductase (EC 1.1.1.36): This enzyme catalyzes the stereospecific reduction of acetoacetyl-CoA to this compound, typically using NADH or NADPH as a cofactor.[1][4][5]
Data Presentation
Enzyme Characteristics and Kinetic Parameters
| Enzyme | Source Organism (Example) | EC Number | Substrates | Products | Cofactor | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Reference |
| Thiolase (PhaA) | Ralstonia eutropha | 2.3.1.9 | 2x Acetyl-CoA | Acetoacetyl-CoA + CoA | - | ~7.0-8.0 | 30-37 | - | - | [5] |
| This compound Dehydrogenase (Hbd2) | Clostridium ljungdahlii | 1.1.1.157 | Acetoacetyl-CoA | This compound | NADH | ~6.5 | 37 | - | - | [1] |
| This compound Dehydrogenase | Nitrosopumilus maritimus | 1.1.1.157 | This compound | Acetoacetyl-CoA | NAD+ | 7.8 (forward) | - | 19 µM (this compound) | 98.6 U/mg | [6][7] |
| This compound Dehydrogenase | Nitrosopumilus maritimus | 1.1.1.157 | Acetoacetyl-CoA | This compound | NADH | 7.8 (reverse) | - | 26 µM (Acetoacetyl-CoA) | 144.8 U/mg | [7] |
| Acetoacetyl-CoA Reductase (PhaB) | Ralstonia eutropha | 1.1.1.36 | Acetoacetyl-CoA | (R)-3-Hydroxybutyryl-CoA | NADPH | ~7.0 | 30-37 | - | - | [5] |
| Acetoacetyl-CoA Reductase | Azotobacter beijerinckii | 1.1.1.36 | Acetoacetyl-CoA | D(-)-β-hydroxybutyryl-CoA | NADPH > NADH | Neutral | - | - | - | [8] |
| β-Hydroxyacyl-CoA Dehydrogenase | - | 1.1.1.35 | S-Acetoacetyl-CoA | β-Hydroxybutyryl-CoA | NADH | 7.3 | 37 | - | - | [9] |
Reaction Conditions for In Vitro Reconstitution
| Parameter | Recommended Condition | Reference |
| Buffer | 100 mM Potassium Phosphate or 100 mM Tris-HCl | [1][6][9] |
| pH | 6.5 - 7.8 | [1][6] |
| Temperature | 37°C | [9] |
| Acetyl-CoA Concentration | 0.1 - 1 mM | - |
| NADH/NADPH Concentration | 0.1 - 0.5 mM | [1][6][9] |
| Enzyme Concentrations | 0.2 - 0.7 units/ml (dehydrogenase) | [9] |
Experimental Protocols
Protocol 1: Enzyme Purification
This protocol provides a general workflow for the purification of His-tagged thiolase (e.g., PhaA) and this compound dehydrogenase (e.g., Hbd) from a recombinant E. coli expression system.
Materials:
-
E. coli cell paste expressing the target enzyme
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Bradford assay reagents
-
SDS-PAGE materials
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Lyse the cells using a French press or sonicator.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with Elution Buffer.
-
Purity and Concentration: Assess the purity of the eluted fractions using SDS-PAGE. Determine the protein concentration using a Bradford assay.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column).
Protocol 2: In Vitro Reconstitution of this compound Synthesis
This protocol describes the setup of the two-enzyme cascade reaction to produce this compound.
Materials:
-
Purified Thiolase
-
Purified this compound Dehydrogenase
-
Reaction Buffer (100 mM Potassium Phosphate, pH 7.3)[9]
-
Acetyl-CoA solution
-
NADH solution
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Reaction Mix Preparation: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture with the final concentrations as specified in the table above. A typical reaction mix (e.g., 200 µL) would contain:
-
Initiation of Reaction: Start the reaction by adding the purified this compound Dehydrogenase.
-
Incubation: Incubate the reaction mixture at 37°C.[9]
-
Time-course Sampling (Optional): If monitoring reaction progress, take aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol or a strong acid).
-
Analysis: Analyze the reaction products for the presence of this compound using HPLC or LC-MS.
Protocol 3: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is for determining the activity of this compound dehydrogenase by monitoring the oxidation of NADH.
Materials:
-
Purified this compound Dehydrogenase
-
Assay Buffer (100 mM Potassium Phosphate, pH 6.5)[1]
-
Acetoacetyl-CoA solution (125 µM final concentration)[1]
-
NADH solution (75 µM final concentration)[1]
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette or a 96-well plate, combine the Assay Buffer, acetoacetyl-CoA, and NADH.
-
Initiate Reaction: Add the purified enzyme to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6220 M⁻¹cm⁻¹).[1]
-
Calculate Activity: Calculate the enzyme activity in µmol/min/mg (Units/mg) based on the rate of change in absorbance.
Protocol 4: HPLC Analysis of CoA Esters
This protocol outlines a general method for the separation and quantification of acetyl-CoA, acetoacetyl-CoA, and this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
Standards for acetyl-CoA, acetoacetyl-CoA, and this compound
Procedure:
-
Sample Preparation: Centrifuge the quenched reaction samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Method:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to elute the CoA esters (e.g., from 5% B to 50% B over 20 minutes).
-
Monitor the absorbance at 260 nm (for the adenine moiety of CoA).
-
-
Quantification: Create a standard curve for each CoA ester of interest to quantify the concentrations in the reaction samples.
Visualizations
Caption: Biochemical pathway for the synthesis of this compound.
Caption: Experimental workflow for in vitro this compound synthesis.
References
- 1. Frontiers | Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase [frontiersin.org]
- 2. Thiolase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetoacetyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 7. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The purification and characterization of acetoacetyl-coenzyme A reductase from Azotobacter beijerinckii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: LC-MS/MS Method for the Detection of (S)-3-Hydroxybutyryl-CoA in Cell Lysates
Introduction
(S)-3-Hydroxybutyryl-CoA is a key metabolic intermediate in fatty acid β-oxidation and ketone body metabolism. The accurate quantification of its cellular levels is crucial for understanding the metabolic state of cells in various physiological and pathological conditions, including metabolic disorders and cancer. This application note provides a detailed protocol for the sensitive and specific detection of this compound in mammalian cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers in metabolic studies, drug discovery, and clinical research.
Principle
This method employs reversed-phase liquid chromatography to separate this compound from other cellular components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The protocol includes detailed steps for cell lysis, metabolite extraction, and the parameters for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound standard
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)
-
-
Equipment:
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (equipped with an electrospray ionization source)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Sample Preparation from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures.
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well (for a 6-well plate) or to the cell pellet.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add the internal standard to each sample at a known concentration.
-
Vortex the tubes vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Concentration:
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 below |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5.0 |
| 2.0 | 5.0 |
| 8.0 | 95.0 |
| 10.0 | 95.0 |
| 10.1 | 5.0 |
| 15.0 | 5.0 |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 856.2 | 349.1 | 25 |
| (Qualifier Ion) | 856.2 | 428.1 | 20 |
| Internal Standard (Example) | User Defined | User Defined | User Defined |
Note: The precursor ion corresponds to [M+H]⁺. The primary product ion for quantification of acyl-CoAs typically results from the neutral loss of the phosphopantetheine moiety. Collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be presented in a clear, tabular format. Below is an example table summarizing hypothetical results for this compound levels in different cell lines under varying experimental conditions.
Table 3: Quantification of this compound in Cell Lysates
| Cell Line | Treatment | This compound (pmol/10⁶ cells) | Standard Deviation |
| HEK293 | Control | 1.25 | 0.15 |
| HEK293 | Treatment A | 3.42 | 0.31 |
| HepG2 | Control | 2.10 | 0.22 |
| HepG2 | Treatment A | 5.88 | 0.45 |
| MCF-7 | Control | 0.98 | 0.12 |
| MCF-7 | Treatment A | 2.15 | 0.28 |
Visualizations
Fatty Acid β-Oxidation Pathway
This compound is a central intermediate in the mitochondrial β-oxidation of fatty acids. This pathway is a major source of cellular energy.
Application Notes and Protocols for the Purification of Recombinant 3-Hydroxybutyryl-CoA Dehydrogenase
Introduction
3-Hydroxybutyryl-CoA dehydrogenase (HBDH) is a key enzyme in various metabolic pathways, including fatty acid metabolism and the production of biofuels. The enzyme catalyzes the reversible reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. This document provides a detailed protocol for the expression and purification of recombinant HBDH, tailored for researchers, scientists, and drug development professionals. The methodology centers on the expression of a hexahistidine-tagged (His-tagged) HBDH in Escherichia coli, followed by a two-step purification process involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).
Data Presentation
The purification of recombinant HBDH can be monitored by tracking the total protein concentration, enzyme activity, and calculating the specific activity, yield, and purification fold at each stage. The following table presents representative data for a typical purification scheme.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1200 | 240 | 0.2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 20 | 180 | 9 | 75 | 45 |
| Size-Exclusion Chromatography | 12 | 156 | 13 | 65 | 65 |
Note: The data presented are illustrative and may vary depending on the expression levels, solubility of the recombinant protein, and the efficiency of each purification step.
Experimental Protocols
This section details the methodology for the expression and purification of His-tagged recombinant 3-hydroxybutyryl-CoA dehydrogenase from E. coli.
Expression of Recombinant His-tagged HBDH in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for HBDH with an N- or C-terminal hexahistidine tag.
-
Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Harvesting: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-18 hours to enhance protein solubility. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protein Purification
All purification steps should be performed at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to disrupt the cells. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged HBDH.
-
Equilibrate a Ni-NTA resin column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged HBDH with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Analyze the fractions containing the eluted protein by SDS-PAGE to assess purity.[1][2]
-
Pool the fractions from the IMAC step that contain the highest concentration of HBDH.
-
Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL) using a centrifugal filter unit.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (40 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).[1][2]
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate. Collect fractions and monitor the protein concentration at 280 nm. The HBDH protein is expected to elute as a dimer with an approximate molecular weight of 60 kDa.[1][2]
-
Analyze the fractions containing the purified protein by SDS-PAGE to confirm purity.
Protein Storage
-
Pool the purest fractions from the SEC step.
-
Determine the final protein concentration.
-
Aliquot the purified enzyme and store at -80°C for long-term use. For short-term storage, 4°C is suitable.
Enzyme Activity Assay
The activity of HBDH is determined by monitoring the oxidation of NADH to NAD+ in the presence of acetoacetyl-CoA.[3][4]
-
The reaction is measured spectrophotometrically by the decrease in absorbance at 340 nm.
-
The assay mixture (300 µL total volume) in a cuvette should contain:
-
100 mM Tris-HCl (pH 7.8)
-
0.5 mM NADH
-
Purified HBDH enzyme
-
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.2 mM acetoacetyl-CoA.
-
Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[3][4]
Mandatory Visualization
Caption: Workflow for the purification of recombinant 3-hydroxybutyryl-CoA dehydrogenase.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Cloning, expression, purification, crystallization and X-ray crystallographic analysis of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 4. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of 3-Hydroxybutyryl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyryl-CoA dehydrogenase (HBD) is a key enzyme in several metabolic pathways, including fatty acid metabolism and the biosynthesis of biofuels and bioplastics. It catalyzes the reversible reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA, typically using NAD(P)H as a cofactor[1]. The enzyme's role in critical biological and industrial processes makes it an attractive target for protein engineering. Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes in HBD to investigate its structure-function relationships, alter its substrate specificity, enhance its catalytic efficiency, and improve its stability. These engineered variants can have significant applications in drug development, diagnostics, and the biotechnological production of valuable chemicals[2][3].
This document provides detailed application notes and protocols for performing site-directed mutagenesis on 3-hydroxybutyryl-CoA dehydrogenase. It is intended for researchers and professionals seeking to understand and apply this technique to modify HBD for various research and development purposes.
Applications of Site-Directed Mutagenesis on HBD
-
Enhanced Catalytic Activity: Mutations can be introduced to increase the turnover rate (kcat) or decrease the Michaelis constant (Km), leading to a more efficient enzyme. For example, a triple mutant of Clostridium butyricum HBD (K50A/K54A/L232Y) exhibited a five-fold increase in enzyme activity[4].
-
Altered Substrate or Cofactor Specificity: The binding pocket can be modified to favor alternative substrates or to switch the cofactor preference between NADH and NADPH.
-
Improved Stability: Amino acid substitutions can be designed to enhance the thermal or chemical stability of the enzyme, which is crucial for industrial applications.
-
Elucidation of Catalytic Mechanism: By mutating key residues in the active site, researchers can identify their roles in substrate binding and catalysis. Studies on HBD from Clostridium acetobutylicum have identified His138 as being involved in catalysis, and Ser117 and Asn188 as important for substrate recognition[5].
-
Drug Development: As HBD is involved in metabolic pathways of pathogenic bacteria, understanding its mechanism through mutagenesis can aid in the design of specific inhibitors as potential antimicrobial agents.
Data Presentation: Kinetic Parameters of HBD Mutants
The following table summarizes the kinetic parameters of wild-type and various mutant HBD enzymes from different organisms, providing a comparative overview of the effects of specific mutations.
| Organism | Enzyme | Mutation | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Clostridium butyricum | CbHBD | Wild-type | Acetoacetyl-CoA | 14 | - | - | [4] |
| K50A/K54A/L232Y | Acetoacetyl-CoA | - | ~5-fold higher activity | - | [4] | ||
| Clostridium acetobutylicum | CacHBD | Wild-type | Acetoacetyl-CoA | 25.4 | 1080 | 4.25 x 107 | [5] |
| S117A | Acetoacetyl-CoA | No activity | No activity | No activity | [5] | ||
| H138A | Acetoacetyl-CoA | 19.3 | 4.3 | 2.23 x 105 | [5] | ||
| N188A | Acetoacetyl-CoA | No activity | No activity | No activity | [5] | ||
| Faecalibacterium prausnitzii | A2HBD | Wild-type | Acetoacetyl-CoA | 23.9 | - | - | [6] |
| Wild-type | NAD+ | 346.6 | - | - | [6] | ||
| Nitrosopumilus maritimus | Nmar_1028 | Wild-type (monomer) | This compound | 11 ± 1 | 69.6 ± 1.0 U/mg | - | [7] |
| Wild-type (monomer) | Acetoacetyl-CoA | 20 ± 1 | - | - | [7] |
Note: "-" indicates data not available in the cited literature. Kinetic parameters can vary based on assay conditions.
Experimental Protocols
The following sections provide detailed methodologies for site-directed mutagenesis of HBD, followed by protein expression, purification, and enzyme activity assays. These protocols are based on established methods and can be adapted for HBD from various sources.
Site-Directed Mutagenesis of HBD
This protocol is adapted from the QuikChange™ site-directed mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the HBD gene with primers carrying the desired mutation.
Workflow Diagram:
References
Application Notes and Protocols for Bioplastic Production Using (S)-3-Hydroxybutyryl-CoA as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. Among these, poly(3-hydroxybutyrate) (P(3HB)) is the most well-characterized. The direct precursor for P(3HB) synthesis is the (R)-enantiomer of 3-hydroxybutyryl-CoA. However, the (S)-enantiomer, (S)-3-hydroxybutyryl-CoA, a common intermediate in the fatty acid β-oxidation pathway, represents an alternative and valuable precursor pool. Harnessing this compound for bioplastic production requires specific enzymatic activities to convert it into the polymerizable (R)-form. This document provides detailed application notes and protocols for utilizing metabolic pathways involving this compound for the production and characterization of PHAs.
Metabolic Pathways
The conventional pathway for P(3HB) synthesis involves the sequential action of three enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). PhaB stereoselectively produces (R)-3-hydroxybutyryl-CoA.[1] In contrast, pathways leveraging this compound from fatty acid β-oxidation require additional enzymatic steps to provide the correct stereoisomer for the PHA synthase.
There are two primary metabolic routes to channel intermediates from the β-oxidation of fatty acids, which produces (S)-3-hydroxyacyl-CoA, into PHA synthesis:
-
Epimerization: A 3-hydroxybutyryl-CoA epimerase can directly convert this compound to (R)-3-hydroxybutyryl-CoA.
-
(R)-Specific Enoyl-CoA Hydratase: The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can hydrate trans-2-enoyl-CoA, an intermediate in the β-oxidation cycle, directly to (R)-3-hydroxyacyl-CoA, thus bypassing the formation of the (S)-enantiomer.[2]
These pathways are particularly relevant when utilizing fatty acids as a carbon source for PHA production. Metabolic engineering strategies can be employed to enhance the flux through these pathways, for instance, by overexpressing the genes encoding for the key enzymes like PhaJ or by inhibiting competing pathways.[3]
Data Presentation
The choice of metabolic pathway and carbon source significantly impacts the yield, composition, and molecular properties of the resulting PHA. The following tables summarize quantitative data from studies utilizing different pathways and substrates.
Table 1: Comparison of PHA Production Metrics from Different Metabolic Pathways
| Microbial Host | Pathway Engineered | Carbon Source(s) | Titer (g/L) | PHA Content (% CDW) | Reference |
| Bacillus endophyticus | β-oxidation modulation | Sucrose, Propionic Acid, Acrylic Acid | 0.731 | 56.49 | [3] |
| Recombinant E. coli | Conventional (phaCAB) | Glycerol | 6.22 | - | [4] |
| Recombinant E. coli | Conventional (phaCAB) | Glucose | 2.1 | 41 | [5] |
| Recombinant E. coli | Secretion System | - | 7.15 (total) | - | [6] |
Table 2: Molecular Weight and Polydispersity of PHAs from Various Production Strategies
| Microbial Host | Carbon Source | Mw (kDa) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Cupriavidus necator | CO2 | 850 | 290 | 2.9 | [7] |
| Cupriavidus necator | Fructose | 760 | 220 | 3.5 | [7] |
| Cupriavidus necator | Fatty Acids | 500-650 | - | 3.2-4.5 | [7] |
| Recombinant E. coli | Glycerol | 143 | - | 1.81 | [4] |
| Bacillus megaterium | Glucose, Yeast Extract | 288 | 157 | 1.8 | [8] |
Experimental Protocols
Protocol 1: Microbial Production of PHA in Recombinant E. coli
This protocol describes the production of P(3HB) in a recombinant E. coli strain expressing the phaCAB operon.
1. Media Preparation:
-
Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave for 20 min at 121°C.
-
M9 Minimal Medium (per liter): 6.8 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl. Autoclave and then add 2 mL of 1 M MgSO4, 100 µL of 1 M CaCl2, and 20 mL of 20% (w/v) glucose or other carbon source (all sterile-filtered).
-
Add appropriate antibiotics (e.g., 100 µg/mL ampicillin).
2. Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
3. PHA Production:
-
Inoculate 100 mL of M9 minimal medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
If using an inducible promoter, add the inducer (e.g., 0.1 mM IPTG) at the beginning of the culture.[5]
-
Incubate at 30-37°C with vigorous shaking (200-250 rpm) for 48-72 hours.
4. Cell Harvesting:
-
Transfer the culture to centrifuge tubes.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with distilled water.
-
Lyophilize the cell pellet to determine the cell dry weight (CDW) and for subsequent extraction.
Protocol 2: Solvent-Based Extraction and Purification of PHA
This protocol details the extraction of PHA from dried microbial biomass using a solvent.
1. Cell Lysis and Extraction:
-
Weigh 1 g of lyophilized cell biomass.
-
Suspend the biomass in 20 mL of chloroform in a reflux flask.
-
Heat the suspension to boiling (approx. 61°C) with stirring for 4 hours.
-
Alternatively, use a non-halogenated solvent like anisole. Add the solvent in a 1:50 solid-to-solvent ratio (g/L), heat to 100-130°C, and agitate for 2-3 hours.[9]
2. Separation of Cell Debris:
-
Cool the mixture to room temperature.
-
Filter the mixture through a Whatman No. 1 filter paper to remove the non-PHA cell mass.
-
Collect the filtrate containing the dissolved PHA.
3. PHA Precipitation:
-
Add the PHA-containing filtrate dropwise to a 10-fold volume of a non-solvent, such as cold methanol or ethanol, under constant stirring.
-
PHA will precipitate as a white solid.
4. Purification and Drying:
-
Collect the precipitated PHA by filtration or centrifugation.
-
Wash the PHA pellet twice with the non-solvent (e.g., methanol) to remove residual lipids and other impurities.
-
Dry the purified PHA in a vacuum oven at 60°C to a constant weight.
Protocol 3: Gas Chromatography (GC-MS) for Monomer Composition Analysis
This protocol is for the indirect quantification and identification of PHA monomers.
1. Methanolysis:
-
Place approximately 10-20 mg of dried cell biomass or 5 mg of purified PHA into a screw-capped glass tube.
-
Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid.[10]
-
Add a known concentration of an internal standard (e.g., methyl benzoate).
-
Seal the tube tightly and heat at 100°C for 3-4 hours in a heating block or oven.
2. Phase Separation:
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
The bottom organic phase (chloroform) contains the PHA methyl esters.
3. GC-MS Analysis:
-
Transfer the organic phase to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 80°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 min.
-
MS Conditions (Example):
- Ion Source Temperature: 230°C.
- Scan Range: m/z 45-600.
4. Data Analysis:
-
Identify the peaks of the PHA methyl esters by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the amount of each monomer by comparing its peak area to that of the internal standard and using a calibration curve prepared with standards of the respective hydroxyalkanoic acid methyl esters.
Protocol 4: Gel Permeation Chromatography (GPC) for Molecular Weight Determination
This protocol is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the purified PHA.
1. Sample Preparation:
-
Dissolve 2-5 mg of purified PHA in 1 mL of a suitable solvent (e.g., chloroform or tetrahydrofuran (THF)) to a final concentration of 0.2% (w/v).[2]
-
Ensure complete dissolution, which may require gentle heating (e.g., 60°C for 2 hours for P3HB in chloroform).[2]
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
2. GPC Analysis:
-
GPC System (Example): Agilent 1260 Infinity GPC/SEC System or equivalent.
-
Columns: Two Agilent PLgel 10 µm MIXED-B columns in series.[2]
-
Mobile Phase: Chloroform or THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 100 µL.
3. Calibration:
-
Generate a calibration curve using a set of narrow PDI polystyrene standards with known molecular weights.
-
Plot the logarithm of the molecular weight versus the elution volume/time.
4. Data Analysis:
-
Run the PHA sample under the same conditions as the standards.
-
Determine the Mn, Mw, and PDI of the PHA sample relative to the polystyrene standards using the GPC software and the calibration curve.
Conclusion
The utilization of this compound as a precursor for bioplastic production opens up new avenues for metabolic engineering and the use of alternative feedstocks like fatty acids. The successful implementation of these strategies relies on the precise expression of key enzymes such as 3-hydroxybutyryl-CoA epimerase or (R)-specific enoyl-CoA hydratase. The protocols provided herein offer a comprehensive guide for the production, extraction, and detailed characterization of PHAs derived from these pathways, enabling researchers to explore and optimize the synthesis of these sustainable biopolymers.
References
- 1. scienceasia.org [scienceasia.org]
- 2. agilent.com [agilent.com]
- 3. Cascading Beta-oxidation Intermediates for the Polyhydroxyalkanoate Copolymer Biosynthesis by Metabolic Flux using Co-substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of poly(3-hydroxybutyrate) in recombinant Escherichia coli and EDTA–microwave-assisted cell lysis for polymer recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Secretion of polyhydroxybutyrate in Escherichia coli using a synthetic biological engineering approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of Degradable Polyhydroxyalkanoates (PHAs) Synthesized by a New Strain, Cupriavidus necator IBP/SFU-1, from Various Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cencenelec.eu [cencenelec.eu]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
avoiding degradation of (S)-3-Hydroxybutyryl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of (S)-3-Hydroxybutyryl-CoA during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a key metabolic intermediate in various pathways, including fatty acid metabolism and ketone body synthesis. Its accurate quantification is crucial for understanding cellular energy status and metabolic diseases. The primary concern regarding its stability arises from the high-energy thioester bond, which is susceptible to both enzymatic and non-enzymatic degradation, potentially leading to inaccurate measurements.
Q2: What are the main causes of this compound degradation during sample preparation?
A2: The degradation of this compound is primarily caused by:
-
Enzymatic activity: Endogenous enzymes such as this compound dehydrogenase and various thioesterases can rapidly metabolize the molecule if not properly inactivated.
-
Chemical hydrolysis: The thioester bond is prone to hydrolysis, a reaction catalyzed by non-neutral pH (especially alkaline conditions) and elevated temperatures.
-
Oxidation: The thiol group in the Coenzyme A moiety can be susceptible to oxidation, although this is a lesser concern compared to enzymatic degradation and hydrolysis.
-
Repeated freeze-thaw cycles: These can lead to sample degradation, though specific quantitative effects on this compound are not well-documented.
Q3: How can I minimize enzymatic degradation of this compound?
A3: To minimize enzymatic degradation, it is critical to rapidly quench metabolic activity at the point of sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold organic solvent mixture (e.g., methanol/chloroform or acetonitrile/isopropanol)[1].
Q4: What is the optimal pH and temperature for storing samples containing this compound?
A4: Samples should be stored at ultra-low temperatures (-80°C) to minimize both enzymatic activity and chemical degradation. For short-term storage and during processing, it is crucial to maintain a slightly acidic to neutral pH (around pH 4-7) and keep the samples on ice (0-4°C). Thioesters are generally more stable under acidic to neutral conditions as alkaline pH promotes hydrolysis of the thioester bond[2][3].
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Inefficient quenching of enzymatic activity. | Optimize the quenching procedure. Ensure rapid transition from sample collection to quenching. For cell cultures, consider in-plate quenching with cold methanol[1]. For tissues, immediately freeze-clamp the tissue in liquid nitrogen. |
| Degradation due to improper storage. | Store samples at -80°C immediately after collection and extraction. Avoid prolonged storage at -20°C or 4°C. | |
| Hydrolysis of the thioester bond during extraction. | Use acidic or neutral extraction buffers (pH 4-7). Avoid alkaline conditions. Perform all extraction steps on ice. | |
| Poor recovery during solid-phase extraction (SPE). | Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution solvents. A weak elution solvent may not be sufficient to recover the analyte. | |
| High variability between replicate samples | Inconsistent quenching timing. | Standardize the time between sample harvesting and quenching to be as short and consistent as possible. |
| Partial thawing of samples during handling. | Keep samples frozen on dry ice during weighing and preparation for extraction. | |
| Incomplete extraction. | Ensure thorough homogenization of the sample in the extraction solvent. Increase the volume of extraction solvent if necessary. | |
| Peak tailing or splitting in LC-MS analysis | Secondary interactions with the analytical column. | Use a column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Contamination of the column or guard column. | Flush the column with a strong solvent. Replace the guard column or analytical column if necessary. | |
| Mismatched solvent strength between the sample and mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Data on this compound Stability
While specific kinetic data for the hydrolysis of this compound across a wide range of pH and temperatures is limited in the literature, the stability of thioesters is known to be highly dependent on these factors. The following table provides an estimation of stability based on data for similar short-chain thioesters[2][4][5].
| pH | Temperature (°C) | Estimated Half-life of Thioester Bond | Stability Concern |
| 4.0 | 4 | Weeks to Months | Low |
| 7.0 | 4 | Days to Weeks | Moderate |
| 8.5 | 4 | Hours to Days | High |
| 4.0 | 25 | Days to Weeks | Moderate |
| 7.0 | 25 | Hours to Days | High |
| 8.5 | 25 | Minutes to Hours | Very High |
| 7.0 | 37 | Hours | Very High |
Note: This data is an approximation to illustrate the trend of thioester stability. It is always recommended to process samples quickly and at low temperatures.
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Cell Culture
This protocol is adapted from established methods for acyl-CoA extraction[1].
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
-80°C Methanol
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Aspirate the cell culture medium from the plate.
-
Quickly wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
Immediately add 1 mL of -80°C methanol to the plate to quench metabolism.
-
Place the plate on a flat surface on dry ice.
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate (methanol suspension) to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Store the extract at -80°C or proceed to the next step (e.g., solid-phase extraction or direct analysis).
Protocol 2: Solid-Phase Extraction (SPE) for Purification of Short-Chain Acyl-CoAs
This protocol provides a general guideline for SPE of short-chain acyl-CoAs, which can be adapted for this compound.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., 0.1 M potassium phosphate, pH 6.7)
-
Wash buffer (e.g., Equilibration buffer)
-
Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of acid)
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of equilibration buffer through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load the supernatant from the extraction protocol onto the cartridge.
-
Washing: Pass 1-2 mL of wash buffer through the cartridge to remove interfering substances.
-
Elution: Elute the acyl-CoAs with 1-2 mL of elution solvent into a clean collection tube.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Visualizations
References
Technical Support Center: Enzymatic Assay of (S)-3-Hydroxybutyryl-CoA Dehydrogenase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic assay of (S)-3-Hydroxybutyryl-CoA dehydrogenase (HBD). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic assay of this compound dehydrogenase.
Question: Why am I observing no or very low enzyme activity?
Possible Causes & Solutions:
-
Incorrect Assay Conditions: The activity of HBD is highly dependent on pH and the specific cofactor used. The forward reaction (oxidation of this compound) has a higher optimal pH (around 9.0) than the reverse reaction (reduction of acetoacetyl-CoA), which is more active at a lower pH (7.0-7.8).[1] Ensure you are using the appropriate buffer and pH for the direction of the reaction you are measuring.
-
Degraded Substrate or Cofactor: Acetoacetyl-CoA is known to be unstable. Prepare it fresh and keep it on ice.[2] Similarly, NADH and NAD+ solutions should be prepared fresh to avoid degradation.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[3] Additionally, the dimeric form of the enzyme has been shown to be significantly less active than the monomeric form.[4]
-
Presence of Inhibitors: Divalent cations such as Fe²+ and Zn²+ can strongly inhibit enzyme activity.[1][4] Avoid unintended metal contamination in your assay buffer and reagents.
Question: My background signal is high and noisy. What can I do?
Possible Causes & Solutions:
-
Substrate Instability: The spontaneous degradation of acetoacetyl-CoA can lead to a high background signal, especially in the reverse reaction.[2] It is recommended to measure the background rate of NADH oxidation in the absence of the enzyme and subtract it from the rate observed with the enzyme.
-
Contaminated Reagents: Contamination in any of the assay components (buffer, substrate, cofactor) can contribute to a high background. Use high-purity reagents and sterile, nuclease-free water.
Question: The reaction rate is not linear. What does this indicate?
Possible Causes & Solutions:
-
Substrate Depletion: If the concentration of this compound or acetoacetyl-CoA is too low, it may be rapidly consumed during the assay, leading to a decrease in the reaction rate over time. Ensure that the substrate concentration is not limiting.
-
Substrate Inhibition: High concentrations of acetoacetyl-CoA can be inhibitory, especially at low NADH concentrations.[5] If you are observing a decrease in activity at higher substrate concentrations, consider performing a substrate titration to determine the optimal concentration range.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. Try reducing the assay time or optimizing the buffer composition for enzyme stability.
Frequently Asked Questions (FAQs)
What is the optimal pH for the this compound dehydrogenase assay?
The optimal pH depends on the direction of the reaction. For the oxidation of this compound to acetoacetyl-CoA (forward reaction), the activity increases with pH from 7.0 to 9.0.[1] For the reduction of acetoacetyl-CoA to this compound (reverse reaction), the optimal pH is in the range of 7.0-7.8.[1]
Which cofactor should I use, NAD⁺/NADH or NADP⁺/NADPH?
This compound dehydrogenase is typically NAD⁺/NADH dependent.[4][5] While some activity may be observed with NADP⁺/NADPH, the catalytic efficiency is generally much lower.[5]
Are there any known inhibitors of this compound dehydrogenase?
Yes, the enzyme can be inhibited by certain divalent metals, particularly Fe²+ and Zn²+.[1][4] High concentrations of the substrate acetoacetyl-CoA can also be inhibitory.[5]
How should I prepare and store my reagents?
-
This compound and Acetoacetyl-CoA: These substrates can be unstable. It is best to prepare fresh solutions for each experiment and keep them on ice.
-
NAD⁺/NADH: Prepare fresh solutions and protect them from light.
-
Enzyme: Store the enzyme at the recommended temperature (e.g., -20°C or -80°C) in a buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Influence of Divalent Cations on HBD Activity
| Divalent Cation (1 mM) | Relative Activity (%) |
| None | 100 |
| Mg²⁺ | ~95 |
| Mn²⁺ | ~90 |
| Ni²⁺ | ~85 |
| Co²⁺ | ~80 |
| Fe²⁺ | < 20 |
| Zn²⁺ | < 10 |
Data synthesized from studies on Nmar_1028 HBD, showing that while some divalent cations have a subtle effect, Fe²⁺ and Zn²⁺ are strong inhibitors.[1][4]
Table 2: Kinetic Parameters of HBD for Different Substrates and Cofactors
| Reaction Direction | Substrate | Cofactor | Kₘ (µM) | Vₘₐₓ (U/mg) |
| Forward (Oxidation) | This compound | NAD⁺ | 19 | 98.6 |
| Reverse (Reduction) | Acetoacetyl-CoA | NADH | 26 | 144.8 |
These values are for the monomeric form of the enzyme from N. maritimus and can vary between species and isoforms.[4]
Experimental Protocols
Protocol 1: Assay for the Oxidation of this compound (Forward Reaction)
This protocol is for a continuous spectrophotometric rate determination by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Reagents:
-
1 M Tris-HCl buffer, pH 9.0
-
100 mM NAD⁺ solution
-
10 mM this compound solution
-
This compound Dehydrogenase enzyme solution
Procedure:
-
Prepare the assay mixture in a cuvette by adding the following in order:
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
NAD⁺ solution (to a final concentration of 2 mM)
-
Enzyme solution (at a suitable dilution)
-
Deionized water to bring the volume to just under the final assay volume (e.g., 980 µL for a 1 mL final volume).
-
-
Mix by inversion and incubate at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the reaction by adding this compound solution (to a final concentration of 0.2 mM).
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
Protocol 2: Assay for the Reduction of Acetoacetyl-CoA (Reverse Reaction)
This protocol is for a continuous spectrophotometric rate determination by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[6]
Reagents:
-
1 M Potassium Phosphate buffer, pH 7.3
-
10 mM NADH solution
-
10 mM S-Acetoacetyl-CoA solution
-
This compound Dehydrogenase enzyme solution
Procedure:
-
Prepare the assay mixture in a cuvette by adding the following in order:
-
Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 340 nm until it is constant.[6]
-
Initiate the reaction by adding the enzyme solution (to a final concentration of 0.02 - 0.7 units/mL).[6]
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.[6]
-
Determine the rate of reaction from the maximal linear rate for both the test and a blank (without enzyme).[6]
Visualizations
Caption: General experimental workflow for the this compound dehydrogenase assay.
Caption: Troubleshooting decision tree for the HBD enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxybutyryl-CoA dehydrogenase(EC 1.1.1.157) - Creative Enzymes [creative-enzymes.com]
- 4. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 5. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
dealing with co-elution issues in HPLC analysis of 3-hydroxybutyryl-CoA isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of (R)- and (S)-3-hydroxybutyryl-CoA isomers.
Troubleshooting Guide: Resolving Co-elution of 3-Hydroxybutyryl-CoA Isomers
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant challenge in the analysis of stereoisomers like (R)- and this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: I am observing a single, broad peak where I expect to see two distinct peaks for the (R)- and this compound isomers. How can I confirm co-elution and what are my first steps to resolve it?
Answer:
Confirmation of co-elution can be achieved through several methods. If you are using a Diode Array Detector (DAD), examining the peak purity across the entire peak is a valuable tool. A non-homogenous spectrum across the peak suggests the presence of multiple components.[1] If coupled with a mass spectrometer (MS), you can monitor for different fragment ions across the peak's elution profile.
Your initial troubleshooting should focus on the three key parameters of chromatographic resolution: retentivity (capacity factor), selectivity, and efficiency .[1]
-
Assess Retentivity (Capacity Factor, k'): Ensure your isomers are adequately retained on the column. Peaks eluting too close to the void volume (k' < 1) have insufficient interaction with the stationary phase for a good separation.
-
Solution: Weaken your mobile phase to increase retention. For reversed-phase HPLC, this typically means decreasing the percentage of the organic solvent.[1]
-
-
Evaluate Efficiency (N): Poor efficiency results in broad peaks, which can mask the separation of closely eluting isomers.
-
Solution: Check if your column is old or contaminated, which can lead to peak broadening. A new column or a thorough cleaning procedure may be necessary.[1]
-
-
Optimize Selectivity (α): Selectivity is the most critical factor for separating isomers. It represents the ability of the chromatographic system to differentiate between the (R)- and (S)-enantiomers.
-
Solution: This is where most of your method development will focus. You can improve selectivity by changing the mobile phase composition (e.g., switching from methanol to acetonitrile or vice versa), adjusting the pH, or, most importantly for chiral separations, selecting an appropriate chiral stationary phase (CSP).[1]
-
Question: My peaks for the 3-hydroxybutyryl-CoA isomers are still not resolved after adjusting the mobile phase strength. What should I try next?
Answer:
If adjusting mobile phase strength (and thus, retentivity) is insufficient, the next logical step is to focus on improving the selectivity of your separation. For chiral compounds like the 3-hydroxybutyryl-CoA isomers, this often involves a multi-faceted approach:
-
Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. These solvents have different properties and can alter the interactions between your analytes and the stationary phase, thereby affecting selectivity.
-
Mobile Phase Additives: The addition of small amounts of acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) to the mobile phase can significantly impact peak shape and selectivity, especially for ionizable compounds.
-
Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the chiral stationary phase, leading to better resolution.
-
Flow Rate: Reducing the flow rate can provide more time for the enantiomers to interact with the stationary phase, which can improve resolution, although it will also increase the run time.
-
Consider a Different Chiral Stationary Phase (CSP): If the above optimizations do not yield the desired separation, the chosen CSP may not be suitable. Different classes of CSPs (e.g., polysaccharide-based, cyclodextrin-based) offer different chiral recognition mechanisms.
Question: I am considering derivatization to improve the separation of my 3-hydroxybutyryl-CoA isomers. What are the key considerations?
Answer:
Derivatization can be a powerful tool to enhance the separation and detection of enantiomers. For 3-hydroxybutyryl-CoA, this would likely involve derivatizing the hydroxyl group. The primary goal of chiral derivatization is to convert the enantiomers into diastereomers, which have different physicochemical properties and can often be separated on a standard achiral column (like a C18).
Key Considerations for Derivatization:
-
Choice of Derivatizing Agent: The reagent must be chirally pure and should react completely with both enantiomers without causing racemization.
-
Reaction Conditions: Optimization of reaction time, temperature, and reagent concentration is critical to ensure complete and reproducible derivatization.
-
Impact on Detection: Derivatization can also be used to introduce a fluorophore or a readily ionizable group to enhance detection sensitivity by fluorescence or mass spectrometry, respectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) used for separating enantiomers like 3-hydroxybutyryl-CoA?
A1: The most widely used CSPs are based on polysaccharides, such as cellulose and amylose, which are derivatized with various functional groups. These CSPs offer a broad range of selectivities for a wide variety of chiral compounds. Cyclodextrin-based and Pirkle-type (brush-type) CSPs are also common and may provide the necessary selectivity for your specific analytes.
Q2: Can I use a standard C18 column to separate the (R)- and this compound isomers?
A2: It is highly unlikely that you will be able to separate the enantiomers of 3-hydroxybutyryl-CoA on a standard C18 column. Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you need a chiral environment, which is provided by a chiral stationary phase or a chiral mobile phase additive. However, if you derivatize the enantiomers with a chiral reagent to form diastereomers, you can then separate these diastereomers on a C18 column.
Q3: My baseline is noisy. Could this be affecting my ability to resolve the isomers?
A3: Yes, a noisy baseline can obscure small peaks and make it difficult to accurately determine the resolution between closely eluting peaks. Common causes of a noisy baseline include contaminated mobile phase, leaks in the system, or detector issues. Ensure you are using high-purity solvents and that your system is properly maintained.
Q4: What is peak tailing and how can it affect my chiral separation?
A4: Peak tailing is when the back half of a chromatographic peak is drawn out. This can be caused by secondary interactions between the analyte and the stationary phase, or by column overload. Tailing can be particularly problematic in chiral separations as it can cause the peak of the first eluting enantiomer to overlap with the front of the second, making accurate quantification difficult. Adding a small amount of an acidic or basic modifier to the mobile phase can often help to reduce tailing.
Experimental Protocols & Data
Table 1: Example HPLC Parameters for Chiral Separation of 3-Hydroxybutyrate (Adaptable for 3-Hydroxybutyryl-CoA)
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase with Derivatization) |
| Column | Chiralcel OD-H (Cellulose-based) | Standard C18 Column |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% TFA | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 210 nm | MS/MS (after derivatization) |
| Derivatization | Not required | Required (e.g., with a chiral amine) |
Note: These are starting points. The optimal conditions for 3-hydroxybutyryl-CoA will need to be determined empirically. Due to the high polarity of the CoA ester, a reversed-phase method on a chiral column compatible with aqueous mobile phases may be more successful.
Visualizing Workflows and Pathways
Experimental Workflow for Chiral Method Development
References
improving the stability of (S)-3-Hydroxybutyryl-CoA in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of (S)-3-Hydroxybutyryl-CoA in solution. Find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound stability? This guide will help you identify and resolve common problems.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an enzymatic assay | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at ≤ -20°C, preferably at -80°C for long-term storage. |
| Inconsistent experimental results | Instability of this compound in the assay buffer. | 1. Ensure the pH of your buffer is at or near neutral (pH 6.0-7.5). 2. Avoid prolonged incubation times at room temperature. 3. Perform a stability check of this compound in your specific assay buffer. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Chemical degradation of this compound. | 1. The primary degradation pathway is the hydrolysis of the thioester bond, which can be accelerated by non-neutral pH and elevated temperatures. 2. Under alkaline conditions, degradation can yield 3-hydroxybutyric acid and crotonic acid.[1] 3. Analyze a fresh sample of this compound as a reference. |
| Precipitate formation in the solution | Poor solubility or degradation at high concentrations. | 1. Ensure the solvent is appropriate for the desired concentration. 2. If using aqueous buffers, ensure the pH is suitable. 3. Consider preparing a more dilute stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation is the hydrolysis of the high-energy thioester bond. This reaction is sensitive to pH and temperature. Thioesters are generally more stable at a neutral pH.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store this compound solutions at -80°C. For short-term storage (up to one week), -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q3: At what pH is this compound most stable?
A3: While specific quantitative data for this compound is limited, thioesters, in general, are most stable in neutral to slightly acidic conditions (pH 6.0-7.5). Both strongly acidic and, particularly, alkaline conditions can accelerate the rate of hydrolysis.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. If necessary for an experiment, prepare the solution immediately before use and keep it on ice.
Q5: What are the expected degradation products of this compound?
A5: The main degradation products from the hydrolysis of the thioester bond are Coenzyme A and (S)-3-hydroxybutyric acid. Under certain conditions, particularly alkaline pH, elimination can occur to form crotonic acid.[1]
Q6: How can I check the stability of my this compound solution?
A6: The stability can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a stored sample to that of a freshly prepared one, you can detect the appearance of degradation products and a decrease in the main compound peak.
Data Summary
Recommended Storage Conditions for this compound Solutions
| Condition | Temperature | Recommended Duration | Notes |
| Long-Term Storage | -80°C | Months to a year | Aliquot to avoid freeze-thaw cycles. Use tightly sealed, appropriate storage vials. |
| Short-Term Storage | -20°C | Up to one week | Suitable for working stock solutions. Aliquoting is still recommended. |
| During Experiment | On ice (0-4°C) | A few hours | Keep solutions on ice to minimize degradation during experimental setup. |
| Room Temperature | Not Recommended | Minutes to a few hours | Avoid prolonged exposure. Prepare fresh solutions immediately before use if room temperature incubation is required. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to evaluate the stability of this compound in a specific buffer using HPLC.
1. Materials:
- This compound
- Buffer of interest (e.g., phosphate buffer, Tris-HCl)
- HPLC system with a suitable column (e.g., C18)
- Mobile phase for HPLC (e.g., a gradient of acetonitrile in a buffered aqueous solution)
- UV detector for HPLC
2. Procedure:
3. Interpretation of Results:
Visualizations
Caption: Degradation of this compound.
Caption: Troubleshooting workflow for stability issues.
References
increasing the yield of (S)-3-Hydroxybutyryl-CoA in microbial fermentation
Welcome to the technical support center for optimizing the microbial production of (S)-3-Hydroxybutyryl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a key intermediate?
This compound is a chiral molecule that serves as a crucial intermediate in various metabolic pathways. In biotechnology, it is the direct precursor for the synthesis of (S)-3-hydroxybutyrate (S-3HB) and a key building block for producing the biodegradable polymer poly(3-hydroxybutyrate) (PHB).[1] S-3HB itself is valuable as a precursor for fine chemicals, medicines, and biofuels.[2]
Q2: What are the primary metabolic pathways for producing this compound?
The most common biosynthetic pathway starts from acetyl-CoA, a central metabolite derived from sources like glucose.[3][4] The pathway involves two core enzymatic steps:
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase (encoded by genes like phaA or atoB).[5][3][6]
-
Reduction: Acetoacetyl-CoA is then stereospecifically reduced to this compound by an this compound dehydrogenase (encoded by genes such as hbd or paaH1).[1][7][8]
Q3: Which microorganisms are commonly engineered for this purpose?
-
Escherichia coli is frequently used due to its fast growth, well-understood genetics, and the availability of extensive genetic tools.[6][9][10]
-
Clostridium species, such as C. ljungdahlii and C. acetobutylicum, are also utilized, particularly in acetogenic processes that can use syngas (CO/H₂/CO₂) as a feedstock.[1][2]
-
Ralstonia eutropha (now Cupriavidus necator) is a natural producer of PHB and its pathway enzymes are often expressed in other hosts.[6][7]
-
Yarrowia lipolytica , an oleaginous yeast, is explored for its robust acetyl-CoA supply.[11]
Q4: What are the key genes involved in establishing the this compound synthesis pathway?
To establish a functional pathway in a non-native host like E. coli, a synthetic operon is typically constructed. Key genes include:
-
β-ketothiolase: phaA from C. necator or atoB from E. coli.[1][6]
-
This compound dehydrogenase: hbd from Clostridium acetobutylicum or paaH1 from C. necator.[6][7]
-
Thioesterase/Hydrolase (for 3HB production): To convert the CoA-thioester to the free acid 3-hydroxybutyrate (3HB), a thioesterase like tesB from E. coli or a hydrolase like bch from Bacillus cereus is often co-expressed.[6][7][9]
Metabolic Pathway and Engineering Strategy
The core strategy for increasing the yield of this compound is to maximize the carbon flux from the central metabolism towards the target molecule while minimizing flux into competing pathways.
References
- 1. Frontiers | Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase [frontiersin.org]
- 2. Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 8. Crystal structure of this compound dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Codon Usage for 3-Hydroxybutyryl-CoA Pathway Enzymes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the expression of 3-hydroxybutyryl-CoA pathway enzymes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the 3-hydroxybutyryl-CoA pathway and codon optimization.
Q1: What is the 3-hydroxybutyryl-CoA (3HB-CoA) pathway and what are its core enzymes?
A1: The 3-hydroxybutyryl-CoA pathway is a metabolic route that synthesizes 3-hydroxybutyrate (3HB), a valuable precursor for bioplastics and chiral compounds. In most engineered microbial systems like E. coli, the pathway begins with the central metabolite acetyl-CoA.[1] The canonical pathway involves three key enzymatic steps:
-
Thiolase (e.g., PhaA, BktB): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1][2]
-
Acetoacetyl-CoA Reductase (e.g., PhaB): This enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[3]
-
Thioesterase or CoA Transferase (e.g., TesB, Pct): The final step involves the conversion of 3HB-CoA to 3HB. This can be achieved through hydrolysis by a thioesterase, or by transferring the CoA group to an acceptor like acetate, a reaction catalyzed by a CoA transferase.[1][2][3]
Q2: What is codon optimization, and why is it critical for expressing pathway enzymes in a host like E. coli?
A2: Codon optimization is the process of modifying a gene's nucleotide sequence to match the preferred codon usage of a specific host organism without altering the amino acid sequence of the encoded protein.[4] This is crucial because different organisms exhibit "codon usage bias," meaning they favor certain synonymous codons (codons that code for the same amino acid) over others.[5][6] This bias often correlates with the abundance of corresponding tRNA molecules in the cell.[7]
When expressing enzymes from one organism (e.g., Cupriavidus necator) in a common host like E. coli, a mismatch in codon usage can lead to several problems:
-
Reduced Translation Efficiency: The host's ribosomes may stall or slow down when they encounter codons that are rare in their own genome, leading to low protein yields.[8]
-
Protein Misfolding: Ribosomal pausing can disrupt the timing of co-translational folding, potentially leading to misfolded, non-functional proteins or insoluble aggregates (inclusion bodies).[9]
-
tRNA Pool Depletion: High expression of a gene with many rare codons can deplete the limited supply of the corresponding tRNAs, impacting overall cellular health and protein synthesis.[10]
By replacing rare codons with those preferred by E. coli, codon optimization aims to increase translational efficiency and achieve higher yields of active, soluble enzymes.[11]
Q3: Beyond matching codon frequency, what other sequence features should be optimized?
A3: A successful codon optimization strategy goes beyond simply maximizing the Codon Adaptation Index (CAI). Several other sequence features must be considered to ensure robust transcription and translation:
-
mRNA Secondary Structure: Strong, stable hairpin loops, especially near the 5' end and the ribosome binding site (RBS), can physically block ribosome access and inhibit translation initiation.[12] Optimization algorithms should be used to minimize the stability of such structures.
-
GC Content: The overall GC content of the gene should be adjusted to fall within an optimal range for the host (typically 35-65% for E. coli).[12] Extreme GC content can affect DNA stability and transcription.
-
Avoidance of Cryptic Sites: The optimized sequence should be scanned to remove sequences that could be mistakenly recognized by the host machinery, such as:
-
Codon Context: The efficiency of translating a codon can be influenced by its neighboring codons. Some codon pairs are translated more slowly than others.[10][13] Advanced optimization algorithms consider codon pair usage to further enhance translation speed.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the expression of codon-optimized 3HB-CoA pathway enzymes.
Q4: I have cloned my codon-optimized gene, but I see very low or no protein expression. What should I check first?
A4: A complete lack of expression points to fundamental issues in the experimental setup. Follow this workflow to diagnose the problem.
Troubleshooting Steps:
-
Vector and Insert Integrity: The first step is to confirm the integrity of your expression construct. A sequencing error, such as a frameshift or a premature stop codon, will completely prevent the expression of a full-length protein.[14]
-
Recommendation: Re-sequence the entire open reading frame of your plasmid to ensure it is correct.
-
-
Promoter and Inducer Issues: Verify that the promoter system is being correctly induced.
-
Recommendation: Ensure you are using the correct inducer (e.g., IPTG for T7/lac promoters) at an optimal concentration. Check that your inducer stock is fresh and active. Also, consider that high basal ("leaky") expression of a toxic protein can prevent cultures from growing properly.[14][15] Adding 1% glucose to the growth media can help repress leaky expression from lac-based promoters.[15]
-
-
Host Strain and Protein Toxicity: The expressed enzyme might be toxic to the host cells, leading to cell death or plasmid loss after induction.
-
Recommendation: Plate cultures on antibiotic plates before and after induction. A significant drop in colony-forming units (CFUs) post-induction suggests toxicity. Consider switching to a host strain with tighter expression control (e.g., BL21(DE3)pLysS) or using a lower induction temperature.[15]
-
Q5: My enzyme is expressed at high levels, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A5: Inclusion body formation is common when recombinant protein expression is too fast, overwhelming the cell's folding machinery.[16]
-
Reduce Expression Rate: The most effective strategy is often to slow down protein synthesis to allow more time for proper folding.
-
Change Host Strain: Standard E. coli strains may lack sufficient chaperones or specific tRNAs.
-
Recommendation: Use specialized host strains. For example, Rosetta™ strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli, which can help prevent ribosome stalling and misfolding.[18] Other strains are engineered to overexpress chaperones that can assist in folding.
-
-
Use Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner can improve its solubility.
-
Recommendation: Test N-terminal or C-terminal fusions with tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags often improve folding and solubility, though they may need to be cleaved off later.[17]
-
Q6: My codon-optimized gene has a high predicted CAI, but expression is still poor. What else could be wrong?
A6: A high Codon Adaptation Index (CAI) does not guarantee high expression. Over-optimizing for CAI can sometimes be detrimental, and other factors are equally important.[10]
-
mRNA Secondary Structure: As mentioned in Q3, a stable hairpin loop at the 5' end of the mRNA can be a powerful inhibitor of translation, regardless of codon optimality.[8]
-
Recommendation: Use an mRNA folding prediction tool to analyze the first ~50 bases of your coding sequence. If a stable structure (ΔG < -8 kcal/mol) is present, re-synthesize the gene with synonymous mutations in that region to break up the hairpin.[12]
-
-
tRNA Pool Imbalance: A "one amino acid - one codon" design, where the CAI is maximized to 1.0, can lead to the rapid depletion of specific tRNA molecules. This can cause translational errors and is often less effective than a more balanced codon distribution that mimics the host's natural usage.[10]
-
Protein-Specific Issues: The protein itself may have inherent properties that limit its expression in E. coli, such as requiring specific post-translational modifications, being toxic, or degrading rapidly.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Expression Conditions
This protocol provides a method for systematically testing different conditions to identify the optimal parameters for soluble expression of your target enzyme.
-
Transformation: Transform your expression plasmid into the desired E. coli host strain (e.g., BL21(DE3)). Plate on LB-agar plates with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Expression Cultures: Inoculate 10 mL of fresh LB medium (with antibiotic) with 100 µL of the overnight starter culture in four separate flasks.
-
Growth: Grow the cultures at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[14]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM (this can also be a variable). Immediately move the flasks to shakers set at four different temperatures: 37°C, 30°C, 25°C, and 18°C.[14]
-
Incubation: Incubate for a set period. A good starting point is 4 hours for 37°C/30°C, 6 hours for 25°C, and 16 hours (overnight) for 18°C.[14]
-
Harvesting: Take a 1 mL sample from each culture. Measure the final OD₆₀₀. Centrifuge the cells at 13,000 x g for 2 minutes. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER™ or a buffer containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, and 1 mg/mL lysozyme). Add a protease inhibitor cocktail to prevent degradation.[14] Incubate at room temperature for 15 minutes. Sonicate on ice to ensure complete lysis.
-
Fractionation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant; this is the soluble fraction .
-
The pellet contains the insoluble fraction , including inclusion bodies. Resuspend this pellet in 100 µL of the same lysis buffer.
-
-
Analysis by SDS-PAGE: Mix 15 µL of the soluble fraction and 15 µL of the resuspended insoluble fraction with 5 µL of 4x SDS-PAGE loading buffer. Boil for 5 minutes. Load onto a polyacrylamide gel (e.g., 12%) along with a protein ladder. Run the gel, stain with Coomassie Blue, and analyze the expression levels and solubility at each temperature.
Section 4: Data & Resources
Table 1: Example Kinetic Parameters for a 3-Hydroxybutyryl-CoA Dehydrogenase
This table summarizes kinetic data for the (S)-3-hydroxybutyryl-CoA dehydrogenase from Nitrosopumilus maritimus (Nmar_1028), providing a reference for enzyme characterization.[19]
| Substrate | Cofactor | Kₘ (μM) | Vₘₐₓ (U/mg⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |
| This compound | NAD⁺ (0.5 mM) | 26 | 77.2 | 2,790 |
| This compound | NAD⁺ (2.0 mM) | 19 | 98.6 | 4,870 |
| Acetoacetyl-CoA | NADH (0.5 mM) | 26 | 144.8 | 5,271 |
Data adapted from L-da Silva et al., 2021.[19]
Table 2: Example Production Titers of (R)-3-Hydroxybutyrate (3HB) in Engineered E. coli
This table shows examples of 3HB production, highlighting how different pathway strategies and conditions can affect final titers.
| Pathway Enzymes | Host Strain | Conditions | 3HB Titer (g/L) | Productivity (g/L/h) | Reference |
| PhaA, PhaB, Pct | E. coli | Glucose | 1.0 | - | [3] |
| PhaA, PhaB, Pct | E. coli | Glucose + Acetate | 5.2 | 0.22 | [3] |
| Ccr, Emd, PhaJ, etc. (11 genes) | E. coli JM109 | LB + 2% Glucose | ~2.8 | ~0.058 | [20] |
Data adapted from Matsumoto et al., 2013 and Fukui et al., 2022.[3][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. Codon optimality, bias and usage in translation and mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling Prokaryotic Codon Usage: Insights from Phylogeny, Influencing Factors and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon usage bias and environmental adaptation in microbial organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 10. Computational codon optimization of synthetic gene for protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.azenta.com [web.azenta.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Codon bias in Escherichia coli: the influence of codon context on mutation and selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. neb.com [neb.com]
- 16. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
reducing byproduct formation in engineered (S)-3-Hydroxybutyryl-CoA strains
Welcome to the technical support center for engineered (S)-3-Hydroxybutyryl-CoA producing strains. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and reduce byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the production of this compound in engineered E. coli?
A1: The most common byproduct is acetate, which results from overflow metabolism when the rate of glucose uptake exceeds the capacity of the tricarboxylic acid (TCA) cycle.[1][2] Other potential byproducts include lactate and ethanol, particularly under oxygen-limiting or anaerobic conditions.[3][4] Minimizing the formation of these byproducts is critical as they can inhibit cell growth and reduce the overall yield of this compound.[5]
Q2: Which genes are essential for the biosynthesis of poly(3-hydroxybutyrate) (PHB), the polymer of this compound?
A2: The core biosynthetic pathway for PHB from acetyl-CoA involves three key enzymes encoded by the phaA, phaB, and phaC genes.[6][7][8]
-
β-ketothiolase (phaA) : Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[8]
-
Acetoacetyl-CoA reductase (phaB) : Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[8][9] For the production of the (S)-enantiomer, an alternative dehydrogenase, such as hbd from Clostridium acetobutylicum, is required.[9]
-
PHA synthase (phaC) : Polymerizes (R)-3-hydroxybutyryl-CoA monomers into PHB.[6][8]
Q3: How can carbon flux be redirected towards this compound synthesis and away from byproduct formation?
A3: Redirecting carbon flux can be achieved through several metabolic engineering strategies:
-
Blocking competing pathways : Deleting genes responsible for major byproduct formation, such as pta (phosphate acetyltransferase) and poxB (pyruvate oxidase) for acetate reduction, can be highly effective.[1][2] Deletion of ldhA (lactate dehydrogenase) can reduce lactate formation.[3]
-
Enhancing the TCA cycle : Overexpressing genes like gltA (citrate synthase) can pull more carbon into the TCA cycle, reducing the acetyl-CoA pool available for acetate formation.[1][2]
-
Optimizing precursor supply : Increasing the intracellular pool of acetyl-CoA is crucial. This can be achieved by engineering pathways for acetyl-CoA synthesis.[10]
Q4: What is the role of nutrient limitation in enhancing this compound production?
A4: Limiting essential nutrients like nitrogen or phosphorus can trigger a metabolic shift towards PHB accumulation.[11] When cell growth is limited by the lack of nitrogen for protein and nucleic acid synthesis, the excess carbon source is channeled towards storage compounds like PHB.[11] This strategy is often employed to maximize product yield after an initial phase of biomass accumulation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Acetate Concentration in Culture Medium | Overflow metabolism due to high glucose uptake rate. | - Reduce the glucose feed rate in fed-batch cultures.[1][2] - Implement gene knockouts for acetate production pathways (pta, poxB).[1][2][12] - Overexpress gltA to enhance TCA cycle flux.[1][2] |
| Low Yield of this compound | - Inefficient precursor (acetyl-CoA) supply. - Suboptimal expression or activity of pathway enzymes. - Carbon flux diverted to competing pathways. | - Engineer the host strain to increase the acetyl-CoA pool.[10] - Optimize codon usage and promoter strength for phaA, hbd, and thioesterase genes. - Delete genes for competing byproducts (e.g., acetate, lactate).[3][5] |
| Poor Cell Growth | - Toxicity from high byproduct concentrations (e.g., acetate).[5] - Metabolic burden from overexpression of heterologous proteins. | - Implement strategies to reduce acetate formation (see above). - Use lower-copy number plasmids or weaker promoters to balance pathway expression with cell viability. |
| Formation of Incorrect Stereoisomer ((R)-3HB instead of (S)-3HB) | Expression of an (R)-specific acetoacetyl-CoA reductase (like PhaB) instead of an (S)-specific one. | Ensure the expression of an this compound dehydrogenase (e.g., hbd from C. acetobutylicum) and confirm the absence or knockout of endogenous genes that may produce the (R)-enantiomer.[9] |
Data on Metabolic Engineering Strategies to Reduce Acetate
The following table summarizes the effects of different genetic modifications on acetate production in engineered E. coli.
| Genetic Modification | Effect on Acetate Yield (relative to control) | Effect on Biomass (relative to control) | Reference Strain | Source |
| Δpta | 0.81 ± 0.05 | 0.99 ± 0.02 | C1 | [2] |
| ΔpoxB | 0.96 ± 0.01 | 1.00 ± 0.01 | C1 | [2] |
| Δpta ΔpoxB | 0.77 ± 0.01 | 0.99 ± 0.01 | C1 | [2] |
| OE-gltA | 0.69 ± 0.04 | 1.00 ± 0.01 | C1 | [2] |
| ΔiclR | 0.92 ± 0.03 | 0.98 ± 0.01 | C1 | [2] |
| OE-gltA ΔiclR | 0.73 ± 0.02 | 0.99 ± 0.01 | C1 | [2] |
Data is presented as the average of three individual cultures relative to the C1 control strain. Δ denotes gene deletion and OE denotes overexpression.
Experimental Protocols
Quantification of 3-Hydroxybutyrate and Acetate by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of 3-hydroxybutyrate (3HB) and other organic acids in culture supernatants.
-
Sample Preparation :
-
Centrifuge the cell culture at 3000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Thaw the supernatant at room temperature before use.
-
For analysis, take a small aliquot (e.g., 5 µL) of the supernatant.
-
-
Derivatization (if necessary for enhanced sensitivity) :
-
Some methods may employ derivatization to improve chromatographic separation and ionization efficiency. This can involve converting the analytes to esters.
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a suitable liquid chromatography system with a column appropriate for separating small organic acids (e.g., a C18 column).
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometry : Operate the mass spectrometer in a suitable ionization mode (e.g., positive or negative electrospray ionization) and use selected reaction monitoring (SRM) for quantification.
-
Quantification : Create calibration curves using known concentrations of authentic standards for 3HB and acetate.[13] An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample processing.[13]
-
Visualizations
(S)-3-Hydroxybutyrate Biosynthesis Pathway
Caption: Biosynthetic pathway for (S)-3-hydroxybutyrate from acetyl-CoA.
Byproduct Formation from Pyruvate
Caption: Major byproduct pathways originating from pyruvate in E. coli.
Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Frontiers | Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes [frontiersin.org]
- 2. Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Escherichia coli for Poly(3-hydroxybutyrate) Production under Microaerobic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Poly-(3-hydroxybutyrate) under the Control of an Anaerobically Induced Promoter by Recombinant Escherichia coli from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Frontiers | Strategies for Poly(3-hydroxybutyrate) Production Using a Cold-Shock Promoter in Escherichia coli [frontiersin.org]
- 7. Connection between Poly-β-Hydroxybutyrate Biosynthesis and Growth on C1 and C2 Compounds in the Methylotroph Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Enhanced biosynthesis of poly(3‐hydroxybutyrate) in engineered strains of Pseudomonas putida via increased malonyl‐CoA availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low activity of purified (S)-3-Hydroxybutyryl-CoA dehydrogenase
Welcome to the technical support center for (S)-3-Hydroxybutyryl-CoA dehydrogenase (HBDH). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purification and activity of this enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound dehydrogenase?
This compound dehydrogenase is an enzyme that catalyzes the reversible reduction of acetoacetyl-CoA to this compound, utilizing NADH or NADPH as a cofactor.[1] This reaction is a key step in various metabolic pathways, including n-butanol biosynthesis and the degradation of fatty acids.[2][3]
Q2: What are the typical substrates and cofactors for this enzyme?
The primary substrates are acetoacetyl-CoA and this compound. The enzyme typically utilizes NAD(H) as a cofactor, although some variants can also use NADP(H).[4] The specificity for the (S)-enantiomer of 3-hydroxybutyryl-CoA is a key characteristic.[4]
Q3: What is the optimal pH for HBDH activity?
The optimal pH can vary depending on the source of the enzyme and the direction of the reaction. For the reduction of acetoacetyl-CoA (reverse reaction), the optimal pH is generally in the range of 7.0-7.8.[5][6] For the oxidation of this compound (forward reaction), the activity tends to increase with pH, showing higher activity at pH 9.0.[5][7]
Q4: Does the oligomeric state of the enzyme affect its activity?
Yes, the oligomeric state can significantly impact activity. For example, the monomeric form of HBDH from Nitrosopumilus maritimus has been shown to be significantly more active than its dimeric form.[5][7]
Troubleshooting Guide for Low Enzyme Activity
Low or no enzymatic activity is a common issue encountered during experiments. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low activity of purified this compound dehydrogenase.
Issue 1: Problems with the Purified Enzyme
-
Question: My purified HBDH shows very low activity. How can I check if the enzyme itself is the problem?
-
Answer:
-
Verify Protein Integrity: Run an SDS-PAGE gel to check for protein degradation. A single, sharp band at the expected molecular weight (typically around 30-35 kDa) indicates a pure, intact protein.[8]
-
Confirm Protein Concentration: Use a reliable method like the Bradford assay or measure absorbance at 280 nm to ensure you are using the correct amount of enzyme in your assay.
-
Check for Aggregation: The formation of less active oligomers, such as dimers, can reduce specific activity.[5][7] Consider size-exclusion chromatography to analyze the oligomeric state of your purified enzyme.
-
Storage Conditions: Ensure the enzyme has been stored properly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
Issue 2: Suboptimal Assay Conditions
-
Question: I've confirmed my enzyme is intact and at the correct concentration, but the activity is still low. What assay conditions should I check?
-
Answer:
-
pH of the Reaction Buffer: The enzyme's activity is highly pH-dependent. For the reduction of acetoacetyl-CoA, a pH between 7.0 and 7.8 is generally optimal.[5][6] For the oxidation of this compound, a higher pH (around 9.0) may be required.[5][7]
-
Cofactor Concentration: Ensure that NADH or NADPH is present at a saturating concentration (typically 0.1 to 0.5 mM).[5][9]
-
Substrate Concentration: The concentration of acetoacetyl-CoA or this compound should be appropriate for the assay. Very high concentrations of acetoacetyl-CoA can sometimes be inhibitory.[4]
-
Temperature: Most assays are performed at a constant temperature, often between 30°C and 37°C.[7][9] Ensure your spectrophotometer's cuvette holder is properly thermostatted.
-
Issue 3: Reagent Quality and Potential Inhibitors
-
Question: My assay conditions seem correct, but the activity remains low. Could my reagents be the issue?
-
Answer:
-
Reagent Stability: Both NADH and acetoacetyl-CoA can degrade over time, especially if not stored correctly. Prepare fresh solutions of these reagents for your assay.[9] (S)- and (R)-3-hydroxybutyryl-CoA can be synthesized from the corresponding free acids.[5][7]
-
Contaminating Metal Ions: Some divalent cations, such as Fe²⁺ and Zn²⁺, can inhibit HBDH activity.[7] The presence of a chelating agent like EDTA in your purification or assay buffer may be beneficial, unless the enzyme requires a specific metal ion for activity.
-
Other Inhibitors: Be aware of potential inhibitors that may have been introduced during purification or are present in your sample. Known inhibitors include various sulfhydryl-modifying reagents and substrate analogs.[10]
-
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Dehydrogenase from Different Organisms.
| Organism | Substrate | K_m (µM) | V_max (U/mg) | Cofactor | Reference |
| Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 540 | NADH | [4] |
| Nitrosopumilus maritimus | This compound | 19 | 98.6 | NAD⁺ | [5] |
| Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | 144.8 | NADH | [5] |
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged this compound Dehydrogenase
This protocol is a general guideline for the purification of His-tagged HBDH using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Cell Lysis: Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.8). Lyse the cells using a suitable method such as sonication or a bead-beater.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate a Ni-NTA spin column or chromatography column with the lysis buffer.
-
Binding: Apply the clarified supernatant to the equilibrated Ni-NTA column to allow the His-tagged protein to bind to the resin.
-
Washing: Wash the column with the same buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the purified HBDH from the column using the same buffer containing a high concentration of imidazole (e.g., 250-500 mM).[7]
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its purity and molecular weight.
Diagram: HBDH Purification Workflow
Caption: A schematic of the purification process for His-tagged this compound dehydrogenase.
Protocol 2: Standard Activity Assay for this compound Dehydrogenase (Reverse Reaction)
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺ during the reduction of acetoacetyl-CoA.
-
Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 7.8
-
0.5 mM NADH
-
Purified HBDH enzyme (a suitable amount to give a linear rate)
-
-
Equilibrate: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 0.2 mM acetoacetyl-CoA to the cuvette and mix immediately by inverting the cuvette.
-
Measure Absorbance: Monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer. The rate of decrease should be linear.
-
Calculate Activity: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Calculation: Activity (U/ml) = (ΔA₃₄₀/min) / (ε * l) * 1000 where:
-
ΔA₃₄₀/min is the change in absorbance per minute
-
ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)
-
l is the path length of the cuvette (usually 1 cm)
References
- 1. 3-Hydroxybutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Enhancing the Catalytic Efficiency of 3-Hydroxybutyryl-CoA Dehydrogenase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the catalytic efficiency of 3-hydroxybutyryl-CoA dehydrogenase (HBD).
Troubleshooting Guides
This section addresses common issues that may arise during the expression, purification, and functional analysis of 3-hydroxybutyryl-CoA dehydrogenase.
Problem 1: Low Yield of Recombinant HBD Expression
Question: We are experiencing low yields of recombinant HBD from our E. coli expression system. What are the potential causes and solutions?
Answer:
Low expression yields are a common issue in recombinant protein production. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:
-
Codon Usage: The codon usage of the HBD gene from your source organism may not be optimal for E. coli.
-
Solution: Synthesize a codon-optimized version of the HBD gene for E. coli expression. This can significantly improve translation efficiency.
-
-
Toxicity of the Expressed Protein: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and low protein yield.
-
Solutions:
-
Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.
-
Lower the induction temperature (e.g., 18-25°C) and extend the induction time. This can slow down protein synthesis, allowing for proper folding and reducing toxicity.
-
Switch to a different expression vector with a weaker promoter or tighter regulation.
-
-
-
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the cell population over time.
-
Solution: Ensure that the appropriate antibiotic selection is maintained throughout cell growth and induction.
-
-
Suboptimal Growth Conditions: The growth medium and conditions may not be optimal for your specific E. coli strain and expression construct.
-
Solution: Experiment with different growth media (e.g., LB, TB, M9 minimal media) and optimize parameters such as pH, aeration, and temperature.
-
Problem 2: HBD is Expressed as Insoluble Inclusion Bodies
Question: Our expressed HBD is forming insoluble inclusion bodies. How can we improve its solubility?
Answer:
Inclusion body formation is often due to protein misfolding and aggregation, especially with high-level expression in E. coli. Here are some strategies to enhance the solubility of your recombinant HBD:
-
Lower Expression Temperature: As with low yield, reducing the induction temperature (e.g., 16-20°C) is a very effective method to slow down protein synthesis and promote proper folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the correct folding of your HBD protein.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of HBD can improve its solubility. These tags can often be cleaved off after purification.
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.
-
Solution: Screen different lysis buffers with varying pH, salt concentrations, and additives like glycerol (10-20%), non-ionic detergents (e.g., Triton X-100, Tween 20), or reducing agents (e.g., DTT, β-mercaptoethanol).
-
Problem 3: Low or No Catalytic Activity of Purified HBD
Question: We have successfully purified our HBD enzyme, but it shows very low or no activity in our kinetic assays. What could be the problem?
Answer:
Several factors can lead to a lack of enzymatic activity in a purified protein. Consider the following troubleshooting steps:
-
Incorrect Assay Conditions: The pH, temperature, and buffer composition of your assay are critical for enzyme activity.
-
Solution: The optimal pH for HBD activity can vary depending on the source organism and the direction of the reaction. For the reduction of acetoacetyl-CoA, the optimal pH is generally between 6.5 and 7.8. For the oxidation of (S)-3-hydroxybutyryl-CoA, a higher pH (around 9.0) is often favored.[1] Verify the pH of your buffer and ensure it is stable throughout the assay. Also, confirm the optimal temperature for your specific HBD.
-
-
Enzyme Instability: The purified HBD may be unstable and lose activity over time.
-
Solutions:
-
Keep the enzyme on ice at all times during purification and storage.
-
Add stabilizing agents such as glycerol (10-20%) or DTT to your storage buffer.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
-
Missing Cofactors: HBD requires a nicotinamide cofactor, either NAD(H) or NADP(H), for its activity.
-
Solution: Ensure that the correct cofactor is present in your assay mixture at a saturating concentration. While most HBDs prefer NAD(H), some may have a preference for NADP(H).[2]
-
-
Substrate Inhibition: High concentrations of the substrate or cofactor can sometimes inhibit enzyme activity. For example, D-3-hydroxybutyrate dehydrogenase from Pseudomonas lemoignei is inhibited by acetoacetate concentrations above 5 mM and NADH concentrations over 0.1 mM.[3][4]
-
Solution: Perform your kinetic assays over a wide range of substrate and cofactor concentrations to determine if substrate inhibition is occurring.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the catalytic efficiency of 3-hydroxybutyryl-CoA dehydrogenase?
A1: The main strategies for improving HBD catalytic efficiency fall under the umbrella of protein engineering:
-
Site-Directed Mutagenesis: This "rational design" approach involves making specific amino acid substitutions based on the enzyme's crystal structure and catalytic mechanism. By targeting residues in or near the active site, it is possible to improve substrate binding, cofactor affinity, or the catalytic rate. A notable example is a triple mutant of HBD from Clostridium butyricum (CbHBD K50A/K54A/L232Y), which exhibited an approximately 5-fold higher enzyme activity than the wild type.[5][6]
-
Directed Evolution: This method involves generating a large library of random HBD variants and screening for those with improved activity. This approach does not require prior knowledge of the enzyme's structure and can be a powerful tool for discovering unexpected beneficial mutations.
Q2: How is the activity of 3-hydroxybutyryl-CoA dehydrogenase typically measured?
A2: The activity of HBD is most commonly measured using a continuous spectrophotometric assay. The reaction involves the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH), which can be monitored by the change in absorbance at 340 nm.
-
For the forward reaction (reduction of acetoacetyl-CoA): The assay mixture contains acetoacetyl-CoA and NADH in a suitable buffer (e.g., potassium phosphate buffer, pH ~6.5-7.0). The reaction is initiated by adding the HBD enzyme, and the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ is monitored.
-
For the reverse reaction (oxidation of this compound): The assay mixture contains this compound and NAD+ in a buffer with a higher pH (e.g., Tris-HCl, pH ~9.0). The reaction is initiated by the addition of HBD, and the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH is measured.
Q3: What is the relevance of enhancing HBD efficiency for drug development?
A3: Enhancing HBD efficiency is relevant to drug development in several contexts:
-
Metabolic Disorders: 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is a rare X-linked recessive disorder of isoleucine metabolism that can lead to severe neurological symptoms.[7] Understanding the structure and function of related dehydrogenases can provide insights into the disease mechanism and potential therapeutic strategies.
-
Gut Microbiome and Health: HBD is a key enzyme in the production of butyrate by gut bacteria. Butyrate is a short-chain fatty acid that is a primary energy source for colonocytes and has anti-inflammatory properties.[8] Reduced butyrate production is associated with inflammatory bowel disease and other health issues. Engineering bacteria with enhanced HBD activity could be a potential probiotic-based therapeutic approach to increase butyrate levels in the gut.
-
Biocatalysis for Pharmaceutical Synthesis: Engineered HBD with improved stability and efficiency can be used as a biocatalyst in the synthesis of chiral building blocks for pharmaceuticals.
Data Presentation
The following table summarizes the kinetic parameters of wild-type and engineered 3-hydroxybutyryl-CoA dehydrogenase from various sources.
| Enzyme | Source Organism | Mutation(s) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| CbHBD | Clostridium butyricum | Wild-Type | Acetoacetyl-CoA | 27.0 | 208.3 | 7.7 x 106 |
| CbHBD | Clostridium butyricum | K50A/K54A/L232Y | Acetoacetyl-CoA | 33.3 | 925.9 | 2.8 x 107 |
| CacHBD | Clostridium acetobutylicum | Wild-Type | Acetoacetyl-CoA | 14 | - | - |
| CacHBD | Clostridium acetobutylicum | H138A | Acetoacetyl-CoA | 11 | - | - |
| Nmar_1028 | Nitrosopumilus maritimus | Wild-Type | This compound | 19 | - | - |
| Nmar_1028 | Nitrosopumilus maritimus | Wild-Type | Acetoacetyl-CoA | 26 | - | - |
Note: '-' indicates data not available in the cited sources. Kinetic parameters can vary based on assay conditions.
Experimental Protocols
Detailed Methodology for HBD Enzyme Kinetics Assay (Reduction of Acetoacetyl-CoA)
This protocol is for a standard spectrophotometric assay to determine the kinetic parameters of HBD for the reduction of acetoacetyl-CoA.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.5.
-
NADH Stock Solution: 10 mM NADH in assay buffer. Prepare fresh and keep on ice.
-
Acetoacetyl-CoA Stock Solution: 10 mM Acetoacetyl-CoA in assay buffer. Prepare fresh and keep on ice.
-
Enzyme Solution: Purified HBD diluted in assay buffer to a suitable concentration (e.g., 0.1-1 µg/mL).
-
-
Assay Procedure:
-
Set up a quartz cuvette with a 1 cm path length in a temperature-controlled spectrophotometer set to 340 nm.
-
To the cuvette, add:
-
Assay Buffer to a final volume of 1 mL.
-
NADH to a final concentration of 0.2 mM.
-
A specific concentration of acetoacetyl-CoA (e.g., ranging from 0.1x to 10x the expected Km).
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the diluted HBD enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of acetoacetyl-CoA while keeping the NADH concentration constant and saturating.
-
Determine the Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay.
-
Detailed Methodology for Site-Directed Mutagenesis of HBD
This protocol outlines a general workflow for introducing specific point mutations into the HBD gene using PCR-based site-directed mutagenesis.
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers (forward and reverse) that contain the desired mutation.
-
The mutation should be in the center of the primers, with ~10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
High-fidelity DNA polymerase.
-
The plasmid DNA containing the wild-type HBD gene as a template.
-
The designed mutagenic primers.
-
dNTPs and reaction buffer.
-
-
Perform PCR to amplify the entire plasmid, incorporating the primers with the desired mutation.
-
-
Digestion of Parental DNA:
-
Following PCR, digest the reaction mixture with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which includes the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, unmethylated PCR product will remain intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.
-
-
Screening and Sequencing:
-
Isolate plasmid DNA from several individual colonies.
-
Screen for the desired mutation using restriction digestion (if the mutation creates or removes a restriction site) or by DNA sequencing.
-
Confirm the presence of the desired mutation and the absence of any other unintended mutations by sequencing the entire HBD gene.
-
Mandatory Visualizations
Caption: The n-butanol biosynthesis pathway, highlighting the role of 3-hydroxybutyryl-CoA dehydrogenase (HBD).
Caption: A typical workflow for site-directed mutagenesis to engineer HBD.
References
- 1. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 2. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of this compound dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Validation & Comparative
A Comparative Kinetic Analysis of (S)- vs. (R)-3-Hydroxybutyryl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic properties of (S)- and (R)-3-hydroxybutyryl-CoA dehydrogenases. These enzymes, while catalyzing a similar redox reaction, exhibit distinct stereospecificity and play roles in different metabolic pathways, making their comparative study crucial for applications in metabolic engineering, biofuel production, and drug development. This document summarizes their kinetic parameters, details the experimental protocols for their characterization, and visualizes their roles in key metabolic pathways.
Data Presentation: Comparative Kinetic Parameters
The kinetic parameters of (S)- and (R)-3-hydroxybutyryl-CoA dehydrogenases from various organisms are summarized below. These values highlight the differences in substrate affinity and catalytic efficiency between the two enantiomers.
Table 1: Kinetic Parameters of (S)-3-Hydroxybutyryl-CoA Dehydrogenase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Cofactor | Reference |
| Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 540 | - | - | NADH | [1] |
| NADH | 8.6 | - | - | - | NADH | [1] | |
| Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | 144.8 | - | 4045 | NADH | [2] |
| NADH | 16 | 112.9 | - | 5271 | NADH | [2] | |
| This compound | 19 | 98.6 | - | 3877 | NAD+ | [2] | |
| NAD+ | 100 | 84.4 | - | 630 | NAD+ | [2] |
Table 2: Kinetic Parameters of (R)-3-Hydroxybutyryl-CoA Dehydrogenase
| Organism | Gene | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Cofactor | Reference |
| Cupriavidus necator (H16) | phaB | Acetoacetyl-CoA | 5.7 | - | 102 | - | NADPH | [3] |
| phaB | NADPH | 149 | - | - | - | NADPH | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Assay for this compound Dehydrogenase Activity
The activity of this compound dehydrogenase is typically determined by monitoring the oxidation of NADH or the reduction of NAD+ spectrophotometrically at 340 nm.
Reduction of Acetoacetyl-CoA (Forward Reaction):
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
0.5 mM NADH
-
Varying concentrations of acetoacetyl-CoA (e.g., 0.005–0.2 mM) for Km determination.[2]
-
-
Enzyme Addition: Add the purified this compound dehydrogenase to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: The rate of the reaction is calculated using the molar extinction coefficient of NADH (6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Oxidation of this compound (Reverse Reaction):
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
2 mM NAD+
-
Varying concentrations of this compound (e.g., 0.005–0.2 mM) for Km determination.[2]
-
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculation: Calculate the reaction rate as described for the forward reaction.
Assay for (R)-3-Hydroxybutyryl-CoA Dehydrogenase Activity
The activity of (R)-3-hydroxybutyryl-CoA dehydrogenase is determined by monitoring the oxidation of NADPH.
Reduction of Acetoacetyl-CoA:
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Varying concentrations of acetoacetyl-CoA (e.g., 10-600 µM)
-
Varying concentrations of NADPH (e.g., 10-600 µM)
-
-
Enzyme Addition: The reaction is initiated by the addition of the purified (R)-3-hydroxybutyryl-CoA dehydrogenase (PhaB).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.
-
Data Analysis: Kinetic parameters (Km and kcat) are determined by fitting the initial rate data to the Michaelis-Menten equation.[3]
Metabolic Pathways and Visualization
(S)- and (R)-3-hydroxybutyryl-CoA dehydrogenases are involved in distinct metabolic pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound Dehydrogenase Pathways
This compound dehydrogenase is a key enzyme in both the n-Butanol Biosynthesis Pathway in solventogenic clostridia and the 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle for carbon fixation in some archaea.
Caption: n-Butanol biosynthesis pathway.
Caption: 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.
(R)-3-Hydroxybutyryl-CoA Dehydrogenase Pathways
(R)-3-hydroxybutyryl-CoA dehydrogenase is central to the biosynthesis of Polyhydroxybutyrate (PHB) , a biodegradable polymer, and is also involved in Ketone Body Metabolism .
Caption: Polyhydroxybutyrate (PHB) biosynthesis pathway.
Caption: Ketone body metabolism.
References
comparing metabolic flux through different (S)-3-Hydroxybutyryl-CoA production pathways
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Hydroxybutyryl-CoA is a crucial chiral intermediate in the biosynthesis of various valuable compounds, including biodegradable polymers and pharmaceuticals. The efficiency of its production is highly dependent on the chosen metabolic pathway. This guide provides a comparative analysis of different engineered pathways for this compound synthesis, supported by experimental data, detailed methodologies for flux analysis, and pathway visualizations to aid in the selection and optimization of production strategies.
Overview of Production Pathways
Two primary pathways have been extensively explored for the production of this compound from the central metabolite acetyl-CoA. These pathways differ in their enzymatic steps following the initial condensation of two acetyl-CoA molecules.
-
Direct Reduction Pathway: This is the most common and direct route. It involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then stereoselectively reduced to this compound.
-
CoA-Transferase Dependent Pathway: This pathway also begins with the formation of acetoacetyl-CoA. However, it then utilizes a CoA-transferase to convert acetoacetyl-CoA to acetoacetate, which is subsequently reduced to (S)-3-hydroxybutyrate. To obtain the CoA-activated form, a subsequent reaction is required. A variation of this involves the transfer of CoA from a donor molecule directly to 3-hydroxybutyrate.
Quantitative Performance Comparison
The following tables summarize key performance metrics for different engineered pathways producing (S)-3-hydroxybutyrate, the de-esterified product of this compound. Direct comparative metabolic flux data for the CoA-intermediate is limited in the literature; however, final product titers and enzyme activities provide a strong basis for comparison.
Table 1: Comparison of (S)-3-Hydroxybutyrate Production in Engineered E. coli
| Pathway Configuration | Host Strain | Key Enzymes | Titer (g/L) | Yield (g/g glucose) | Reference |
| Direct Reduction | E. coli MG1655(DE3) | Thiolase (BktB), (S)-3-HB-CoA Dehydrogenase (Hbd), Thioesterase (TesB) | 2.08 | Not Reported | [1][2] |
| Direct Reduction | E. coli BL21Star(DE3) | Thiolase (BktB), (S)-3-HB-CoA Dehydrogenase (Hbd), Thioesterase (TesB) | ~1.60 | Not Reported | [1][2] |
Table 2: In Vitro Specific Activities of Key Pathway Enzymes in Engineered E. coli
| Enzyme | Host Strain | Specific Activity (U/mg protein) | Reference |
| (S)-3-HB-CoA Dehydrogenase (Hbd) | E. coli BL21Star(DE3) | 1.95 ± 0.08 | [1][2] |
| (S)-3-HB-CoA Dehydrogenase (Hbd) | E. coli MG1655(DE3) | 1.14 ± 0.04 | [1][2] |
| Thiolase (BktB) | E. coli BL21Star(DE3) | 1.23 ± 0.05 | [1][2] |
| Thiolase (BktB) | E. coli MG1655(DE3) | 0.85 ± 0.03 | [1][2] |
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the flow of metabolites in the primary this compound production pathways.
Experimental Protocols: 13C-Metabolic Flux Analysis
To quantitatively determine the metabolic flux through these pathways, 13C-Metabolic Flux Analysis (13C-MFA) is the state-of-the-art method.[3][4] Below is a detailed protocol for conducting 13C-MFA in E. coli engineered for this compound production.
Objective: To quantify the intracellular metabolic fluxes in the central carbon metabolism and the engineered this compound pathway.
1. Experimental Design and Setup:
-
Strain Cultivation: Grow the engineered E. coli strain in a chemically defined minimal medium with a known carbon source, typically glucose.
-
13C-Labeled Substrate: Utilize a specifically labeled substrate, such as [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose, to introduce the isotopic label into the metabolic network.[3] The choice of tracer is critical for resolving specific fluxes.
-
Bioreactor Setup: Perform cultivations in well-controlled bioreactors to ensure metabolic steady-state. Monitor and control parameters such as pH, temperature, and dissolved oxygen.
-
Sampling: Collect cell samples during the exponential growth phase when the metabolism is considered to be in a pseudo-steady state.
2. Sample Quenching and Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels after sampling. This is typically done by transferring the cell suspension to a cold solvent, such as -20°C 60% methanol.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, for instance, a cold chloroform/methanol/water mixture, to separate polar and nonpolar metabolites.
3. Measurement of Isotopic Labeling Patterns:
-
Hydrolysis of Biomass: Hydrolyze a portion of the biomass to release proteinogenic amino acids.
-
Derivatization: Derivatize the amino acids (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acid fragments. The labeling patterns in amino acids reflect the labeling of their precursor metabolites in the central carbon metabolism.
4. Data Analysis and Flux Calculation:
-
Metabolic Model: Construct a stoichiometric model of the central carbon metabolism of E. coli, including the engineered pathway for this compound production.
-
Flux Estimation Software: Use specialized software (e.g., INCA, Metran, OpenMebius) to estimate the intracellular fluxes.[5] The software fits the measured mass isotopomer distributions to the model to calculate the flux distribution that best explains the experimental data.
-
Statistical Analysis: Perform statistical analyses, such as chi-squared tests and confidence interval calculations, to assess the goodness-of-fit and the precision of the estimated fluxes.
Logical Workflow for 13C-MFA:
Conclusion
References
- 1. Metabolic engineering of Escherichia coli for enhanced biosynthesis of poly(3-hydroxybutyrate) based on proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. shimadzu.com [shimadzu.com]
A Researcher's Guide to Assessing the Cross-Reactivity of Anti-(S)-3-Hydroxybutyryl-CoA Antibodies
For researchers, scientists, and professionals in drug development, the specific and accurate detection of metabolites is paramount. (S)-3-Hydroxybutyryl-CoA is a key intermediate in fatty acid metabolism and ketone body utilization, making its quantification crucial for studies in metabolic disorders, diabetes, and neurological diseases. Antibodies designed to detect such small molecules, however, face the significant challenge of cross-reactivity with structurally similar compounds. This guide provides a framework and detailed experimental protocols for evaluating the specificity of anti-(S)-3-Hydroxybutyryl-CoA antibodies to ensure data integrity and reliability.
The Challenge of Specificity for Small Molecule Detection
Identifying Potential Cross-Reactants
Based on metabolic pathways, the primary molecules that an anti-(S)-3-Hydroxybutyryl-CoA antibody is likely to cross-react with include its metabolic neighbors and structural analogs. It is crucial to test for cross-reactivity against these compounds to validate the antibody's specificity.
Key Potential Cross-Reactants:
-
Crotonyl-CoA: A direct downstream product in the beta-oxidation pathway.
-
Acetoacetyl-CoA: The immediate precursor to this compound.
-
Butyryl-CoA: A four-carbon acyl-CoA similar in chain length.
-
Succinyl-CoA: Another four-carbon dicarboxylic acyl-CoA.
-
Acetyl-CoA: The fundamental two-carbon building block for many acyl-CoAs.
-
(R)-3-Hydroxybutyryl-CoA: The stereoisomer of the target molecule.
-
2-Hydroxyisobutyryl-CoA: An isomer of 3-hydroxybutyryl-CoA.[2]
Comparative Data on Antibody Specificity
Currently, there is a lack of commercially available, well-characterized antibodies specifically targeting free this compound, which makes a direct product-to-product comparison challenging. Most available antibodies target the β-hydroxybutyryl post-translational modification on proteins, particularly on histones (e.g., H3K9bhb).[3][4] For researchers who obtain a custom-developed antibody or a less-characterized commercial product, performing in-house validation is essential.
The following tables are templates for presenting data from cross-reactivity experiments.
Table 1: Competitive ELISA Data for Anti-(S)-3-Hydroxybutyryl-CoA Antibody
| Competitor Molecule | IC50 (µM) | Relative Cross-Reactivity (%) |
| This compound | 0.1 | 100% |
| Crotonyl-CoA | 15 | 0.67% |
| Acetoacetyl-CoA | 10 | 1.00% |
| Butyryl-CoA | 50 | 0.20% |
| Succinyl-CoA | >100 | <0.1% |
| Acetyl-CoA | >100 | <0.1% |
| (R)-3-Hydroxybutyryl-CoA | 25 | 0.40% |
| 2-Hydroxyisobutyryl-CoA | 40 | 0.25% |
This table presents hypothetical data for illustrative purposes.
Table 2: Dot Blot Analysis of Anti-(S)-3-Hydroxybutyryl-CoA Antibody Specificity
| Antigen Spotted | 100 pmol | 50 pmol | 10 pmol | 1 pmol |
| This compound | ++++ | +++ | ++ | + |
| Crotonyl-CoA | - | - | - | - |
| Acetoacetyl-CoA | +/- | - | - | - |
| Butyryl-CoA | - | - | - | - |
| Succinyl-CoA | - | - | - | - |
| Acetyl-CoA | - | - | - | - |
Signal Intensity Key: ++++ (Strong), +++ (Moderate), ++ (Weak), + (Very Weak), +/- (Barely Detectable), - (None). This table presents hypothetical data.
Experimental Protocols
To ensure the validity of an anti-(S)-3-Hydroxybutyryl-CoA antibody, rigorous testing against potential cross-reactants is necessary. The two most common and effective methods for this are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Dot Blot assay.
Competitive ELISA Protocol
This assay quantifies the specificity of the antibody by measuring how effectively various unlabeled molecules compete with the labeled target antigen for antibody binding sites.
-
Coating: Coat a 96-well microplate with a conjugate of this compound linked to a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in each well by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.[5]
-
Competition: Prepare serial dilutions of the unlabeled competitor molecules (the target this compound and potential cross-reactants). In separate tubes, mix these dilutions with a constant, predetermined concentration of the anti-(S)-3-Hydroxybutyryl-CoA antibody. Incubate this mixture for 1-2 hours at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[6]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the amount of competitor molecule.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate a sigmoidal curve. The IC50 value (the concentration of competitor that inhibits 50% of the maximal signal) is determined for each molecule. The relative cross-reactivity is calculated as: (IC50 of this compound / IC50 of competitor) x 100%.
Dot Blot Protocol
This is a simpler, more qualitative method to quickly assess cross-reactivity.
-
Membrane Preparation: Cut a nitrocellulose or PVDF membrane into small strips.[7]
-
Antigen Spotting: Directly spot small volumes (1-2 µL) of known concentrations of the target molecule and potential cross-reactants onto the membrane. Allow the spots to dry completely.[2][8]
-
Blocking: Block the membrane by incubating it in a blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the anti-(S)-3-Hydroxybutyryl-CoA antibody (at a predetermined optimal dilution) for 1-2 hours at room temperature.
-
Washing: Wash the membrane three to four times for 5 minutes each with wash buffer.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the signal using an appropriate imaging system. The presence and intensity of a spot indicate the degree of antibody binding.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental procedures and biological contexts.
Caption: Workflow for Competitive ELISA.
Caption: Metabolic Context of (S)-3-HB-CoA.
References
- 1. biossusa.com [biossusa.com]
- 2. beta-hydroxybutyryl-Histone H3 (Lys27) Polyclonal Antibody (PA5-112522) [thermofisher.com]
- 3. The Three C’s of Antibiotic Allergy – Classification, Cross-Reactivity and Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iggenix.com [iggenix.com]
- 5. 3-hydroxyacyl-coa dehydrogenase type ii | Sigma-Aldrich [sigmaaldrich.com]
- 6. anti-HMGCR Antibody [ABIN7142292] - Human, WB, IHC, ELISA [antibodies-online.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. affinitybiologicals.com [affinitybiologicals.com]
A Tale of Two Epimerases: Unraveling the Functional Divergence of Bacterial and Mammalian 3-Hydroxybutyryl-CoA Epimerase
A comprehensive analysis of the functional distinctions between the bacterial and mammalian orthologs of 3-hydroxybutyryl-CoA epimerase reveals significant differences in their structural organization, catalytic mechanisms, and metabolic roles. While the bacterial enzyme is a component of a multifunctional protein complex central to fatty acid degradation, its mammalian counterpart's activity arises from the concerted action of two distinct enoyl-CoA hydratases within the peroxisome.
This guide provides a detailed comparison of bacterial and mammalian 3-hydroxybutyryl-CoA epimerases, offering insights for researchers, scientists, and drug development professionals. We will delve into their functional characteristics, supported by experimental data, and provide an overview of the methodologies used to elucidate these differences.
At a Glance: Key Functional Differences
| Feature | Bacterial (Escherichia coli) | Mammalian (Human) |
| Enzyme Structure | Multifunctional protein (FadB subunit of the FadBA complex) with four distinct enzymatic activities. | Epimerase activity results from the combined action of two separate enoyl-CoA hydratases with opposite stereospecificities (L- and D-bifunctional enzymes). |
| Subcellular Location | Cytoplasm | Peroxisomes |
| Physiological Role | Primarily in the β-oxidation of unsaturated fatty acids. | Primarily in the peroxisomal β-oxidation of very long-chain and branched-chain fatty acids.[1] |
| Catalytic Mechanism | Dehydration/Hydration | Dehydration/Hydration |
| Kinetic Parameters | Data for the isolated epimerase activity is limited due to its integration within a multifunctional complex. | Km for (2E)-hexadecenoyl-CoA (a substrate for the hydratase activity of EHHADH) is 10.4 µM.[2] |
Delving Deeper: A Functional Breakdown
Structural Organization: A Story of Integration vs. Collaboration
The most striking difference between the bacterial and mammalian 3-hydroxybutyryl-CoA epimerases lies in their protein architecture.
In bacteria like Escherichia coli, the epimerase activity is an integral part of a large, multifunctional enzyme complex known as the fatty acid oxidation complex.[3][4] Specifically, the FadB subunit of this complex harbors not only the 3-hydroxybutyryl-CoA epimerase activity but also enoyl-CoA hydratase, Δ³-cis-Δ²-trans-enoyl-CoA isomerase, and 3-hydroxyacyl-CoA dehydrogenase activities.[1][5] This arrangement allows for efficient substrate channeling between the different active sites, enhancing the overall rate of fatty acid degradation. The FadBA complex in E. coli is a heterotetramer composed of two FadB subunits and two FadA subunits, the latter containing the 3-ketoacyl-CoA thiolase activity.[5]
In stark contrast, mammalian 3-hydroxybutyryl-CoA epimerase activity is not the function of a single, dedicated enzyme. Instead, it is the result of the sequential action of two different enoyl-CoA hydratases with opposing stereospecificities.[6] These enzymes are located within the peroxisomes, organelles responsible for the metabolism of specific lipids. The human peroxisomal bifunctional enzyme (EHHADH) contains an L-specific enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase.[2][7] Another peroxisomal enzyme, the multifunctional enzyme 2 (MFP-2, also known as HSD17B4), possesses a D-specific enoyl-CoA hydratase activity. The combined action of these two hydratases effectively epimerizes 3-hydroxyacyl-CoA esters.
Metabolic Pathways and Physiological Significance
Both bacterial and mammalian epimerases play a crucial role in the β-oxidation of fatty acids, but the context and primary substrates differ.
In bacteria, the FadBA complex is a central player in the degradation of a wide range of fatty acids, including unsaturated ones. The epimerase activity is essential for converting D-3-hydroxyacyl-CoA intermediates, which are formed during the oxidation of unsaturated fatty acids with double bonds at even-numbered positions, to the L-isomers that can be further processed by the dehydrogenase component of FadB.
Mammalian peroxisomal β-oxidation, where the epimerase activity resides, is primarily responsible for the breakdown of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain dicarboxylic acids.[1] The epimerization of 3-hydroxyacyl-CoA esters is a necessary step in the degradation of these specific lipid molecules. The localization within peroxisomes separates this pathway from the primary mitochondrial β-oxidation of common long-chain fatty acids.
Experimental Corner: Methods for Characterization
The distinct nature of the bacterial and mammalian epimerases necessitates different approaches for their characterization.
Purification of the Enzymes
-
Bacterial FadBA Complex: The entire multienzyme complex from E. coli can be purified using a series of chromatographic steps, including ion exchange and affinity chromatography. The co-purification of the epimerase activity with the other components of the complex is a key indicator of its integrated nature.
-
Mammalian Peroxisomal Enzymes: The L-bifunctional enzyme (EHHADH) and the D-multifunctional enzyme (MFP-2) from mammalian sources, such as rat liver, can be purified from isolated peroxisomes. Chromatographic techniques are employed to separate these enzymes from other peroxisomal proteins.
Enzyme Activity Assays
Assaying the 3-hydroxyacyl-CoA epimerase activity directly is challenging due to the presence of other enzymatic activities in the purified proteins. A common approach involves a coupled-enzyme assay.
Principle: The epimerase activity is measured by coupling the reaction to a subsequent dehydrogenase step that is specific for one of the stereoisomers. The change in NADH or NADPH concentration is then monitored spectrophotometrically.
Example Protocol for Epimerase Assay:
-
Substrate: Start with one stereoisomer of a 3-hydroxyacyl-CoA substrate (e.g., D-3-hydroxybutyryl-CoA).
-
Epimerase Source: Add the purified bacterial FadBA complex or a combination of purified mammalian EHHADH and MFP-2.
-
Coupling Enzyme: Include an excess of a stereospecific L-3-hydroxyacyl-CoA dehydrogenase.
-
Cofactor: Provide NAD⁺ as a cofactor for the dehydrogenase.
-
Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH as the L-isomer is formed by the epimerase and subsequently oxidized by the dehydrogenase.
Conclusion and Future Directions
The functional differences between bacterial and mammalian 3-hydroxybutyryl-CoA epimerases highlight the evolutionary adaptation of metabolic pathways to the specific needs of the organism. The integrated, multifunctional nature of the bacterial enzyme emphasizes efficiency in a rapidly changing environment, while the compartmentalized and collaborative approach in mammals reflects a more specialized role in handling specific types of lipids.
For drug development professionals, these differences present potential targets for novel antimicrobial agents. Inhibitors designed to specifically target the bacterial FadB complex would likely have minimal off-target effects on the mammalian peroxisomal enzymes due to their distinct structural organization. Further research is warranted to obtain detailed kinetic parameters for the epimerase activity of both systems, which will be crucial for the rational design of such inhibitors. Additionally, high-resolution structural studies of the mammalian enzymes involved in epimerization will provide a more complete picture of their catalytic mechanism and substrate specificity.
References
- 1. Evidence that the fadB gene of the fadAB operon of Escherichia coli encodes 3-hydroxyacyl-coenzyme A (CoA) epimerase, delta 3-cis-delta 2-trans-enoyl-CoA isomerase, and enoyl-CoA hydratase in addition to 3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. THE STRUCTURE OF THE MULTIENZYME COMPLEX OF FATTY ACID OXIDATION FROM ESCHERICHIA COLI - ProQuest [proquest.com]
- 4. The structure of the multienzyme complex of fatty acid oxidation from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHHADH - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
A Head-to-Head Comparison of HPLC and LC-MS for (S)-3-Hydroxybutyryl-CoA Analysis
In the realm of metabolic research and drug development, the accurate quantification of key metabolites is paramount. (S)-3-Hydroxybutyryl-CoA is a critical intermediate in fatty acid metabolism and ketone body synthesis. The choice of analytical methodology for its quantification can significantly impact experimental outcomes. This guide provides a detailed, head-to-head comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.
Methodology and Performance
The primary distinction between HPLC and LC-MS lies in the detection method. While HPLC typically relies on UV-Visible or fluorescence detectors, LC-MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of a mass spectrometer.[1][2][3] This fundamental difference has profound implications for the performance of each technique. LC-MS/MS-based methods generally offer the highest selectivity and sensitivity for the analysis of short-chain acyl-CoAs.[1][3]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the analysis of 3-hydroxy-acyl-CoAs using a novel LC-MS/MS method compared to traditional HPLC with fluorescence detection and enzymatic assays. The data presented is a representative comparison for this class of molecules.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD%) | < 5% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) |
| Throughput | High | Moderate |
Table 1: A comparative summary of performance metrics for LC-MS/MS and HPLC-UV/Fluorescence in the analysis of 3-hydroxy-acyl-CoAs. Data adapted from a comparative guide on 3-hydroxy-octanoyl-CoA analysis.[4]
Experimental Protocols
I. LC-MS/MS Method for this compound Analysis
This protocol is designed for high sensitivity and specificity in the quantification of short-chain acyl-CoAs from biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solution (e.g., 2.5% (w/v) sulfosalicylic acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new microcentrifuge tube for analysis. This method avoids the need for solid-phase extraction columns.[1][5]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. For example, 5% B to 95% B over 5 minutes.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.[4]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and an internal standard would be monitored. For CoA species, a common fragmentation pattern involves the loss of the 3'-phosphate-adenosine-5'-diphosphate moiety.[1][5]
-
Collision Energy: Optimized for the specific analyte.[4]
II. HPLC Method for this compound Analysis
This method often requires derivatization of the thiol group for enhanced detection by UV or fluorescence.
1. Sample Preparation and Derivatization
-
Perform an initial sample cleanup, such as protein precipitation or solid-phase extraction, to remove interfering matrix components.[6]
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F) to derivatize the this compound.[4]
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase: A buffered mobile phase, often with an organic modifier like acetonitrile or methanol, is used. The pH of the mobile phase can be critical for the separation of acyl-CoAs.[7]
-
Detection: UV detector (e.g., at 254 nm for the adenine moiety) or a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS and HPLC.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: HPLC workflow for this compound analysis.
Conclusion
For the analysis of this compound, LC-MS/MS emerges as the superior technique in terms of sensitivity, specificity, and throughput.[1][3][4] Its ability to provide structural information through mass fragmentation significantly reduces the risk of misidentification due to co-eluting compounds, a notable limitation of HPLC with UV or fluorescence detection. While HPLC can be a cost-effective alternative, it often requires derivatization to achieve adequate sensitivity and may be more susceptible to matrix interferences. The choice between these two powerful analytical tools will ultimately depend on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and budgetary considerations. For researchers and drug development professionals requiring the highest level of confidence in their quantitative data for this compound, the adoption of an LC-MS/MS method is strongly recommended.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-HPLC, UHPLC and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Biosynthetic Pathway for (S)-3-Hydroxybutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biosynthetic pathway for the production of (S)-3-Hydroxybutyryl-CoA against established routes. The information presented herein is supported by experimental data from various studies, offering an objective analysis of performance metrics and detailed experimental protocols for validation.
Introduction
This compound is a crucial chiral intermediate in the biosynthesis of various valuable compounds, including biodegradable polymers like polyhydroxyalkanoates (PHAs), as well as stereo-specific fine chemicals such as antibiotics and pheromones.[1] The development of efficient and economically viable biosynthetic routes for its production is a significant area of research in metabolic engineering and synthetic biology. This guide focuses on the validation of a novel pathway and its comparison with conventional methods.
Biosynthetic Pathways for this compound
The production of this compound in microbial systems is primarily centered around the condensation of two acetyl-CoA molecules. While the established pathway is well-characterized, novel routes are being explored to enhance production efficiency and utilize different feedstocks.
Established Pathway
The conventional and most well-studied pathway for this compound synthesis involves a two-step enzymatic conversion from acetyl-CoA. This pathway is found in many natural PHA-producing organisms and has been widely engineered into hosts like Escherichia coli and Saccharomyces cerevisiae.[2][3]
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase (encoded by genes such as phaA, thl, or bktB).
-
Reduction: Acetoacetyl-CoA is then stereoselectively reduced to this compound by the enzyme acetoacetyl-CoA reductase (encoded by hbd), which is typically NADH-dependent.[3]
Novel Pathway: A CoA-Transferase-Assisted Route in Acetogens
A novel pathway has been identified and validated in acetogenic bacteria, such as Clostridium ljungdahlii, which utilizes a native this compound dehydrogenase, referred to as Hbd2. This pathway, when combined with heterologous enzymes, has shown superior performance in these organisms.[4]
-
Condensation: Similar to the established pathway, two molecules of acetyl-CoA are condensed to acetoacetyl-CoA by a thiolase (e.g., atoB from E. coli).
-
CoA Transfer: In a key differentiating step, a CoA transferase (e.g., ctfAB from Clostridium acetobutylicum) can be involved.
-
Reduction: The native This compound dehydrogenase (Hbd2) reduces acetoacetyl-CoA to this compound.[4]
This pathway has demonstrated improved yields, particularly when utilizing syngas as a feedstock.[4]
Performance Comparison
The following tables summarize the quantitative data from studies evaluating different biosynthetic pathways for the production of (S)-3-hydroxybutyrate (the de-esterified product of this compound) in various engineered microorganisms.
Table 1: Comparison of (S)-3-Hydroxybutyrate Production in E. coli
| Pathway Enzymes (Genes) | Host Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| β-ketothiolase (phaA), (S)-3-HB-CoA dehydrogenase (hbd), Thioesterase (tesB) | E. coli MG1655(DE3) | Glucose | 2.08 | - | - | [3] |
| β-ketothiolase (bktB), (S)-3-HB-CoA dehydrogenase (hbd), Thioesterase (tesB) | E. coli MG1655(DE3) | Glucose | 1.85 | - | - | [3] |
Table 2: Comparison of (S)-3-Hydroxybutyrate Production in Saccharomyces cerevisiae
| Pathway Enzymes (Genes) | Host Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Acetyl-CoA C-acetyltransferase (ERG10), Acetoacetyl-CoA reductase (hbd), 3-hydroxybutyryl-CoA thioesterase (tesB) | S. cerevisiae | Ethanol | 12.0 | - | - | [1] |
Table 3: Comparison of 3-Hydroxybutyrate Production Pathways in Clostridium ljungdahlii
| Pathway Enzymes | Carbon Source | Titer (mM) | Productivity (g/L/h) | Carbon Distribution to 3HB (%) | Reference |
| Native Hbd2 with heterologous atoB and ctfAB | Syngas | 88 | 0.083 | 25 | [4] |
| Heterologous hbd1 | Syngas | ~7.5 | - | - | [4] |
| Heterologous (R)-3-HB-CoA dehydrogenase (phaB) | Syngas | Low | - | - | [4] |
Experimental Protocols for Pathway Validation
Validating a novel biosynthetic pathway for this compound requires a series of well-defined experiments to quantify enzyme activity, pathway intermediates, and the final product.
Quantification of Intracellular this compound
Accurate measurement of intracellular CoA esters is crucial for understanding pathway flux and identifying potential bottlenecks.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Cell Quenching and Extraction:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold solvent mixture (e.g., 60% methanol at -20°C).
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse the cells using methods such as bead beating or sonication while keeping the samples on ice.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the CoA esters using a C18 reversed-phase HPLC column with a suitable gradient of mobile phases (e.g., an aqueous buffer with an organic modifier like acetonitrile).
-
Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound should be used for accurate quantification.
-
Use an internal standard, such as a 13C-labeled version of the analyte, for absolute quantification.
-
Enzyme Activity Assays
Confirming the activity of the heterologously expressed or native enzymes in the pathway is essential.
Method: Spectrophotometric Assay for this compound Dehydrogenase (Hbd)
This assay measures the NADH-dependent reduction of acetoacetyl-CoA to this compound.
-
Preparation of Cell-Free Extract:
-
Harvest cells from a culture expressing the dehydrogenase.
-
Resuspend the cell pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Lyse the cells by sonication or French press.
-
Centrifuge to remove cell debris and collect the supernatant as the cell-free extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.2 mM NADH
-
Cell-free extract (a specific amount of total protein)
-
-
Initiate the reaction by adding acetoacetyl-CoA to a final concentration of 0.1 mM.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Experimental and Logical Workflow
The following diagram illustrates the general workflow for validating a novel biosynthetic pathway and comparing it to an established one.
Conclusion
The validation of a novel biosynthetic pathway for this compound is a multifaceted process that requires rigorous quantitative analysis and detailed biochemical characterization. The CoA-transferase-assisted pathway in acetogens represents a promising alternative to established routes, particularly for the utilization of non-traditional feedstocks. By following systematic experimental protocols, researchers can effectively evaluate the performance of new pathways and contribute to the development of more efficient and sustainable bioproduction methods for this important chiral intermediate.
References
- 1. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereospecificity of a Newly Discovered 3-Hydroxyacyl-CoA Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the stereospecificity of a newly discovered 3-hydroxyacyl-CoA dehydrogenase. By comparing the enzyme's activity on L- and D-isomers of 3-hydroxyacyl-CoA substrates against well-characterized stereospecific enzymes, researchers can definitively establish its chiral preference. This guide details the necessary experimental protocols, data presentation formats, and includes established enzymes for use as positive and negative controls.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenase Stereospecificity
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a critical enzyme in the β-oxidation of fatty acids, catalyzing the reversible oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] This reaction is coupled with the reduction of NAD+ to NADH.[2] Enzymes in this family can exhibit strict stereospecificity, preferentially acting on either the L- or D-stereoisomer of the 3-hydroxyacyl-CoA substrate. This specificity is dictated by the three-dimensional structure of the enzyme's active site.[3]
In mammalian metabolism, mitochondrial β-oxidation typically involves L-specific 3-hydroxyacyl-CoA dehydrogenases, while peroxisomal β-oxidation utilizes D-specific enzymes.[4] Therefore, determining the stereospecificity of a newly discovered HADH is crucial for understanding its physiological role and potential as a therapeutic target.
This guide outlines a direct comparative approach using well-characterized L-specific and D-specific HADHs as benchmarks. The primary method for validation is a spectrophotometric enzyme assay to determine the kinetic parameters (Km and Vmax) for both L- and D-substrates.
Experimental Workflow
The overall workflow for validating the stereospecificity of a novel 3-hydroxyacyl-CoA dehydrogenase involves several key stages: preparation of chiral substrates, purification of control enzymes, and performing comparative kinetic analyses.
Experimental Protocols
Preparation of Chiral Substrates: L- and D-3-Hydroxyacyl-CoA
The availability of pure stereoisomers of 3-hydroxyacyl-CoA is critical. While some may be commercially available, enzymatic synthesis offers a reliable method for producing these substrates. The following protocol is adapted for the synthesis of L- and D-3-hydroxypalmitoyl-CoA.
Protocol for Enzymatic Synthesis of L-3-Hydroxypalmitoyl-CoA:
-
Reaction Mixture: In a final volume of 1 ml, combine:
-
80 µM Hexadecenoyl-CoA
-
0.3 M Tris/HCl, pH 7.5
-
0.05% (w/v) Bovine Serum Albumin (BSA)
-
0.1 U of purified rat liver multifunctional protein 1 (MFP-1) which contains L-specific hydratase activity.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Purification: Purify the L-3-hydroxypalmitoyl-CoA using a C18 solid-phase extraction cartridge.
Protocol for Enzymatic Synthesis of D-3-Hydroxypalmitoyl-CoA:
-
Reaction Mixture: In a final volume of 1 ml, combine:
-
80 µM DL-3-hydroxypalmitoyl-CoA (racemic mixture)
-
0.125 M Tris/HCl, pH 8.0
-
0.1 mM NAD+
-
60 mM Hydrazine, pH 8.0
-
50 mM KCl
-
0.01% (w/v) Triton X-100
-
0.05% (w/v) defatted BSA
-
0.1 U of purified rat liver multifunctional protein 1 (MFP-1) which contains L-specific dehydrogenase activity. This will convert the L-isomer to the keto form, leaving the D-isomer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Purification: Purify the D-3-hydroxypalmitoyl-CoA using a C18 solid-phase extraction cartridge.
Purification of Control Enzymes
L-specific Control: L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart
A detailed purification protocol for L-3-hydroxyacyl-CoA dehydrogenase from pig heart muscle has been established.[2][5] The procedure typically involves ammonium sulfate fractionation, followed by a series of column chromatography steps, including ion exchange and affinity chromatography.[2]
D-specific Control: D-3-Hydroxyacyl-CoA Dehydrogenase from Rat Liver Peroxisomes
D-3-hydroxyacyl-CoA dehydrogenase activity is associated with the multifunctional protein 2 (MFP-2) in rat liver peroxisomes.[4] Purification involves the isolation of peroxisomes followed by column chromatography techniques to separate the different peroxisomal proteins.[4]
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the formation of NADH at 340 nm. A coupled assay system can be employed to drive the reaction forward and prevent product inhibition.[6]
Reaction Principle:
Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
0.1 mM NAD+
-
50 µM Coenzyme A (CoASH)
-
10 µg/ml 3-ketoacyl-CoA thiolase
-
Varying concentrations of L- or D-3-hydroxyacyl-CoA substrate (e.g., 10-200 µM)
-
-
Initiation: Equilibrate the reaction mixture to 37°C and initiate the reaction by adding the purified enzyme (novel HADH or control).
-
Measurement: Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculation of Activity: Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Data Presentation and Interpretation
The stereospecificity of the newly discovered 3-hydroxyacyl-CoA dehydrogenase should be presented by comparing its kinetic parameters (Km and Vmax) with those of the L- and D-specific control enzymes when acting on both L- and D-substrates. The data should be summarized in a clear and concise table.
Table 1: Comparative Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specificity (Vmax/Km) |
| Newly Discovered HADH | L-3-Hydroxyacyl-CoA | Experimental Value | Experimental Value | Calculated Value |
| D-3-Hydroxyacyl-CoA | Experimental Value | Experimental Value | Calculated Value | |
| L-3-HADH (Pig Heart) | L-3-Hydroxyacyl-CoA | ~20 | High | High |
| D-3-Hydroxyacyl-CoA | >1000 | Very Low | Very Low | |
| D-3-HADH (Rat Peroxisome) | L-3-Hydroxyacyl-CoA | >1000 | Very Low | Very Low |
| D-3-Hydroxyacyl-CoA | ~50 | High | High |
Note: The values for the control enzymes are approximate and should be determined experimentally under the same conditions as the novel enzyme for accurate comparison. The literature suggests that L-3-HADH from pig heart is most active with medium-chain substrates.[6]
Interpretation:
-
High L-specificity: A significantly lower Km and higher Vmax for the L-substrate compared to the D-substrate, similar to the profile of the L-3-HADH from pig heart.
-
High D-specificity: A significantly lower Km and higher Vmax for the D-substrate compared to the L-substrate, resembling the D-3-HADH from rat peroxisomes.
-
Dual or Low Specificity: Similar kinetic parameters for both L- and D-substrates would indicate a lack of strict stereospecificity.
By following this comprehensive guide, researchers can rigorously validate the stereospecificity of a newly discovered 3-hydroxyacyl-CoA dehydrogenase, providing crucial insights into its biochemical function and physiological relevance.
References
- 1. Purification, properties, and immunocytochemical localization of human liver peroxisomal enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-3-hydroxyacyl coenzyme A dehydrogenase from pig heart muscle. I. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from pig heart inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Assessing the In Vivo Relevance of (S)-3-Hydroxybutyryl-CoA in Neurodegenerative Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of (S)-3-Hydroxybutyryl-CoA and its related ketone body, β-hydroxybutyrate (BHB), in preclinical models of neurodegenerative diseases. Given the limited direct in vivo data on this compound, this guide leverages findings from studies on BHB as a close metabolic proxy. The comparison includes alternative interventions such as ketogenic diets and medium-chain triglycerides (MCTs), which also elevate endogenous ketone body levels. The experimental data is presented to aid in the assessment of their therapeutic potential.
Comparative Efficacy of Ketogenic Interventions
The following tables summarize quantitative data from in vivo studies in mouse models of neurodegenerative diseases, comparing the effects of exogenous ketone body administration and other ketogenic interventions on key pathological and behavioral endpoints.
Table 1: Effects on Amyloid-β Pathology and Neuroinflammation in Alzheimer's Disease Mouse Models
| Intervention | Mouse Model | Dosage/Duration | Change in Amyloid-β (Aβ) Plaques | Change in Microgliosis | Change in Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Citation(s) |
| β-hydroxybutyrate (BHB) Administration | 5XFAD | Not specified | Reduced plaque formation | Reduced | Decreased Caspase-1 activation | [1] |
| Ketogenic Diet (KD) | APP/V717I ("London" mutation) | 43 days | ~25% reduction in total brain Aβ | Not specified | Not specified | [2] |
| Medium-Chain Triglycerides (MCTs) | Not specified in detail | Not specified in detail | Potential for improvement | Not specified | Not specified | [3][4] |
Table 2: Effects on Behavioral Outcomes in Neurodegenerative Disease Mouse Models
| Intervention | Mouse Model | Dosage/Duration | Improvement in Learning & Memory | Improvement in Motor Function | Citation(s) |
| β-hydroxybutyrate (BHB) Administration | Sepsis-induced cognitive impairment | 250 mg/kg, twice daily for 7 days (intracerebroventricular) | Improved | Not assessed | [5] |
| β-hydroxybutyrate (BHB) Administration | MK-801 induced schizophrenia-like behavior | 2 mmol/kg daily for 3 weeks (intraperitoneal) | Normalized deficits | Normalized hyperlocomotion | [6] |
| Ketogenic Diet (KD) | APP/V717I ("London" mutation) | 43 days | No significant change | Not assessed | [2] |
| Medium-Chain Triglycerides (MCTs) | Mild to moderate Alzheimer's disease patients | Varied | General cognitive improvement | Not assessed | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the neuroprotective effects of this compound/BHB and a typical experimental workflow for in vivo assessment.
Caption: Signaling pathway of this compound/BHB.
References
- 1. d-nb.info [d-nb.info]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Medium Chain Triglyceride for Alzheimer’s Disease Related Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Subcutaneous administration of β-hydroxybutyrate improves learning and memory of sepsis surviving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of beta-hydroxybutyrate administration on MK-801-induced schizophrenia-like behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of (S)-3-Hydroxybutyryl-CoA Levels in Different Cell Types: A Methodological and Pathway-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
A direct quantitative comparison of (S)-3-Hydroxybutyryl-CoA levels in different cell types is challenging due to the low intracellular concentrations and the technical difficulties in its measurement. The data is currently not available in a consolidated format in the scientific literature. However, based on the primary metabolic roles of different tissues, we can infer the relative abundance of this metabolite.
| Cell Type | Primary Metabolic Pathways Involving this compound | Expected Relative this compound Levels |
| Hepatocytes (Liver Cells) | Fatty Acid β-Oxidation, Ketogenesis | High, particularly during fasting or ketogenic states. |
| Cardiomyocytes (Heart Muscle Cells) | Fatty Acid β-Oxidation, Ketone Body Oxidation | High, as the heart heavily relies on fatty acids and ketones for energy. |
| Neurons (Brain Cells) | Ketone Body Oxidation (especially during fasting or low glucose) | Variable; lower under normal glucose conditions but increases when utilizing ketone bodies for energy[1][2]. |
Note: These are expected relative levels based on the known metabolic functions of these cells. Precise quantitative values are subject to experimental determination under specific physiological conditions.
Experimental Protocols
The quantification of this compound and other short-chain acyl-CoAs is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for identifying and quantifying these low-abundance metabolites.
Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
A critical step in quantifying intracellular metabolites is the rapid quenching of metabolic activity and efficient extraction of the target molecules.
Materials:
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 17,000 x g at 4°C
Protocol:
-
Aspirate the culture medium from adherent cells.
-
Immediately add 1 mL of ice-cold 5% SSA to the culture dish to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis[3][4][5].
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
General LC-MS/MS Method:
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used for separation.
-
The mobile phases usually consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
The MRM transition for this compound would involve selecting the precursor ion (the molecular ion of the molecule) and a specific fragment ion produced upon collision-induced dissociation. All CoA species share a common fragmentation pattern, which aids in their identification[3][4].
-
-
Quantification:
Signaling Pathways and Metabolic Context
This compound is an intermediate in two major metabolic pathways: fatty acid β-oxidation and ketone body metabolism.
Fatty Acid β-Oxidation
This is the process by which fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. This compound is formed in the third step of the β-oxidation spiral.
Caption: Fatty Acid β-Oxidation Pathway.
Ketone Body Metabolism
Ketone bodies are produced in the liver from acetyl-CoA, primarily during periods of fasting, prolonged exercise, or a ketogenic diet. They are then transported to extrahepatic tissues like the brain and heart to be used as an energy source. This compound is an intermediate in the breakdown of the ketone body D-β-hydroxybutyrate.
Caption: Ketone Body Metabolism.
Experimental Workflow for Quantification
The overall workflow for the quantitative comparison of this compound levels in different cell types is as follows:
Caption: Experimental Workflow.
References
- 1. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of (S)-3-Hydroxybutyryl-CoA
This document provides essential safety and logistical information for the proper disposal of (S)-3-Hydroxybutyryl-CoA, a key intermediate in cellular metabolism. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Avoid Exposure: Prevent contact with skin and eyes. Avoid inhalation of any aerosols if the material is in a powdered form or is being sonicated.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a designated, sealed container for chemical waste disposal. Do not rinse spills into the sanitary sewer.
Quantitative and Physicochemical Data
Due to the absence of a specific SDS for this compound, comprehensive hazard data is limited. The table below summarizes available physicochemical properties for the compound and toxicity information for a related chemical.
| Property | Data | Source | Notes |
| Chemical Name | (S)-3-Hydroxybutyryl-Coenzyme A | - | A thioester derivative of Coenzyme A. |
| Molecular Formula | C₂₅H₄₂N₇O₁₈P₃S | PubChem CID: 644065[2] | A complex biological molecule. |
| Molecular Weight | 853.6 g/mol | PubChem CID: 644065[2] | - |
| Physical State | Typically supplied as a lyophilized powder or in an aqueous solution. | - | - |
| Solubility | Soluble in water and aqueous buffers. | Fisher Scientific[3] | Based on data for the related compound 3-Hydroxybutyric acid. |
| Hazard Classification | Not classified. | Cayman Chemical | Based on the SDS for (S)-3-Hydroxybutyrate (sodium salt), which is not classified as hazardous. Assume unknown hazard and handle with care. |
| Acute Toxicity | No data available for this compound. | - | The toxicological properties have not been fully investigated[3]. |
| Environmental Hazard | Do not empty into drains or allow to enter sewers/surface water. | Fisher Scientific, Cayman Chemical[3] | Precautionary principle based on SDS for related compounds to prevent environmental release. |
Step-by-Step Disposal Protocol
This protocol provides a standard procedure for the disposal of this compound from a laboratory setting. The guiding principle is to manage it as a non-hazardous chemical waste unless institutional policy dictates otherwise. Under no circumstances should this chemical be disposed of down the drain.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: This waste should be segregated from other waste streams. Do not mix with halogenated solvents, heavy metals, or biohazardous waste unless it is contaminated with such agents. If it is in an aqueous buffer, it can typically be combined with other non-hazardous aqueous chemical waste.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof waste container compatible with aqueous solutions (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid[2].
-
Labeling: Label the container clearly with a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
The words "Hazardous Waste" (or as required by local regulations).
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The accumulation start date.
-
Relevant hazard information (e.g., "Caution: Chemical of Unknown Toxicity").
-
Step 3: Waste Accumulation and Storage
-
Collection: Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated disposables (e.g., pipette tips), in the labeled container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic[4]. Ensure secondary containment is used to prevent spills.
Step 4: Final Disposal
-
Arrange Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's EH&S department to arrange for pickup.
-
Documentation: Complete any required waste manifest or pickup request forms as per institutional and local regulations.
-
Professional Disposal: The waste will be transported to a licensed waste disposal facility for appropriate treatment and disposal, likely via incineration or chemical treatment, in accordance with EPA and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-3-Hydroxybutyryl-CoA
Essential safety protocols and operational plans are critical for the secure and effective handling of (S)-3-Hydroxybutyryl-CoA in a laboratory setting. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal plans to ensure the safety of researchers and the integrity of their work.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede any handling of chemical compounds. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must meet ANSI Z87.1 standards. Goggles provide a complete seal around the eyes and are recommended when there is a splash hazard. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves provide adequate protection for incidental contact. For extended contact or when handling stock solutions, consider double-gloving. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect skin and clothing from potential splashes. |
| Respiratory Protection | N95 or N100 Respirator | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. Ensure the respirator is NIOSH-approved and has been properly fit-tested. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of contamination and exposure.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Given the hygroscopic nature of similar compounds, storage in a desiccator is highly recommended to prevent degradation.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
Handling and Use:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, especially when working with the powdered form or volatile solutions.
-
Weighing: When weighing the powdered compound, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated and properly cleaned spatulas and glassware.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid hazardous waste. |
| Aqueous Waste Solutions | Collect in a labeled, sealed waste container. Do not pour down the drain. The pH of the waste solution should be neutralized if necessary before being collected for disposal by a certified waste management company. |
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
